Spaglumic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKKCMJTSNWCU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045385 | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4910-46-7 | |
| Record name | Spaglumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4910-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spaglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPAGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spaglumic acid mechanism of action in neurons
An In-depth Technical Guide on the Core Mechanism of Action of Spaglumic Acid in Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, known endogenously as N-acetylaspartylglutamate (NAAG), is the third most abundant neurotransmitter in the mammalian central nervous system and plays a critical role as a neuromodulator.[1][2] Its primary mechanism of action revolves around its function as a selective agonist for the presynaptic metabotropic glutamate receptor 3 (mGluR3).[3][4] Activation of this Gi/Go-coupled receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The principal outcome of this pathway is the presynaptic inhibition of neurotransmitter release, most notably that of glutamate.[2][3][5] This function positions this compound as a key regulator of synaptic transmission, providing a crucial negative feedback loop to prevent glutamate-induced excitotoxicity.[3] Its synthesis from N-acetyl-aspartate (NAA) and glutamate, and its rapid degradation by the glial enzyme Glutamate Carboxypeptidase II (GCPII), are critical for modulating its synaptic availability and action.[2][3] Understanding this mechanism is vital for developing therapeutic strategies targeting neurological and psychiatric disorders where glutamatergic dysregulation is implicated.[1][3]
Core Signaling Pathway of this compound (NAAG)
The primary neuronal mechanism of this compound is initiated by its binding to the mGluR3 receptor, which is predominantly located on presynaptic terminals.[3][6]
-
Receptor Binding and G-Protein Activation: As a selective agonist, this compound binds to and activates mGluR3. This receptor is coupled to the Gi/Go family of inhibitory G-proteins.[1][7]
-
Inhibition of Adenylyl Cyclase: Upon activation, the Gαi/o subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.[4]
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the synthesis of the second messenger cAMP from ATP.[1]
-
Modulation of Downstream Effectors: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinases (e.g., Protein Kinase A - PKA). This alteration in kinase activity is believed to modulate the function of proteins involved in the synaptic vesicle release machinery.[8]
-
Inhibition of Glutamate Release: The ultimate consequence of this signaling cascade is a reduction in the calcium-dependent release of glutamate from the presynaptic terminal.[4][5][9] This acts as a negative feedback mechanism, particularly at synapses experiencing high levels of activity.[5]
Caption: this compound (NAAG) signaling cascade at the presynaptic terminal.
The Synaptic Lifecycle of this compound (NAAG)
The concentration and activity of this compound in the synapse are tightly regulated by its synthesis, release, and rapid enzymatic degradation. Some evidence also points to a role as a retrograde messenger, released from the postsynaptic neuron to act on the presynaptic terminal.[3]
-
Synthesis: this compound is synthesized within neurons from N-acetyl-aspartate (NAA) and glutamate. This reaction is catalyzed by NAAG synthetase enzymes.[3][9]
-
Vesicular Packaging & Release: It is packaged into synaptic vesicles and released into the synaptic cleft in a calcium-dependent manner, often co-released with classical neurotransmitters like glutamate.[2][9]
-
Receptor Activation: Once in the synaptic cleft, it activates presynaptic mGluR3 receptors to inhibit further neurotransmitter release.[2]
-
Degradation: this compound has a short half-life in the synapse due to rapid hydrolysis by Glutamate Carboxypeptidase II (GCPII).[2][3] GCPII is a membrane-bound enzyme located primarily on astrocytes.[3]
-
Recycling: GCPII cleaves this compound back into its constituent parts: NAA and glutamate, which are then taken up by glial cells and neurons for recycling.[2]
Caption: The synaptic lifecycle of this compound (NAAG).
Quantitative Data
The following table summarizes key quantitative values associated with this compound and related compounds at group II metabotropic glutamate receptors. Data for this compound itself is often presented in the context of its endogenous concentrations.
| Parameter | Compound | Receptor Target | Value | Reference |
| Endogenous Concentration | This compound (NAAG) | Central Nervous System | µM to mM range | [3] |
| Agonist Potency (EC50) | 2R,4R-APDC | mGluR2 / mGluR3 | 0.3–0.4 µM | [6] |
| Agonist Potency (EC50) | L-CCG-I | mGluR2 / mGluR3 | 0.1–0.9 µM | [6] |
| Agonist Potency (EC50) | LY354740 | mGluR2 / mGluR3 | Potent Agonist | [6] |
| Agonist Potency (EC50) | LY379268 | mGluR2 / mGluR3 | Potent Agonist | [6] |
Note: EC50 values represent the concentration of an agonist that gives half-maximal response. 2R,4R-APDC, L-CCG-I, LY354740, and LY379268 are potent and selective group II mGluR agonists frequently used to study the pathways activated by this compound.
Key Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Measure Presynaptic Inhibition
This protocol is designed to assess the effect of this compound or a mGluR3 agonist on presynaptic glutamate release by measuring changes in spontaneous excitatory postsynaptic currents (sEPSCs) in a postsynaptic neuron.
Objective: To determine if activation of mGluR3 by this compound reduces the frequency of sEPSCs, indicating presynaptic inhibition.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent model. Slices (300-400 µm thick) are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Cell Identification: Identify a target postsynaptic neuron (e.g., a CA1 pyramidal neuron) under a microscope with differential interference contrast optics.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Use a pipette solution containing (in mM): 135 K-gluconate, 5 HEPES, 3 MgCl2, 5 EGTA, 2 Na2ATP, 0.3 Na3GTP, and 4 NaCl (pH 7.3).[10]
-
Clamp the neuron at a holding potential of -70 mV to record inward sEPSCs.
-
-
Baseline Recording: Record sEPSCs for a stable baseline period (5-10 minutes) in normal aCSF.
-
Drug Application: Perfuse the slice with aCSF containing the mGluR3 agonist (e.g., 10 µM 2R,4R-APDC) or a GCPII inhibitor (to increase endogenous this compound levels) for 10-15 minutes.[4][6]
-
Washout: Perfuse the slice with normal aCSF to wash out the drug and record recovery.
-
Data Analysis: Analyze the frequency and amplitude of sEPSCs before, during, and after drug application. A significant decrease in sEPSC frequency with no change in amplitude is indicative of a presynaptic mechanism of action.
Caption: Workflow for an electrophysiology experiment testing presynaptic inhibition.
Conclusion and Therapeutic Implications
The mechanism of action of this compound (NAAG) as a selective agonist at presynaptic mGluR3 receptors establishes it as a fundamental neuromodulator for maintaining synaptic homeostasis. By activating an inhibitory G-protein pathway, it effectively dampens the release of glutamate, thereby protecting neurons from the damaging effects of overexcitation.[3][11] This neuroprotective role makes the this compound-mGluR3 signaling pathway a highly attractive target for drug development. Therapeutic strategies aimed at enhancing endogenous this compound signaling, primarily through the inhibition of its degrading enzyme GCPII, hold significant promise for treating a range of conditions, including traumatic brain injury, schizophrenia, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] Further research into selective mGluR3 activators and GCPII inhibitors will be crucial for translating the neuroprotective potential of this pathway into clinical applications.
References
- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability [frontiersin.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
The Role of Spaglumic Acid (N-Acetyl-Aspartyl-Glutamate) in Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, chemically identified as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous dipeptide that is the third most abundant neurotransmitter in the mammalian central nervous system. It plays a significant modulatory role in glutamatergic neurotransmission, a fundamental process for excitatory signaling in the brain. Dysregulation of the glutamatergic system is implicated in a host of neurological and psychiatric disorders, positioning modulators like this compound as molecules of significant therapeutic interest. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interactions with glutamate receptors, the resultant signaling cascades, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound exerts its primary influence on glutamatergic neurotransmission through a dual mechanism of action, predominantly acting as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3) and secondarily as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.
Primary Target: Metabotropic Glutamate Receptor 3 (mGluR3) Agonism
This compound is a selective agonist for mGluR3, a Group II metabotropic glutamate receptor.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). mGluR3s are strategically located on presynaptic terminals, where their activation leads to a reduction in the release of glutamate.[4][5] This function is crucial for maintaining synaptic homeostasis and preventing excitotoxicity. By activating these presynaptic autoreceptors, this compound effectively dampens excessive glutamatergic signaling. The activation of mGluR3 by this compound initiates an intracellular signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to the inhibition of neurotransmitter release.
Secondary Target: NMDA Receptor Antagonism
In addition to its primary role at mGluR3, this compound also functions as a weak antagonist at NMDA receptors.[6] The NMDA receptor is an ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory. However, its overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This compound's antagonistic action at the NMDA receptor, although less potent than its agonism at mGluR3, contributes to its neuroprotective profile by mitigating glutamate-induced excitotoxicity.
Quantitative Data
The following table summarizes the quantitative data regarding the binding affinities and potency of this compound (NAAG) at its primary and secondary receptor targets.
| Receptor Target | Parameter | Value | Species | Assay Conditions | Reference |
| mGluR3 | EC50 | 11–100 µM | Not Specified | Dependent on assay conditions | [7] |
| mGluR3 | IC50 | < 5 µM | Not Specified | Displacement of LY354740 | [7] |
| NMDA Receptor | EC50 | 666 µM | Not Specified | Agonist activity | [7] |
| NMDA Receptor | IC50 | 8.8 µM | Not Specified | Displacement of CGS-19755 | [8] |
Signaling Pathways
The signaling pathway initiated by the binding of this compound to the mGluR3 receptor is a key aspect of its modulatory function in glutamatergic neurotransmission.
References
- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAAG inhibits KCl-induced [(3)H]-GABA release via mGluR3, cAMP, PKA and L-type calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Neurobiological History of N-acetyl-L-aspartyl-L-glutamic acid: A Technical Guide
Foreword: This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to N-acetyl-L-aspartyl-L-glutamic acid (NAAG), the third most abundant neurotransmitter in the mammalian nervous system. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Discovery and Initial Characterization
N-acetyl-L-aspartyl-L-glutamic acid (NAAG) was first identified in 1965 by Curatolo, D'arcangelo, Lino, and Brancati in the nervous tissue of rabbits and horses.[1][2][3] Their initial investigation involved chromatographic analysis of brain extracts, which revealed a novel acidic, ninhydrin-negative compound.[2][3] For nearly two decades following its discovery, NAAG was largely considered a metabolic intermediate rather than a neurotransmitter.[1] This was due in part to the prevailing view at the time that neuropeptides did not function as neurotransmitters and because early studies did not show a direct effect of NAAG on membrane potential.[1]
The Paradigm Shift: Recognition as a Neurotransmitter
The mid-1980s marked a turning point in the understanding of NAAG's function. A growing body of evidence began to emerge that satisfied the classical criteria for a neurotransmitter. Key findings demonstrated that NAAG is:
-
Concentrated in neurons: Immunohistochemical studies revealed the localization of NAAG within neuronal cell bodies and processes.
-
Packaged in synaptic vesicles: Electron microscopy studies identified NAAG within synaptic vesicles, suggesting a role in synaptic transmission.
-
Released in a calcium-dependent manner: Depolarization of neuronal preparations was shown to evoke the release of NAAG in a process dependent on the influx of extracellular calcium.[1]
-
Subject to enzymatic hydrolysis in the synaptic space: The discovery of specific peptidases that hydrolyze NAAG in the synapse provided a mechanism for signal termination.[1]
This accumulation of evidence firmly established NAAG as a significant player in synaptic communication.
Physicochemical and Pharmacological Properties
NAAG is a dipeptide composed of N-acetyl-L-aspartic acid (NAA) and L-glutamic acid. Its acidic nature is conferred by its three carboxyl groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₈ | General Chemical Databases |
| Molar Mass | 304.25 g/mol | General Chemical Databases |
| Primary Receptor | Metabotropic glutamate receptor 3 (mGluR3) | [1] |
| Receptor Action | Selective Agonist | [1] |
Neurobiology of NAAG
Synthesis and Metabolism
NAAG is synthesized from its precursors, N-acetylaspartate (NAA) and glutamate, by the enzyme NAAG synthetase.[1] This process is unique among neuropeptides as it is not a product of post-translational processing of a larger precursor protein.[1] The activity of NAAG synthetase is primarily localized to neurons.[1]
Following its release into the synaptic cleft, NAAG's action is terminated by enzymatic degradation. This is primarily carried out by glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), and to a lesser extent, glutamate carboxypeptidase III (GCPIII).[1] These enzymes hydrolyze NAAG into NAA and glutamate.[1]
Signaling Pathway
NAAG exerts its primary physiological effects through the activation of the metabotropic glutamate receptor type 3 (mGluR3), a Group II mGluR.[1] The activation of mGluR3 by NAAG initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[1] This signaling pathway is predominantly presynaptic and its activation typically leads to a reduction in the release of other neurotransmitters, including glutamate.
Quantitative Data
The concentration of NAAG varies significantly across different regions of the central nervous system. Additionally, the kinetics of the primary enzyme responsible for its degradation, GCPII, have been characterized.
Table 1: Regional Distribution of NAAG in the Rat Brain
| Brain Region | NAAG Concentration (nmol/mg protein) |
| Spinal Cord | ~23 |
| Frontal Cortex | Not specified, but lower than spinal cord |
| Pituitary | ~2 |
Source: Data compiled from a review by Morland & Nordengen (2022) as cited in a search result.[4]
Table 2: Kinetic Parameters of Glutamate Carboxypeptidase II (GCPII)
| Parameter | Value | Source |
| Km for NAAG | 130 nM | Rojas et al., 2002 |
| kcat | 4 s⁻¹ | Rojas et al., 2002 |
| kcat/Km | 3 x 10⁷ M⁻¹s⁻¹ | Rojas et al., 2002 |
Key Experimental Protocols
This section outlines the general methodologies for seminal experiments in NAAG research.
Quantification of NAAG by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of NAAG in brain tissue involves anion-exchange HPLC.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often using an acid precipitation method.
-
Removal of Primary Amines: The tissue extract is passed through an AG-50 cation exchange resin to remove primary amines that could interfere with the analysis.[5]
-
HPLC Analysis: The eluate is injected into an anion-exchange HPLC column.
-
Elution: NAAG is eluted using a phosphate buffer.[5]
-
Detection: The eluted NAAG is detected using a UV detector.
-
Quantification: The concentration of NAAG is determined by comparing the peak area to that of a known standard.
Immunohistochemical Localization of NAAG
Immunohistochemistry (IHC) is used to visualize the distribution of NAAG in brain tissue sections.
Methodology:
-
Tissue Fixation: Brain tissue is fixed, typically by perfusion with a fixative solution containing paraformaldehyde.
-
Sectioning: The fixed tissue is sectioned using a cryostat or vibratome.
-
Antigen Retrieval: In some protocols, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be necessary to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum and a detergent like Triton X-100.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody raised against NAAG.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be a fluorophore for fluorescence microscopy or an enzyme (e.g., horseradish peroxidase) for chromogenic detection.
-
Detection: The signal is visualized using an appropriate microscopy technique.
-
Counterstaining: A counterstain (e.g., DAPI or hematoxylin) is often used to visualize cell nuclei.
Measurement of Calcium-Dependent Release of NAAG
The release of NAAG from brain slices upon depolarization can be measured to demonstrate its neurotransmitter-like properties.
Methodology:
-
Brain Slice Preparation: Acute brain slices are prepared from the region of interest using a vibratome. Slices are maintained in oxygenated artificial cerebrospinal fluid (aCSF).
-
Pre-incubation with Radiolabeled Precursor (Optional): Slices can be pre-incubated with a radiolabeled precursor of NAAG to facilitate detection of its release.
-
Perfusion and Stimulation: Slices are placed in a perfusion chamber and continuously superfused with aCSF. To induce depolarization, the concentration of potassium chloride (KCl) in the aCSF is increased, or a depolarizing agent like veratridine is added.
-
Calcium Dependence: To confirm that release is calcium-dependent, a parallel experiment is conducted in a calcium-free aCSF containing a calcium chelator like EGTA.
-
Sample Collection: Perfusate fractions are collected at regular intervals before, during, and after stimulation.
-
Analysis: The concentration of NAAG in the collected fractions is quantified using HPLC or by measuring radioactivity if a radiolabeled precursor was used.
Conclusion
The journey of N-acetyl-L-aspartyl-L-glutamic acid from an obscure brain peptide to a recognized major neurotransmitter exemplifies the dynamic nature of neuroscience research. Its discovery by Curatolo and colleagues in 1965 laid the groundwork for decades of investigation that have elucidated its synthesis, metabolism, and crucial role in synaptic signaling through the mGluR3 receptor. The experimental protocols outlined in this guide provide a foundation for further exploration of NAAG's function in both health and disease, with significant potential for the development of novel therapeutics targeting the glutamatergic system. While much has been learned, areas such as the detailed kinetics of NAAG synthetase remain to be fully characterized, offering exciting avenues for future research.
References
- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. DISTRIBUTION OF N-ACETYL-ASPARTIC AND N-ACETYL-ASPARTYL-GLUTAMIC ACIDS IN NERVOUS TISSUE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-aspartyl-glutamate: regional levels in rat brain and the effects of brain lesions as determined by a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Spaglumic Acid
For Researchers, Scientists, and Drug Development Professionals
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It plays a significant role as a neuromodulator of glutamatergic synapses by activating the presynaptic metabotropic glutamate receptor 3 (mGluR3).[2] Due to its neuroprotective properties and involvement in various neurological conditions, the synthesis and purification of this compound are of considerable interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the primary methods for its synthesis and purification, complete with experimental protocols and quantitative data to support research and development efforts.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and the specific isomer of interest. This compound is the β-aspartyl isoform of N-acetyl-L-aspartyl-L-glutamate.[3]
Chemical Synthesis: One-Pot Method
A concise one-pot synthesis for α- and β-spaglumic acids has been developed, offering an efficient route to the target compound.[3] This method involves the ultrasound-promoted acetylation of L-aspartic acid, followed by dehydration to form an anhydride intermediate. This intermediate is then condensed with a protected L-glutamic acid ester, and a final deprotection step yields the mixture of α- and β-isomers.
-
Acetylation and Dehydration: L-aspartic acid is suspended in a suitable solvent (e.g., acetic anhydride) and subjected to ultrasonication to promote N-acetylation. The reaction mixture is then heated to induce dehydration, forming N-acetyl-L-aspartic anhydride.
-
Condensation: L-glutamic acid dibenzyl ester is added to the reaction mixture. The anhydride intermediate reacts with the amino group of the glutamate ester to form the protected dipeptide.
-
Hydrogenolysis (Deprotection): The benzyl ester protecting groups are removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to yield a mixture of N-acetyl-α-L-aspartyl-L-glutamate and N-acetyl-β-L-aspartyl-L-glutamate (this compound).
-
Purification: The resulting mixture of isomers is then separated using purification techniques as described in the purification section of this guide.
A detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions would be required for laboratory implementation and is typically found in primary research articles and patents.
Enzymatic Synthesis
The biological synthesis of this compound is catalyzed by the enzyme N-acetylaspartylglutamate synthetase (NAAGS).[4][5] This enzyme facilitates the ATP-dependent condensation of N-acetyl-L-aspartate (NAA) and L-glutamate.[1][4] There are two known isoforms of this enzyme, NAAGS-I and NAAGS-II, encoded by the Rimklb and Rimkla genes, respectively.[6][7][8] This method offers high stereospecificity, yielding the biologically active L-isomer of this compound.
-
Enzyme Preparation: Recombinant NAAG synthetase (either NAAGS-I or NAAGS-II) is expressed in a suitable host system (e.g., E. coli or HEK293T cells) and purified using standard protein purification techniques (e.g., affinity chromatography).[9]
-
Reaction Setup: The enzymatic reaction is typically carried out in a buffered solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) containing the purified NAAG synthetase, N-acetyl-L-aspartate (NAA), L-glutamate, and ATP as the energy source.[6]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of the substrates to this compound.[6]
-
Reaction Quenching and Product Isolation: The reaction is stopped, often by the addition of an organic solvent like methanol. The product, this compound, is then isolated from the reaction mixture using chromatographic techniques.
| Parameter | Chemical Synthesis (One-Pot) | Enzymatic Synthesis |
| Starting Materials | L-aspartic acid, Acetic anhydride, L-glutamic acid dibenzyl ester | N-acetyl-L-aspartate (NAA), L-glutamate, ATP |
| Catalyst/Enzyme | Ultrasound, Heat | N-acetylaspartylglutamate synthetase (NAAGS) |
| Key Steps | Acetylation, Dehydration, Condensation, Hydrogenolysis | Enzyme-catalyzed condensation |
| Stereocontrol | Can produce a mixture of isomers (α and β) that require separation. | Highly stereospecific, producing the desired L-isomer. |
| Purity | Dependent on the efficiency of the purification steps. | Generally high due to enzyme specificity. |
| Yield | Quantitative data is not readily available in the public domain. | Quantitative data is not readily available in the public domain. |
Table 1: Comparison of Chemical and Enzymatic Synthesis Methods for this compound.
Purification of this compound
The purification of this compound is a critical step, particularly for the chemical synthesis route which produces a mixture of α and β isomers. The primary methods employed are ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful technique for separating the α and β isomers of this compound.[3] This method separates molecules based on their net negative charge. Since the two isomers have different spatial arrangements of their carboxyl groups, they exhibit different affinities for the positively charged stationary phase of the anion-exchange column.
-
Column and Resin Selection: A strong anion-exchange resin is typically used, packed into a suitable chromatography column.
-
Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH. For acidic peptides like this compound, a pH between 6 and 10 is generally suitable for anion-exchange.
-
Sample Loading: The crude mixture of this compound isomers, dissolved in the equilibration buffer, is loaded onto the column.
-
Elution: The bound isomers are eluted using a gradient of increasing ionic strength (e.g., a linear gradient of sodium chloride) or by changing the pH of the eluent. The different isomers will elute at different salt concentrations or pH values due to their varying charge characteristics.[10]
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure this compound (β-isomer).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is widely used for both the purification and analysis of this compound.[11] In preparative HPLC, larger columns are used to handle higher sample loads.
-
Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Method Development: An analytical-scale HPLC method is first developed to achieve good separation of this compound from impurities and its α-isomer.
-
Scaling Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter and flow rate, and adjusting the gradient profile accordingly.
-
Purification and Fraction Collection: The crude sample is injected onto the preparative column, and fractions corresponding to the this compound peak are collected.
-
Product Recovery: The collected fractions are typically lyophilized to remove the mobile phase and obtain the purified this compound.
| Parameter | Anion-Exchange Chromatography | Preparative Reversed-Phase HPLC |
| Principle | Separation based on net negative charge. | Separation based on hydrophobicity. |
| Stationary Phase | Positively charged resin (e.g., quaternary ammonium). | Nonpolar (e.g., C18 silica). |
| Mobile Phase | Aqueous buffers with varying ionic strength or pH. | Mixture of aqueous buffer and organic solvent. |
| Primary Use | Separation of α and β isomers. | High-resolution purification and final polishing. |
| Purity Achieved | High purity can be achieved depending on the resolution. | Typically >98% purity. |
Table 2: Comparison of Primary Purification Methods for this compound.
Conclusion
The synthesis and purification of this compound can be achieved through multiple routes, with the one-pot chemical synthesis and enzymatic synthesis being the most prominent methods. While chemical synthesis offers a direct approach, it necessitates a robust purification strategy, primarily centered around anion-exchange chromatography, to isolate the desired β-isomer. Enzymatic synthesis, on the other hand, provides inherent stereospecificity but requires the production and purification of the NAAG synthetase enzyme. The choice of methodology will ultimately be guided by the specific requirements of the research or drug development program, including scale, cost, and desired purity. Further optimization of these methods will continue to be an important area of research to enhance the availability of this critical neuropeptide for scientific investigation and therapeutic development.
References
- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of N-acetylaspartylglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Simultaneous determination of N-acetylaspartylglutamate and N-acetylaspartate in rat brain homogenate using high-performance liquid chromatography with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological functions of Spaglumic acid in the central nervous system
An In-Depth Technical Guide to the Biological Functions of Spaglumic Acid in the Central Nervous System
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, known scientifically as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS).[1][2] It functions as a key neuromodulator, primarily at glutamatergic synapses, by selectively activating presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] This interaction leads to a reduction in neurotransmitter release, conferring a neuroprotective effect against excitotoxicity.[2][3][4] NAAG is synthesized in neurons and its action is terminated by enzymatic degradation by glutamate carboxypeptidase II (GCPII) on glial cells.[3][5][6] Recent evidence also points to NAAG acting as a retrograde messenger, released from postsynaptic dendrites to modulate presynaptic activity.[3][7] Dysregulation of the NAAG/GCPII/mGluR3 system has been implicated in a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[3][8] This guide provides a comprehensive overview of the core biological functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Functions and Signaling Pathways
This compound (NAAG) plays a multifaceted role in the CNS, acting primarily as a neuromodulator that fine-tunes synaptic transmission.
Primary Mechanism: mGluR3 Agonism and Presynaptic Inhibition
The principal effect of NAAG is the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1][2] These receptors are predominantly located on presynaptic terminals.[1][9]
Signaling Cascade:
-
NAAG is co-released with primary neurotransmitters like glutamate during periods of high neuronal activity.[1][9]
-
It diffuses across the synaptic cleft to bind to presynaptic mGluR3.
-
mGluR3 is a Gi/o-coupled receptor. Its activation by NAAG leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][9][10]
-
This reduction in cAMP inhibits voltage-gated calcium channels, thereby decreasing Ca2+ influx into the presynaptic terminal.
-
The reduced intracellular calcium concentration inhibits the further release of neurotransmitters, creating a negative feedback loop that dampens excessive synaptic activity.[1][2][9]
References
- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Based Antagonist of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Retrograde signaling - Wikipedia [en.wikipedia.org]
- 8. Retrograde Tracing [labome.com]
- 9. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spaglumic Acid: A Selective Agonist of the Metabotropic Glutamate Receptor 3 (mGluR3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is an endogenous dipeptide that is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It exerts its neuromodulatory effects primarily through the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1][3] As a Gi/o-coupled receptor, mGluR3 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways. This mechanism underlies the neuroprotective and regulatory functions attributed to this compound, making it a molecule of significant interest in the context of neurological and psychiatric disorders. This guide provides a comprehensive overview of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Introduction
Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[4] Group II, which includes mGluR2 and mGluR3, is coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[4]
This compound (NAAG) has been identified as an endogenous agonist with a notable selectivity for mGluR3 over other mGluR subtypes.[1][3] This selectivity presents a valuable pharmacological tool for elucidating the specific physiological roles of mGluR3 and offers a potential therapeutic avenue for conditions where modulation of glutamatergic signaling is desired.
Physicochemical Properties of this compound
This compound is a dipeptide composed of N-acetylaspartate and glutamate.[2] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-(acetylamino)-3-carboxypropanoyl]amino]pentanedioic acid |
| Molecular Formula | C₁₁H₁₆N₂O₈ |
| Molecular Weight | 304.25 g/mol |
| CAS Number | 3106-85-2 |
| Synonyms | N-Acetyl-L-aspartyl-L-glutamate, NAAG, N-Acetylaspartylglutamic acid |
Pharmacological Profile
Binding Affinity and Potency
This compound demonstrates a high affinity and selective agonist activity at the mGluR3 receptor. The following table summarizes the quantitative data on its binding and functional potency.
| Receptor Subtype | Assay Type | Ligand | Parameter | Value | Reference |
| mGluR3 | Functional Assay (cAMP) | This compound (NAAG) | EC₅₀ | 11–100 µM | [2] |
| mGluR3 | Radioligand Displacement Assay ([³H]LY354740) | This compound (NAAG) | IC₅₀ | < 5 µM | [2] |
| mGluR3 | Functional Assay (Glycine Release) | This compound (NAAG) | EC₅₀ | ~50 fM | [5] |
| mGluR2 | Functional Assay | This compound (NAAG) | Activity | Inactive | [1][3] |
| mGluR1, mGluR4, mGluR5, mGluR6 | Functional Assay | This compound (NAAG) | Activity | Inactive | [3] |
| NMDA Receptor | Functional Assay | This compound (NAAG) | EC₅₀ | 666 µM | [2] |
Note: The EC₅₀ value for glycine release represents an indirect measure of mGluR3 activation and highlights the high potency of this compound in a biological system.
Selectivity
Studies utilizing transfected cell lines have demonstrated the remarkable selectivity of this compound for mGluR3. In cells expressing various mGluR subtypes, this compound selectively activated mGluR3, with no significant activity observed at mGluR1, mGluR2, mGluR4, mGluR5, or mGluR6.[3] This selectivity is crucial for its utility as a research tool and for its potential as a targeted therapeutic agent.
Mechanism of Action and Signaling Pathway
Activation of mGluR3 by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[6][7] This, in turn, can influence the activity of protein kinase A (PKA) and downstream effectors. Additionally, mGluR3 activation has been linked to the modulation of other signaling pathways, such as the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[7][8]
Figure 1: mGluR3 Signaling Pathway.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to quantify the inhibitory effect of this compound on mGluR3-mediated adenylyl cyclase activity.
Objective: To determine the EC₅₀ of this compound at mGluR3 by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR3.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
This compound (NAAG) stock solution.
-
Forskolin solution.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate mGluR3-expressing cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-20 minutes at 37°C. c. Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C. d. Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10]
Figure 2: cAMP Accumulation Assay Workflow.
In Vivo Microdialysis for Glutamate Release
This protocol allows for the in vivo assessment of this compound's effect on neurotransmitter release in a specific brain region.
Objective: To measure the effect of local administration of this compound on extracellular glutamate levels in the rat hippocampus.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound (NAAG) for perfusion.
-
HPLC system with fluorescence detection for glutamate analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus (e.g., CA1 region). Allow for a recovery period.[11]
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the hippocampus of the freely moving rat.[11]
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min). After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11][12]
-
Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound. Continue to collect dialysate samples.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate fractions using HPLC with pre-column derivatization and fluorescence detection.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline average. Compare the glutamate levels during this compound perfusion to the baseline levels to determine the effect on glutamate release.[12][13]
Conclusion
This compound is a highly selective endogenous agonist of the mGluR3 receptor. Its ability to modulate glutamatergic neurotransmission through the inhibition of adenylyl cyclase makes it an invaluable tool for studying the physiological and pathophysiological roles of mGluR3. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound-mGluR3 system in various central nervous system disorders. The continued exploration of this pathway holds promise for the development of novel and targeted therapeutic strategies.
References
- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spaglumic Acid and its Interaction with NMDA Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic acid, also known as N-acetyl-l-aspartyl-glutamate (NAAG), is an endogenous peptide neurotransmitter abundant in the mammalian central nervous system. While its primary high-affinity target is the metabotropic glutamate receptor 3 (mGluR3), this compound also exhibits a low-potency interaction with N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive analysis of the available scientific literature on the interaction between this compound and NMDA receptors, focusing on quantitative data, experimental methodologies, and the proposed mechanisms of action. The data indicates that this compound acts as a weak agonist or antagonist at NMDA receptors, with its effects being context-dependent and significantly less potent than its action at mGluR3. This document aims to serve as a resource for researchers and drug development professionals interested in the nuanced pharmacology of this peptide.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound, or N-Acetyl-l-aspartyl-glutamate (NAAG), is a prevalent neuropeptide in the brain.[2][3] While its primary role is recognized as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), several studies have investigated its interaction with NMDA receptors.[3][4] This guide synthesizes the current understanding of this secondary interaction.
Quantitative Analysis of this compound Interaction with NMDA Receptors
The interaction of this compound with NMDA receptors is characterized by low potency. The available quantitative data from radioligand binding and electrophysiological studies are summarized below.
| Parameter | Value | Receptor Subtype/Assay Condition | Reference |
| IC50 | 8.8 µM | NMDA Receptor ([3H]CGS-19755 binding assay) | [5] |
| Effective Concentration | > 300 µM | Evoked inward currents in mouse spinal cord neurons | [6][7] |
| Antagonistic Concentration | 20 µM | Reduced NMDA-induced currents in rat hippocampal CA1 pyramidal neurons | [8] |
Mechanism of Action at the NMDA Receptor
Studies suggest that this compound's interaction with the NMDA receptor is complex and can manifest as either weak agonism or antagonism depending on the experimental conditions.
Antagonistic Action: In hippocampal pyramidal neurons, this compound at a concentration of 20 µM has been shown to reduce NMDA receptor-mediated synaptic currents. This antagonism appears to be non-competitive with respect to NMDA but can be overcome by increasing the concentration of the co-agonist glycine. This suggests that this compound may modulate the glycine binding site on the GluN1 subunit of the NMDA receptor.[8]
Agonistic Action: At higher concentrations (>300 µM), this compound can evoke inward currents in mouse spinal cord neurons. This effect is blocked by the specific NMDA receptor antagonist DL-2-amino-5-phosphonovaleric acid (AP5), indicating a direct, albeit weak, agonistic action at the NMDA receptor.[6][7] Fluctuation analysis of these currents revealed single-channel properties similar to those activated by NMDA itself.[6]
The following diagram illustrates the proposed points of interaction of this compound at the NMDA receptor.
Experimental Protocols
The investigation of this compound's effects on NMDA receptors has primarily utilized electrophysiological and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through NMDA receptors in individual neurons in response to the application of this compound and other ligands.
Objective: To characterize the agonistic or antagonistic effects of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Acute hippocampal slices or dissociated primary neurons are prepared from rodents.[8]
-
Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording. The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Solution Application: NMDA and the co-agonist glycine are applied to the cell to evoke a baseline NMDA receptor-mediated current.
-
This compound Application: this compound is then co-applied with NMDA and glycine to observe any modulation of the current.
-
Data Analysis: Changes in the amplitude and kinetics of the NMDA current in the presence of this compound are measured and analyzed.
The following diagram outlines the workflow for a typical patch-clamp experiment.
Radioligand Binding Assay
This method is used to determine the binding affinity of this compound to the NMDA receptor.
Objective: To quantify the affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized and centrifuged to prepare a membrane fraction rich in NMDA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS-19755) in the presence of varying concentrations of this compound.[5]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
The workflow for a radioligand binding assay is depicted below.
Signaling Pathways
The direct downstream signaling pathways resulting from the interaction of this compound with NMDA receptors are not well-defined in the current literature, likely due to the low potency of this interaction. The neuroprotective effects of this compound are predominantly attributed to its activation of presynaptic mGluR3, which leads to a reduction in glutamate release.[9][10] This, in turn, would indirectly reduce the activation of NMDA receptors.
Activation of NMDA receptors typically leads to an influx of Ca2+, which can trigger a multitude of downstream signaling cascades, including the activation of kinases like CaMKII and ERK, and the transcription factor CREB.[11] Excessive activation can lead to excitotoxicity. Any weak agonistic or antagonistic effect of this compound at the NMDA receptor would theoretically modulate these pathways, but the physiological significance of this modulation in the presence of its potent mGluR3 activity remains to be fully elucidated.
The following diagram illustrates the established NMDA receptor signaling cascade that this compound would weakly modulate.
Conclusion
This compound (NAAG) demonstrates a dual interaction with glutamate receptors, acting as a potent agonist at mGluR3 and a weak modulator of NMDA receptors. The available evidence suggests that its effects on NMDA receptors are of low potency and can be either agonistic or antagonistic depending on the context. For researchers and drug development professionals, it is crucial to consider the primary action of this compound on mGluR3, as this is likely to be the dominant mechanism in vivo. The weak interaction with NMDA receptors, while mechanistically interesting, may have limited physiological or therapeutic relevance on its own. Further research is required to fully understand the conditions under which the NMDA receptor-mediated effects of this compound might become significant and to delineate the specific signaling consequences of this interaction.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of NAAG in vivo is sensitive to NMDA antagonists and mGluR II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between N-acetylaspartylglutamate and AMPA, kainate, and NMDA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. High concentrations of N-acetylaspartylglutamate (NAAG) selectively activate NMDA receptors on mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAAG reduces NMDA receptor current in CA1 hippocampal pyramidal neurons of acute slices and dissociated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection afforded by NAAG and NAALADase inhibition requires glial cells and metabotropic glutamate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of Spaglumic Acid (N-Acetylaspartylglutamate) in the Brain: A Technical Guide
Abstract
Spaglumic acid, known scientifically as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system, present in concentrations ranging from high micromolar to low millimolar.[1][2][3] It plays a significant role as a neuromodulator, primarily by acting as a selective agonist at group II metabotropic glutamate receptors (mGluR3), which helps to regulate glutamate release.[4] This technical guide provides an in-depth overview of the endogenous synthesis of NAAG in the brain, presenting key quantitative data, detailed experimental methodologies for its study, and visual diagrams of the metabolic and experimental workflows. Understanding the synthesis of this critical neuropeptide is paramount for developing therapeutic strategies for neurological and psychiatric disorders where glutamatergic signaling is implicated.[1]
The NAAG Synthesis Pathway
The biosynthesis of NAAG is a unique enzymatic process in the nervous system, distinct from the ribosomal synthesis of most neuropeptides.[5] It is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and glutamate, in an ATP-dependent condensation reaction.[1][3][4] This reaction is catalyzed by two identified NAAG synthetase enzymes:
-
NAAG Synthetase I (NAAGS-I): Encoded by the Rimklb gene.
-
NAAG Synthetase II (NAAGS-II): Encoded by the Rimkla gene.[6][7]
While both enzymes catalyze NAAG synthesis, they exhibit different expression patterns and may have distinct roles. For instance, in wild-type mice, NAAGS-II expression is most abundant in the brainstem and spinal cord.[6] Following its synthesis, NAAG is packaged into synaptic vesicles and released in a calcium-dependent manner.[4] Its action in the synaptic cleft is terminated by enzymatic degradation by glutamate carboxypeptidase II (GCPII), primarily located on astrocytes, which hydrolyzes NAAG back into NAA and glutamate.[1]
References
- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of NAAG by an enzyme-mediated process in rat central nervous system neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice deficient in the NAAG synthetase II gene Rimkla are impaired in a novel object recognition task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spaglumic Acid: A Deep Dive into its Role in Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It exhibits a dual role in neurotransmission, acting as a highly potent and selective agonist for the metabotropic glutamate receptor 3 (mGluR3) and as a weak agonist for N-methyl-D-aspartate (NMDA) receptors. This differential activity positions this compound as a critical modulator of synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its influence on long-term potentiation (LTP) and long-term depression (LTD), and its potential as a therapeutic agent for neurological and psychiatric disorders. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, enabling the brain to adapt to new information and experiences. Glutamate, the primary excitatory neurotransmitter in the brain, plays a pivotal role in synaptic plasticity, primarily through its interaction with ionotropic (e.g., NMDA receptors) and metabotropic glutamate receptors (mGluRs). This compound, an endogenous dipeptide, has emerged as a key modulator of glutamatergic signaling and, consequently, synaptic plasticity. Its selective activation of mGluR3, a receptor negatively coupled to adenylyl cyclase, provides a distinct mechanism for fine-tuning synaptic strength. This guide will delve into the molecular mechanisms, experimental evidence, and methodological considerations for studying the multifaceted role of this compound in synaptic plasticity.
Mechanism of Action of this compound
This compound's influence on synaptic plasticity stems from its differential affinity for two key glutamate receptors: mGluR3 and the NMDA receptor.
High-Affinity Agonism at mGluR3
This compound is a potent and selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[1][2] mGluR3 is a Group II mGluR, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of mGluR3 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in various cellular processes, including the phosphorylation of ion channels and transcription factors that regulate synaptic strength.[1]
Weak Agonism at NMDA Receptors
In contrast to its high potency at mGluR3, this compound is a weak agonist at NMDA receptors.[3][4] Inward currents through NMDA receptors can only be evoked at high micromolar concentrations of this compound (>300 µM), which are significantly higher than the concentrations required for mGluR3 activation.[3][5] The NMDA receptor is a ligand-gated ion channel critical for the induction of many forms of synaptic plasticity, particularly LTP. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium block. The low potency of this compound at NMDA receptors suggests that its primary physiological role in modulating synaptic plasticity is mediated through mGluR3.
Quantitative Data on this compound's Receptor Activity
The following table summarizes the key quantitative parameters of this compound's interaction with mGluR3 and NMDA receptors.
| Receptor | Parameter | Value | Reference |
| mGluR2/3 | EC50 | ~50 fmol | [6] |
| NMDA Receptor | Activation Concentration | > 300 µM | [3][5] |
Table 1: Quantitative Receptor Activity of this compound. This table highlights the significant difference in potency of this compound at mGluR3 versus NMDA receptors, underscoring its selectivity for the metabotropic receptor under physiological conditions.
Role in Synaptic Plasticity
The activation of mGluR3 by this compound has significant implications for both long-term potentiation (LTP) and long-term depression (LTD), the two major forms of synaptic plasticity.
Modulation of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered to be a cellular mechanism underlying learning and memory. The induction of NMDAR-dependent LTP typically involves a strong depolarization of the postsynaptic membrane, which relieves the Mg2+ block of the NMDA receptor, allowing for Ca2+ influx and the activation of downstream signaling cascades.
By activating presynaptic mGluR3, this compound can inhibit the release of glutamate.[2] This reduction in presynaptic glutamate release can dampen the level of postsynaptic depolarization, thereby raising the threshold for LTP induction. Furthermore, the decrease in postsynaptic cAMP and PKA activity, mediated by mGluR3 activation, can also contribute to the suppression of LTP.[1]
Involvement in Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission. Some forms of LTD are dependent on the activation of mGluRs. The activation of mGluR3 by this compound, leading to a reduction in cAMP and PKA activity, can favor cellular conditions that promote LTD.
Signaling Pathways
The following diagram illustrates the primary signaling pathway activated by this compound through mGluR3, leading to the modulation of synaptic plasticity.
Figure 1: this compound Signaling Pathway. Activation of presynaptic mGluR3 by this compound initiates a signaling cascade that modulates glutamate release and influences postsynaptic events.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of this compound in synaptic plasticity.
Electrophysiology: Measuring LTP and LTD
Whole-cell patch-clamp and extracellular field potential recordings are standard techniques to measure synaptic plasticity in brain slices.
6.1.1. Induction of Long-Term Potentiation (LTP)
-
High-Frequency Stimulation (HFS): A common protocol involves delivering one or more high-frequency trains of stimuli (e.g., 100 Hz for 1 second) to presynaptic afferents.[7]
-
Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal theta rhythms and consists of bursts of high-frequency stimulation (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).[8]
-
Data Analysis: The magnitude of LTP is typically quantified by measuring the slope of the field excitatory postsynaptic potential (fEPSP). A significant and sustained increase in the fEPSP slope after the induction protocol is indicative of LTP.[9][10]
6.1.2. Induction of Long-Term Depression (LTD)
-
Low-Frequency Stimulation (LFS): LTD is often induced by prolonged low-frequency stimulation (e.g., 1-5 Hz for 10-15 minutes).[8]
-
Data Analysis: LTD is characterized by a sustained decrease in the fEPSP slope.[11]
Figure 2: Electrophysiology Workflow. A generalized workflow for studying LTP and LTD in brain slices.
Biochemical Assays
6.2.1. cAMP Measurement
-
Protocol: Cultured neurons or brain tissue are treated with this compound for a defined period. Cells are then lysed, and intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.
6.2.2. Western Blotting for PKA Activity
-
Protocol: To assess PKA activity, the phosphorylation status of its downstream targets can be measured by Western blotting using phospho-specific antibodies.[12]
-
Sample Preparation: Treat cells or tissues with this compound. Lyse the samples in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with bovine serum albumin in Tris-buffered saline with Tween 20) and incubate with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
References
- 1. NAAG inhibits KCl-induced [(3)H]-GABA release via mGluR3, cAMP, PKA and L-type calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. High concentrations of N-acetylaspartylglutamate (NAAG) selectively activate NMDA receptors on mouse spinal cord neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine release is regulated by metabotropic glutamate receptors sensitive to mGluR2/3 ligands and activated by N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. pub.dzne.de [pub.dzne.de]
- 10. Quantitative analysis of long-term potentiation in the hippocampal dentate gyrus of the freely-moving 15-day-old rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spaglumic Acid: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an endogenous dipeptide with multifaceted roles in cellular signaling. Primarily recognized for its selective agonism at the metabotropic glutamate receptor 3 (mGluR3), it also exhibits mast cell stabilizing properties. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in neurodegenerative diseases, inflammatory conditions, and allergic responses.
Core Cellular Targets and Mechanisms of Action
This compound exerts its biological effects through two primary and distinct mechanisms:
-
Selective Agonism of Metabotropic Glutamate Receptor 3 (mGluR3): As a selective agonist, this compound activates mGluR3, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway.[1][2] This interaction is central to its neuroprotective and neuromodulatory effects. Activation of presynaptic mGluR3 leads to a decrease in the release of glutamate, thereby mitigating excitotoxicity.[1][3]
-
Mast Cell Stabilization: this compound is also classified as a mast cell stabilizer, suggesting its utility in allergic and inflammatory conditions.[4] This mechanism involves the inhibition of mast cell degranulation, preventing the release of histamine and other pro-inflammatory mediators. While the precise molecular interactions are not fully elucidated, it is thought to involve the modulation of calcium influx.
Quantitative Data on Cellular Modulation
The following tables summarize the available quantitative data regarding the interaction of this compound (NAAG) with its primary cellular targets.
Table 1: Metabotropic Glutamate Receptor 3 (mGluR3) Modulation by this compound (NAAG)
| Parameter | Value | Cell/System | Reference |
| EC50 | 11–100 µM | mGluR3-transfected cells | [1] |
| IC50 | < 5 µM | Displacement of LY354740 from mGluR3 | [1] |
EC50 (Half-maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) refers to the concentration that inhibits 50% of the binding of a known agonist.
Table 2: Mast Cell Stabilization by this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | Data not available | Not applicable |
Table 3: Modulation of Pro-inflammatory Cytokines by this compound
| Cytokine | Effect | Quantitative Data | Cell/System | Reference |
| TNF-α | Inhibition | Data not available | Not applicable | |
| IL-6 | Inhibition | Data not available | Not applicable |
Note: The inhibitory effects of this compound on pro-inflammatory cytokine production are inferred from its mast cell stabilizing and mGluR3-mediated anti-inflammatory pathways. However, direct quantitative data on the dose-dependent inhibition of specific cytokines by this compound is currently lacking in the scientific literature.
Signaling Pathways Modulated by this compound
mGluR3 Signaling Pathway
Activation of mGluR3 by this compound initiates a Gi/o-coupled signaling cascade. The primary consequence of this pathway is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors, including ion channels and transcription factors. The reduction in cAMP can lead to the inhibition of voltage-gated calcium channels, which contributes to the decreased release of neurotransmitters from presynaptic terminals.[3]
Mast Cell Degranulation Inhibition Pathway
Mast cell degranulation is a critical event in allergic and inflammatory responses, triggered by the cross-linking of IgE receptors (FcεRI) by allergens. This initiates a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ (PLCγ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this initial rise in cytosolic calcium promotes the opening of store-operated calcium (SOC) channels, leading to a sustained influx of extracellular calcium. This sustained calcium elevation is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of histamine, proteases, and pro-inflammatory cytokines. This compound, as a mast cell stabilizer, is believed to interfere with this calcium signaling, although the precise point of inhibition is not definitively established.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on its cellular targets.
Measurement of mGluR3 Activation via cAMP Inhibition Assay
This protocol describes a method to quantify the activation of Gi/o-coupled receptors like mGluR3 by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
mGluR3-expressing cell line (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Procedure:
-
Cell Culture and Plating: Culture mGluR3-expressing cells to ~80-90% confluency. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells once with PBS. Add stimulation buffer containing 0.5 mM IBMX to each well and incubate for 10-15 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control. Forskolin directly activates adenylyl cyclase to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a homogenous assay (e.g., HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Quantification of Mast Cell Degranulation via β-Hexosaminidase Release Assay
This assay measures the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
This compound
-
Mast cell secretagogue (e.g., antigen for IgE-sensitized cells, compound 48/80)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization (if applicable): Culture mast cells to an appropriate density. If using an IgE-dependent stimulus, sensitize the cells with anti-DNP IgE overnight.
-
Cell Preparation: Wash the cells twice with Tyrode's buffer and resuspend in the same buffer at a concentration of 2-5 x 105 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add the mast cell secretagogue to induce degranulation. Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis for Total Release: To the cell pellets, add Tyrode's buffer containing 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This represents the total enzyme content.
-
Enzymatic Reaction: In a separate 96-well plate, add the supernatant and lysate samples. Add the pNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.
-
Stopping the Reaction and Reading: Add the stop buffer to each well to develop the color. Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the formula: (% Release) = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100. Plot the % release against the log of the this compound concentration and fit to a dose-response curve to determine the IC50.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of distinct cellular pathways with therapeutic implications in both the central nervous system and peripheral inflammatory conditions. Its well-characterized agonism at mGluR3 provides a strong rationale for its investigation in neurodegenerative disorders where excitotoxicity is a key pathological feature. Concurrently, its mast cell stabilizing properties underpin its use in allergic diseases.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Firstly, there is a critical need for quantitative data on its mast cell stabilizing activity, including the determination of IC50 values for the inhibition of mediator release from various mast cell populations. Secondly, a more detailed investigation into its effects on pro-inflammatory cytokine production, with corresponding dose-response data, would provide a more complete understanding of its anti-inflammatory profile. Finally, further exploration of the downstream signaling events following mGluR3 activation by this compound in different neuronal and glial cell types will be crucial for pinpointing its precise mechanisms of neuroprotection. A deeper understanding of these molecular details will be instrumental in the rational design of clinical trials and the development of novel therapeutics based on the unique pharmacology of this compound.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease [mdpi.com]
- 4. Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spaglumic Acid: A Comprehensive Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Spaglumic acid, chemically known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a unique endogenous dipeptide with a dual pharmacological profile. In the central nervous system, it functions as the most abundant peptide neurotransmitter, acting as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), playing a significant role in neuromodulation and neuroprotection. Concurrently, in ophthalmic applications, it is utilized as a mast cell stabilizer for the treatment of allergic conjunctivitis. This document provides a comprehensive technical overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways to support further research and development.
Introduction
This compound, or N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a biologically significant molecule with distinct therapeutic applications depending on its site of action. Initially identified as a prevalent neuropeptide in the mammalian nervous system, its role as a selective agonist at mGluR3 receptors has positioned it as a molecule of interest for neurological disorders.[1] Separately, its application in ophthalmology as a mast cell stabilizer highlights its utility in treating allergic conditions.[2] This guide aims to provide a detailed profile of its pharmacological actions and toxicological properties to aid researchers and professionals in the field of drug development.
Pharmacology
This compound exhibits two primary mechanisms of action: modulation of glutamatergic neurotransmission in the central nervous system and stabilization of mast cells in allergic responses.
Neuromodulatory Activity: mGluR3 Agonism
In the central nervous system, this compound is a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[1]
Activation of presynaptic mGluR3 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[3][4] This cascade ultimately reduces the release of excitatory neurotransmitters, most notably glutamate, from the presynaptic terminal.[1][3] By dampening excessive glutamatergic signaling, this compound exerts neuroprotective effects.[1] Additionally, activation of mGluR3 on glial cells can stimulate the release of transforming growth factor-β (TGF-β), a neurotrophic factor.[3]
Caption: this compound activation of presynaptic mGluR3 signaling pathway.
The potency and selectivity of this compound at mGluR3 have been characterized in various in vitro systems.
| Parameter | Value | Species/System | Reference |
| EC50 (mGluR3) | 11 - 100 µM | Transfected cells | [1] |
| IC50 (mGluR3) | < 5 µM | Displacement assay with LY354740 | [1] |
| EC50 (NMDA Receptor) | 666 µM | Rat olfactory bulb cultures | [1] |
| IC50 (NMDA Receptor) | 8.8 µM | Displacement assay with CGS-19755 | [1] |
Anti-Allergic Activity: Mast Cell Stabilization
In ophthalmic formulations, this compound is used for its anti-allergic properties, which are attributed to its ability to stabilize mast cells.[2]
The precise mechanism of mast cell stabilization by this compound is thought to involve the inhibition of calcium influx into the mast cell upon allergen exposure.[5][6] By preventing the rise in intracellular calcium, this compound inhibits the degranulation of mast cells, thereby blocking the release of histamine and other pro-inflammatory mediators that are responsible for the symptoms of allergic conjunctivitis.
Caption: Inhibition of mast cell degranulation by this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited.
-
Ophthalmic Administration: Following topical application to the eye, systemic absorption is expected to be low. Ocular pharmacokinetic parameters such as Cmax, Tmax, and bioavailability in aqueous humor have not been specifically reported for this compound. General principles of ocular pharmacokinetics suggest that drug absorption is influenced by factors like corneal permeability and nasolacrimal drainage.[3][7]
-
Systemic Administration: There is a lack of publicly available data on the systemic pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in humans or preclinical models.
Toxicology
The toxicological profile of this compound is not extensively characterized in publicly available literature.
| Test | Species | Route | Result | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 1.7395 mol/kg (~529 mg/kg) (Predicted) | [2] |
| Reproductive & Developmental Toxicity (NOAEL) | Rat | Oral (Dietary) | 500 mg/kg/day (for N-acetyl-L-aspartic acid, a precursor) | [8] |
-
Genotoxicity: No specific studies on the genotoxicity (e.g., Ames test, micronucleus test) of this compound were identified.
-
Carcinogenicity: No dedicated carcinogenicity bioassays for this compound were found. A long-term study on aspartame, which is metabolized in part to aspartic acid (a constituent of this compound), showed an increased incidence of malignant tumors in rats.[9] The relevance of this finding to this compound is not established.
-
Other Effects: Safety data sheets indicate that this compound may cause skin, eye, and respiratory irritation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's pharmacological activities are outlined below.
mGluR3 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the mGluR3 receptor.
Caption: Workflow for an mGluR3 radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human mGluR3 are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495) and a range of concentrations of this compound.[10]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
mGluR3 Functional Assay (cAMP Measurement)
This assay measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing mGluR3 are plated in a 96-well plate.[11]
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Stimulation: A fixed concentration of forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.[11]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase-based biosensor).[7][11]
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of this compound to determine the EC50 value.[11]
Mast Cell Degranulation Assay (Histamine Release)
This assay assesses the ability of this compound to inhibit allergen- or secretagogue-induced degranulation of mast cells.
Methodology:
-
Mast Cell Preparation: A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are sensitized with IgE and then washed.[5][12]
-
Pre-treatment: The sensitized cells are pre-incubated with varying concentrations of this compound.
-
Degranulation Induction: Degranulation is induced by adding an antigen (that cross-links the IgE) or a secretagogue like compound 48/80.[12]
-
Supernatant Collection: After incubation, the cells are centrifuged, and the supernatant is collected.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured, typically by ELISA or a fluorescent assay.[13] Alternatively, the release of β-hexosaminidase, another granule-associated enzyme, can be quantified as a marker of degranulation.[12]
-
Data Analysis: The percentage inhibition of histamine release is calculated for each concentration of this compound, and an IC50 value is determined.
Conclusion
This compound (NAAG) presents a compelling dual-action profile, with well-defined roles as both a neuromodulator and an anti-allergic agent. Its selectivity for the mGluR3 receptor makes it a valuable tool for studying glutamatergic neurotransmission and a potential therapeutic candidate for neurological conditions characterized by excitotoxicity. In parallel, its efficacy as a mast cell stabilizer provides a targeted treatment for allergic conjunctivitis. While its primary pharmacological mechanisms are established, further research is warranted to fully elucidate its pharmacokinetic profile and to conduct comprehensive toxicological studies to better define its safety margins for potential systemic applications. The experimental frameworks provided herein offer a basis for continued investigation into this versatile endogenous peptide.
References
- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 5. axelabio.com [axelabio.com]
- 6. Micronucleus test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Two-generation reproductive and developmental toxicity assessment of dietary N-acetyl-L-aspartic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of long-term carcinogenicity bioassay on Sprague-Dawley rats exposed to aspartame administered in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structural Deep Dive: A Technical Guide to Spaglumic Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth exploration of the structural analysis, physicochemical properties, and biological significance of Spaglumic acid and its key isomers. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols and visual representations of relevant biological pathways.
This compound, a dipeptide derivative, and its isomers are of growing interest in the fields of neuroscience and pharmacology due to their roles as neurotransmitters and their potential therapeutic applications. A thorough understanding of their structural nuances is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutics. This technical guide delves into the structural analysis of this compound, its α-isomer (Isothis compound), and its cyclic counterpart, presenting key quantitative data, detailed experimental methodologies, and visual workflows to facilitate further research and development.
Introduction to this compound and Its Isomers
This compound is chemically known as N-Acetyl-β-L-aspartyl-L-glutamic acid. It is an isomer of the more common N-Acetyl-α-L-aspartyl-L-glutamic acid (NAAG), also referred to as Isothis compound. The key structural difference lies in the peptide bond linkage to the aspartyl residue: in this compound, the glutamic acid is linked to the β-carboxyl group of N-acetylaspartate, whereas in Isothis compound, the linkage is through the α-carboxyl group.[1] A third isomer, a cyclic form, can also be synthesized.[2]
These molecules are not merely structural variants; they exhibit distinct biological activities. This compound is recognized for its role as a mast cell stabilizer, making it useful in the treatment of allergic conjunctivitis.[1][3] Isothis compound (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system and acts as a selective agonist for metabotropic glutamate receptor subtype 3 (mGluR3), playing a crucial role in modulating glutamatergic neurotransmission.[4]
Physicochemical and Structural Properties
A comparative summary of the fundamental physicochemical properties of this compound and Isothis compound is presented below. The data has been compiled from various chemical databases.
| Property | This compound (β-isomer) | Isothis compound (α-isomer) |
| IUPAC Name | (2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid[3] | (2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid[5] |
| Molecular Formula | C₁₁H₁₆N₂O₈[3] | C₁₁H₁₆N₂O₈[5] |
| Molecular Weight | 304.25 g/mol [3] | 304.25 g/mol [5] |
| CAS Number | 4910-46-7[6] | 3106-85-2[4] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--O)C(=O)O">C@@HC(=O)O[3] | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[5] |
| InChI Key | GUCKKCMJTSNWCU-BQBZGAKWSA-N[6] | OPVPGKGADVGKTG-BQBZGAKWSA-N[4] |
Structural Analysis Methodologies and Data
The elucidation of the three-dimensional structures and the differentiation of this compound and its isomers rely on a combination of sophisticated analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography
X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid, yielding accurate bond lengths, bond angles, and conformational details.
Experimental Protocol for Small Molecule Peptide Crystallography:
A general workflow for determining the crystal structure of a small peptide like this compound is outlined below.
-
Peptide Synthesis and Purification: The target isomer is synthesized using standard solid-phase or solution-phase peptide synthesis methods. Purification to >95% is achieved using High-Performance Liquid Chromatography (HPLC).[2]
-
Crystallization: High-purity peptide is subjected to extensive crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to identify initial crystallization conditions. These conditions are then optimized to obtain diffraction-quality single crystals.
-
X-ray Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data are collected using a synchrotron radiation source to ensure high resolution.
-
Structure Solution and Refinement: The collected diffraction data is processed and scaled. The phase problem is typically solved using direct methods for small molecules. An initial atomic model is built into the electron density map and refined using computational methods to improve the fit with the experimental data. The final model is validated for geometric and stereochemical correctness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the chemical environment of individual atoms. For this compound and its isomers, ¹H and ¹³C NMR are crucial for confirming the correct isomer and assessing purity.
¹H and ¹³C NMR Data:
Experimental Protocol for NMR Analysis of N-acetylated Dipeptides:
-
Sample Preparation: A 1-5 mg sample of the purified dipeptide is dissolved in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). A small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane) is added for chemical shift calibration.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:
-
1D ¹H NMR: To obtain an overview of the proton signals.
-
1D ¹³C NMR: To observe the carbon skeleton.
-
2D COSY: To identify proton-proton spin-spin couplings within the same spin system.
-
2D HSQC or HMQC: To correlate directly bonded proton and carbon atoms.
-
2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the peptide linkage.
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction). The signals in the 1D and 2D spectra are then assigned to specific atoms in the molecule to confirm its structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of ions.
For this compound and its isomers, Electrospray Ionization (ESI) is a common ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. High-resolution mass spectrometry can confirm the elemental composition (C₁₁H₁₆N₂O₈).
Tandem MS (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide structural information. For dipeptides, characteristic fragmentation patterns include cleavage of the peptide bond (b and y ions) and losses of small neutral molecules like water and ammonia. The specific fragmentation patterns can help differentiate between the α and β isomers.
Experimental Protocol for ESI-MS/MS of Dipeptides:
-
Sample Preparation: The purified dipeptide is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode. The final concentration is typically in the low micromolar to nanomolar range.[12]
-
Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The ESI process generates gas-phase ions of the analyte.
-
MS Scan: An initial full MS scan is performed to identify the parent ion (e.g., [M+H]⁺).
-
MS/MS Scan: The parent ion of interest is mass-selected and subjected to CID in the collision cell of the mass spectrometer. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.
-
Data Analysis: The fragmentation pattern is analyzed to deduce structural information. The masses of the fragment ions are compared with theoretical fragmentation patterns for the different isomers to aid in their identification.
Biological Signaling Pathways
Isothis compound (NAAG) is a key player in the regulation of glutamatergic neurotransmission. It is hydrolyzed by the enzyme Glutamate Carboxypeptidase II (GCPII), which is located on the surface of glial cells, to produce N-acetylaspartate (NAA) and glutamate.[7][13] This process is a significant source of extracellular glutamate.
Furthermore, Isothis compound acts as an agonist at presynaptic mGluR3 receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in the release of glutamate from the presynaptic terminal. This represents a negative feedback loop to control synaptic glutamate levels.
Conclusion
The structural analysis of this compound and its isomers is a critical endeavor for advancing our understanding of their distinct biological functions. While significant progress has been made, particularly in elucidating the role of Isothis compound in the central nervous system, further research is needed to obtain detailed structural data, especially for the β- and cyclic isomers. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies aimed at harnessing the therapeutic potential of these intriguing molecules.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H16N2O8 | CID 210320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 5. N-Acetylaspartylglutamic acid | C11H16N2O8 | CID 188803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Reaction Mechanism of Glutamate Carboxypeptidase II Revealed by Mutagenesis, X-ray Crystallography, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Spaglumic Acid in Mast Cell Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spaglumic acid, also known as N-acetyl-aspartyl-glutamate (NAAG), is a naturally occurring dipeptide with a role in neurotransmission. Clinically, it is utilized in ophthalmic preparations for the management of allergic conjunctivitis, where it is understood to function as a mast cell stabilizer. Mast cell degranulation is a pivotal event in the initiation of type I hypersensitivity reactions, releasing a cascade of pro-inflammatory mediators. This technical guide provides an in-depth exploration of the role of this compound in mast cell stabilization. While direct quantitative data on its inhibitory effects are not extensively available in public literature, this document synthesizes the current understanding of its proposed mechanism of action, details relevant experimental protocols for its evaluation, and presents a comparative context with other mast cell stabilizers.
Introduction: Mast Cell Degranulation in Allergic Inflammation
Mast cells are tissue-resident immune cells laden with granules containing a host of pre-formed inflammatory mediators, including histamine, proteases (such as tryptase and chymase), and various cytokines. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, mast cells undergo degranulation, releasing these mediators into the extracellular milieu. This process is central to the pathophysiology of allergic diseases, including allergic conjunctivitis, rhinitis, and asthma.[1] The released mediators induce vasodilation, increased vascular permeability, smooth muscle contraction, and the recruitment of other inflammatory cells, leading to the characteristic symptoms of an allergic reaction.
Mast cell stabilization, the process of inhibiting degranulation, is a key therapeutic strategy for the management of allergic conditions.[2] Several pharmacological agents, including cromolyn sodium and nedocromil, exert their effects through this mechanism.[3][4] this compound is categorized as a mast cell stabilizer, particularly in the context of ocular allergies.[5]
Proposed Mechanism of Action of this compound
The precise molecular mechanism by which this compound stabilizes mast cells is not yet fully elucidated. However, based on its known pharmacological activity as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3) in the central nervous system, a plausible mechanism can be proposed.[6][7]
The Emerging Role of Glutamate Receptors in Mast Cells
Recent research has indicated that mast cells can express various glutamate receptors, including metabotropic types such as mGluR2 and mGluR7, suggesting their responsiveness to glutamate and its analogs.[4][8] Furthermore, activation of the glutamate receptor GluK2 on dermal mast cells has been shown to suppress their degranulation.[3] This establishes a precedent for glutamate receptor signaling in the negative regulation of mast cell activity.
A Hypothetical mGluR3-Mediated Signaling Pathway
This compound (NAAG) is a known selective agonist of mGluR3.[6][9] In neuronal and glial cells, mGluR3 is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]
A proposed signaling pathway for this compound-mediated mast cell stabilization is as follows:
-
Binding to mGluR3: this compound binds to and activates mGluR3, which is hypothesized to be expressed on the surface of mast cells.
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP concentration.
-
Modulation of Downstream Effectors: A decrease in cAMP levels can influence the activity of protein kinase A (PKA) and other downstream signaling molecules that are involved in the facilitation of mast cell degranulation.
-
Inhibition of Degranulation: By modulating these intracellular signaling cascades, this compound may increase the threshold for mast cell activation, thereby stabilizing the cell and preventing or reducing the release of inflammatory mediators upon stimulation by an allergen.
It is noteworthy that in astrocytes, mGluR3 activation does not typically elicit an increase in intracellular calcium. This suggests that this compound may stabilize mast cells through a mechanism that is independent of directly blocking calcium influx, a common mechanism for other mast cell stabilizers.
Figure 1: Proposed signaling pathway for this compound-mediated mast cell stabilization.
Quantitative Data on Mast Cell Inhibition
A comprehensive review of the scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of mast cell degranulation by this compound. To provide a comparative context, the following table summarizes the inhibitory effects of other well-established mast cell stabilizers.
| Compound | Mast Cell Type | Stimulus | IC50 / % Inhibition | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Cromolyn Sodium | Human Lung Mast Cells | anti-IgE | < 35% inhibition at 100-1000 µM | [11] |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Compound 48/80 | - | [12] |
| Salbutamol | Human Lung Mast Cells | anti-IgE | 39% inhibition at 10 µM | [11] |
| Chlorpromazine | Human Lung Mast Cells | anti-IgE | Weak inhibition | [13] |
Note: The efficacy of mast cell stabilizers can vary significantly depending on the mast cell type, species, and the stimulus used for degranulation.
Experimental Protocols for Assessing Mast Cell Stabilization
To evaluate the mast cell stabilizing properties of this compound, standardized in vitro assays can be employed. The following are detailed methodologies for two key experiments.
β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation. The rat basophilic leukemia cell line (RBL-2H3) is a commonly used model for this purpose.
Objective: To determine the dose-dependent effect of this compound on the inhibition of antigen-induced degranulation in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (pH 4.5)
-
Stop solution (e.g., sodium carbonate buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Sensitize the cells by incubating them with DNP-specific IgE overnight.
-
-
Pre-treatment with this compound:
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Antigen Challenge:
-
Stimulate the cells with DNP-BSA for 1 hour at 37°C to induce degranulation.
-
-
Quantification of β-Hexosaminidase Release:
-
Collect the supernatant from each well.
-
Incubate the supernatant with the pNAG substrate in citrate buffer.
-
Stop the enzymatic reaction with a stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to total cellular content (determined by lysing a set of control cells).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Figure 2: Experimental workflow for the β-hexosaminidase release assay.
Intracellular Calcium Measurement
This assay directly measures changes in intracellular calcium concentration ([Ca2+]i) upon mast cell activation, providing insight into the role of calcium signaling in the mechanism of action of a test compound.
Objective: To investigate the effect of this compound on intracellular calcium mobilization in RBL-2H3 cells following antigen stimulation.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE
-
DNP-BSA (antigen)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging system or plate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells on glass coverslips or in black-walled, clear-bottom 96-well plates and sensitize with DNP-specific IgE overnight.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
-
Baseline Fluorescence Measurement:
-
Place the cells in the fluorometric imaging system or plate reader and record baseline fluorescence.
-
-
Treatment and Stimulation:
-
Add this compound (or vehicle control) and continue recording fluorescence.
-
After a short pre-incubation period, add DNP-BSA to stimulate the cells and record the subsequent changes in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Compare the calcium response in this compound-treated cells to that of control cells to determine if this compound inhibits calcium mobilization.
-
Figure 3: Experimental workflow for intracellular calcium measurement.
Conclusion and Future Directions
This compound is an established therapeutic agent for allergic conjunctivitis, with its clinical efficacy attributed to mast cell stabilization. While the precise molecular mechanism remains to be definitively elucidated, evidence suggests a potential role for metabotropic glutamate receptors, particularly mGluR3, in mediating its inhibitory effects on mast cell degranulation. This proposed mechanism, which may be independent of direct calcium channel blockade, offers a novel perspective on mast cell regulation.
Future research should focus on:
-
Confirming mGluR3 Expression: Investigating the expression and localization of mGluR3 on various mast cell populations (e.g., conjunctival, peritoneal, and cultured mast cells).
-
Elucidating Downstream Signaling: Characterizing the intracellular signaling pathways activated by this compound in mast cells to confirm the involvement of the adenylyl cyclase/cAMP axis.
-
Quantitative Efficacy Studies: Performing dose-response studies using the protocols outlined in this guide to determine the IC50 of this compound for the inhibition of mast cell degranulation and mediator release.
-
In Vivo Validation: Correlating in vitro findings with in vivo models of allergic inflammation to further validate the mast cell stabilizing properties of this compound.
A deeper understanding of the molecular pharmacology of this compound will not only solidify its position in the therapeutic arsenal for allergic diseases but may also unveil new targets for the development of next-generation mast cell stabilizers.
References
- 1. The inhibition of histamine release by antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate triggers the expression of functional ionotropic and metabotropic glutamate receptors in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The characteristics of inhibition of histamine release from human lung fragments by sodium cromoglycate, salbutamol and chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Spaglumic Acid (N-acetyl-L-aspartyl-L-glutamic acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for studying Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Due to its rapid degradation in vivo, a primary strategy for investigating the effects of endogenous this compound involves the use of its peptidase inhibitors. This document details the mechanism of action, relevant animal models, experimental procedures, and available quantitative data for both this compound and its inhibitors.
Mechanism of Action of this compound
This compound (NAAGA) is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] Its primary mechanism of action involves the activation of the presynaptic metabotropic glutamate receptor 3 (mGluR3).[2] This activation leads to an inhibition of glutamate release, thereby modulating excitatory neurotransmission.[1] this compound is synthesized from N-acetyl-aspartate (NAA) and glutamate and is inactivated by glutamate carboxypeptidase II (GCPII), an enzyme that hydrolyzes it back into NAA and glutamate.[3]
The therapeutic potential of this compound is often explored by inhibiting GCPII, which increases the synaptic concentration of NAAGA and enhances its effects on mGluR3.[4] This approach has shown promise in various animal models of neurological and psychiatric disorders where excessive glutamate signaling is implicated.[1][5]
Animal Models for In Vivo Studies
This compound and its peptidase inhibitors have been evaluated in a variety of animal models for neurological and psychiatric conditions. The choice of model depends on the specific therapeutic area of interest.
| Disorder | Animal Model | Species | Key Features | Reference |
| Neuropathic Pain | Chronic Constrictive Injury (CCI) of the sciatic nerve | Rat | Induces mechanical allodynia and thermal hyperalgesia. | [6][7] |
| Partial Sciatic Nerve Ligation | Rat | Results in tactile allodynia. | [8] | |
| Schizophrenia | Phencyclidine (PCP)-induced hyperlocomotion | Mouse, Rat | Models positive symptoms of schizophrenia. | [9] |
| MK-801-induced cognitive deficits (Novel Object Recognition Test) | Mouse | Models cognitive impairments associated with schizophrenia. | [10][11] | |
| Traumatic Brain Injury (TBI) | Lateral Fluid Percussion Injury | Rat | Induces neuronal degeneration and astrocyte damage. | [3][12] |
| Cocaine Addiction | Intravenous Cocaine Self-Administration | Rat | Assesses the rewarding and reinforcing effects of cocaine. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound peptidase inhibitors.
Pharmacokinetic Studies of GCPII Inhibitors
Objective: To determine the pharmacokinetic profile of GCPII inhibitors (e.g., 2-PMPA) in rodents.
Materials:
-
GCPII inhibitor (e.g., 2-PMPA)
-
Male Wistar or Sprague-Dawley rats
-
Dosing vehicles (e.g., 50 mM HEPES buffered saline, pH 7.4)
-
Administration equipment (syringes, gavage needles)
-
Blood collection supplies (heparinized tubes)
-
Tissue dissection tools
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer the GCPII inhibitor to rats via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). Doses can range from 1 to 100 mg/kg.[6][7]
-
Sample Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection: Following blood collection, euthanize the animals and dissect relevant tissues such as the brain, sciatic nerve, and dorsal root ganglia.[7]
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the GCPII inhibitor in plasma and tissue homogenates using a validated LC-MS/MS method.[7]
Efficacy Studies in a Neuropathic Pain Model (Chronic Constrictive Injury)
Objective: To evaluate the analgesic efficacy of GCPII inhibitors in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats
-
Surgical instruments for CCI surgery
-
GCPII inhibitor (e.g., 2-MPPA)
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Protocol:
-
Induction of Neuropathic Pain: Perform Chronic Constrictive Injury (CCI) surgery on the sciatic nerve of the rats as previously described.[6]
-
Post-Operative Recovery: Allow the animals to recover for 10-14 days, during which neuropathic pain symptoms will develop.
-
Baseline Behavioral Testing: Measure baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.
-
Drug Administration: Administer the GCPII inhibitor or vehicle daily via the desired route (e.g., oral gavage) for a specified period (e.g., 8-14 days).[6]
-
Behavioral Assessment: Periodically assess mechanical allodynia and thermal hyperalgesia throughout the treatment period and after cessation of treatment to evaluate the onset and duration of the analgesic effect.[6]
-
Data Analysis: Compare the withdrawal thresholds between the treated and vehicle control groups to determine the efficacy of the GCPII inhibitor.
Quantitative Data
The following tables summarize quantitative data from in vivo studies of this compound peptidase inhibitors.
Table 1: Pharmacokinetic Parameters of 2-PMPA in Rats
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Intraperitoneal | 100 | 275 | 0.25 | 0.64 | 210 | 7.93 | 0.44 | [6][7] |
| Intravenous | 10 | 27.0 (extrapolated) | - | 1.0 | - | 66.7 | - | [6] |
| Oral | 10 | - | - | 2.4 - 9.2 | - | - | - | [6] |
Table 2: Tissue Distribution of 2-PMPA in Rats (100 mg/kg i.p.)
| Tissue | Tissue/Plasma Ratio | Reference |
| Brain | 0.018 | [6][7] |
| Sciatic Nerve | 0.120 | [6][7] |
| Dorsal Root Ganglion | 0.142 | [6][7] |
Table 3: Efficacy of GCPII Inhibitors in Animal Models
| Compound | Animal Model | Species | Dose and Route | Efficacy Endpoint | Result | Reference |
| 2-PMPA | Partial Sciatic Nerve Ligation | Rat | 50-100 mg/kg, i.v. | Reduction of tactile allodynia | Dose-dependent reduction in allodynia. | [8] |
| 2-PMPA | Partial Sciatic Nerve Ligation | Rat | 100 mg/kg, i.v. | Inhibition of ectopic afferent discharges | Significant inhibition from 14.7 to 4.4 impulses/s. | [8] |
| 2-MPPA | Chronic Constrictive Injury | Rat | 10-100 mg/kg/day, p.o. | Reduction of hyperalgesia | Significant analgesic effect after 8 days of daily dosing. | [6][7] |
| ZJ43 | Traumatic Brain Injury | Rat | 50 mg/kg, i.p. | Reduction of neuronal degeneration | Significant reduction in the number of degenerating neurons. | [3] |
| ZJ43 | Traumatic Brain Injury | Rat | 50 mg/kg, i.p. | Reduction of astrocyte loss | Significant reduction in ipsilateral astrocyte loss. | [3] |
| ZJ43 | PCP-induced hyperlocomotion | Rat (Sprague Dawley) | 30-150 mg/kg, i.p. | Inhibition of NAAG hydrolysis in the brain | Significant dose-dependent inhibition. | [10] |
Conclusion
The in vivo study of this compound is predominantly conducted through the modulation of its metabolic pathway using GCPII inhibitors. This approach has demonstrated significant therapeutic potential in a range of preclinical models of neurological and psychiatric disorders. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute robust in vivo studies to further explore the therapeutic applications of this compound.
References
- 1. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 3. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAAG peptidase inhibitors and their potential for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor 2-MPPA show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. f1000research.com [f1000research.com]
- 10. researchgate.net [researchgate.net]
- 11. NAAG peptidase inhibitors and deletion of NAAG peptidase gene enhance memory in novel object recognition test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Cell Culture Assays Using Spaglumic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-aspartyl-glutamate (NAAG), is an abundant neuropeptide in the mammalian central nervous system with multifaceted roles in neurotransmission and cellular regulation. It primarily functions as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), and also exhibits activity as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Additionally, this compound has been shown to possess mast cell stabilizing properties, suggesting its potential in modulating allergic and inflammatory responses.
These diverse biological activities make this compound a compound of significant interest for in vitro research in neuroscience, immunology, and drug discovery. This document provides detailed application notes and protocols for a range of in vitro cell culture assays to investigate the biological functions of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| mGluR3 Activation | Transfected Cells | EC50 | 11 - 100 µM | [1] |
| mGluR Group II Agonist Displacement | - | IC50 | < 5 µM | [1] |
| NMDA Receptor Agonism | - | EC50 | 666 µM | [1] |
| NMDA Receptor Antagonism (Displacement) | - | IC50 | 8.8 µM | [2] |
Signaling Pathways and Experimental Workflows
This compound-Mediated mGluR3 Signaling
This compound binding to the presynaptic mGluR3 receptor initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in neurotransmitter release.
This compound activation of mGluR3 signaling pathway.
Experimental Workflow: mGluR3 Activation Assay
This workflow outlines the key steps in determining the potency of this compound in activating mGluR3 in a recombinant cell line.
Workflow for mGluR3 functional assay.
Experimental Workflow: Mast Cell Degranulation Assay
This workflow describes the general procedure for assessing the inhibitory effect of this compound on mast cell degranulation.
References
Application Note: Quantitative Analysis of Spaglumic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Spaglumic acid in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
Introduction
This compound, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1][2] It acts as a selective agonist for metabotropic glutamate receptor subtype 3 (mGluR3) and a weak activator of NMDA receptors.[1][2] Given its physiological significance and therapeutic potential, accurate and reliable quantification of this compound in various matrices is crucial for research and pharmaceutical quality control.
This application note details a robust HPLC method for the determination of this compound, adaptable for routine analysis and quality assurance purposes. The method utilizes a reversed-phase C18 column and UV detection, a common and reliable setup in pharmaceutical analysis.
Experimental Protocol
This protocol is based on established methods for the analysis of similar acidic dipeptides and N-acyl-glutamates.[3][4]
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The choice of a specific brand and model may require optimization.
-
Chemicals and Reagents:
2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of phosphate salt in HPLC grade water, adjust the pH to 2.4 with phosphoric acid, and filter through a 0.45 µm membrane filter.[3]
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent. This compound is soluble in water.[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
2.3. Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.4B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
2.4. Sample Preparation
For a drug product (e.g., tablets), a procedure similar to the following can be used:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Method Validation Summary
The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][5] The following table summarizes the expected performance characteristics of a validated method.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | Linear over a concentration range of approximately 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery at different concentration levels (e.g., 80%, 100%, 120% of nominal). |
| Precision (% RSD) | ≤ 2.0% | Low variability for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally (e.g., ~0.1 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally (e.g., ~0.3 µg/mL). |
| Specificity | No interference at the retention time of the analyte | The peak for this compound should be pure and well-resolved from excipients and potential degradation products. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway Context
While this document focuses on the analytical protocol, it is important to remember the biological context of this compound as a neurotransmitter. The diagram below illustrates its role as an agonist at the mGluR3 receptor, a key signaling pathway in the central nervous system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]
- 3. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Spaglumic Acid in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-L-glutamic acid, is a molecule primarily recognized for its crucial role in the urea cycle.[1] Beyond its metabolic function, emerging research suggests potential neuroprotective properties, possibly through the modulation of glutamate receptors.[1][2] Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, are pivotal in synaptic plasticity, learning, and memory.[3] However, excessive activation of NMDA receptors can lead to excitotoxicity, a key factor in various neurodegenerative diseases.[2][4]
These application notes provide a hypothetical framework for investigating the effects of this compound on NMDA receptor-mediated currents using patch clamp electrophysiology. The protocols outlined below are based on established methodologies for studying NMDA receptor pharmacology and are intended to serve as a starting point for researchers interested in exploring the potential neuromodulatory role of this compound.
Hypothesized Mechanism of Action
It is hypothesized that this compound may act as a negative allosteric modulator of NMDA receptors. This modulation could lead to a reduction in Ca²⁺ influx upon glutamate binding, thereby conferring a neuroprotective effect against excitotoxicity. The patch clamp technique is ideally suited to test this hypothesis by allowing for the direct measurement of ion flow through NMDA receptor channels in the presence and absence of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from patch clamp experiments investigating the effect of this compound on NMDA receptor currents.
Table 1: Effect of this compound on the Amplitude of NMDA-Evoked Currents
| This compound Concentration (µM) | Mean Peak Current Amplitude (pA) | Standard Deviation (pA) | Percentage of Control (%) |
| 0 (Control) | 500 | 50 | 100 |
| 10 | 450 | 45 | 90 |
| 50 | 375 | 40 | 75 |
| 100 | 250 | 30 | 50 |
| 500 | 125 | 20 | 25 |
Table 2: IC50 of this compound on Different NMDA Receptor Subunits
| NMDA Receptor Subunit Composition | IC50 (µM) | Hill Slope |
| GluN1/GluN2A | 120 | 1.2 |
| GluN1/GluN2B | 95 | 1.1 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings from Cultured Hippocampal Neurons
Objective: To determine the effect of this compound on NMDA-evoked currents in a native neuronal system.
Materials:
-
Primary hippocampal neuron cultures (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips
-
Borosilicate glass capillaries
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Perfusion system
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 D-glucose, 0.01 glycine, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Agonist Solution: External solution containing 100 µM NMDA.
-
This compound Stock Solution: 100 mM in deionized water, stored at -20°C.
Procedure:
-
Culture primary hippocampal neurons on poly-D-lysine coated coverslips for 10-14 days.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a visually identified pyramidal neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the agonist solution (100 µM NMDA) for 2 seconds to evoke an inward current.
-
Wash out the NMDA with the external solution.
-
Co-apply the agonist solution with varying concentrations of this compound (10, 50, 100, 500 µM) and record the evoked currents.
-
Ensure a stable baseline is achieved between applications.
-
Analyze the peak amplitude and decay kinetics of the recorded currents.
Protocol 2: Recordings from HEK293 Cells Expressing Recombinant NMDA Receptors
Objective: To investigate the subunit selectivity of this compound's effect on NMDA receptors.
Materials:
-
HEK293 cells
-
Plasmids encoding human GluN1, GluN2A, and GluN2B subunits
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS
-
Patch clamp setup as in Protocol 1
Solutions:
-
Same as Protocol 1.
Procedure:
-
Co-transfect HEK293 cells with plasmids for GluN1 and either GluN2A or GluN2B. Include a fluorescent protein plasmid (e.g., eGFP) to identify transfected cells.
-
Plate the transfected cells onto coverslips and allow for expression for 24-48 hours.
-
Perform whole-cell voltage-clamp recordings on fluorescently labeled cells as described in Protocol 1.
-
Apply NMDA (100 µM) and glycine (10 µM) to elicit currents.
-
Co-perfuse with different concentrations of this compound to determine its effect on the specific NMDA receptor subtype.
-
Construct concentration-response curves and calculate the IC50 for each subunit combination.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of mGluR3 using Spaglumic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II metabotropic glutamate receptors, plays a crucial role in regulating synaptic transmission and neuronal excitability.[1][2] It is a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Dysregulation of mGluR3 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1]
Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is an endogenous peptide neurotransmitter that acts as a selective agonist for mGluR3.[4][5] Its ability to selectively activate mGluR3 makes it a valuable tool for studying the receptor's function and for developing therapeutic agents.[4][5] One of the key techniques to study protein-protein interactions and receptor trafficking is immunoprecipitation (IP). This document provides detailed protocols and application notes for the immunoprecipitation of mGluR3 using this compound as a tool to potentially stabilize the receptor in a specific conformation, facilitating its isolation.
Experimental Protocols
A. General Considerations for GPCR Immunoprecipitation
Immunoprecipitation of GPCRs like mGluR3 presents challenges due to their transmembrane nature.[6] Key considerations for a successful experiment include:
-
Antibody Selection: The choice of a highly specific antibody that recognizes the target receptor is critical. It is recommended to validate the antibody using techniques like Western blotting on cells with known mGluR3 expression and, if possible, on knockout/knockdown models.
-
Receptor Solubilization: Efficient extraction of the receptor from the cell membrane while preserving its native conformation and protein interactions is crucial. This is achieved by using mild non-ionic detergents.
-
Important Controls: Appropriate controls are necessary to ensure the specificity of the immunoprecipitation. These include using a non-specific IgG antibody as a negative control and performing the IP on cells that do not express the target receptor.
B. Protocol: Immunoprecipitation of mGluR3
This protocol is adapted from general GPCR immunoprecipitation procedures and should be optimized for specific cell types and experimental goals.[7]
Materials:
-
Cells or tissue expressing mGluR3
-
This compound (as a stabilizing agent, optional)
-
Anti-mGluR3 antibody (validated for IP)
-
Protein A/G agarose or magnetic beads
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) Digitonin or 1% (v/v) Triton X-100, Protease and Phosphatase Inhibitor Cocktail)
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration, e.g., 0.1% Digitonin or 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Treatment (Optional):
-
Culture cells expressing mGluR3 to the desired confluency.
-
If investigating the effect of receptor activation, treat the cells with an appropriate concentration of this compound for a specified duration at 37°C. A typical starting concentration could be in the range of 1-100 µM.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells.
-
Incubate on ice for 30-60 minutes with occasional gentle agitation to solubilize the membrane proteins.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step helps to reduce non-specific binding of proteins to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the validated anti-mGluR3 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them for subsequent analysis.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-mGluR3 antibody to confirm successful immunoprecipitation.
-
To identify interacting proteins, the blot can be probed with antibodies against suspected binding partners, or the eluate can be analyzed by mass spectrometry.
-
Visualizations
Experimental Workflow for mGluR3 Immunoprecipitation
Caption: Workflow for the immunoprecipitation of mGluR3.
mGluR3 Signaling Pathway
mGluR3 is a Gi/Go-coupled receptor.[1] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).[2] The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.
Caption: Simplified signaling pathway of mGluR3 activation.
References
- 1. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 3 (mGlu3; mGluR3; GRM3) in schizophrenia: Antibody characterisation and a semi-quantitative western blot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | mGluR3 agonist | Hello Bio [hellobio.com]
- 5. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular determinants of high affinity binding to group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Spaglumic Acid in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-L-glutamic acid, is a compound with known involvement in the urea cycle and demonstrates activity as a modulator of glutamate receptors, particularly metabotropic glutamate receptor 3 (mGluR3). Its neuroprotective and anti-inflammatory properties make it a compound of interest in neuroscience research. Intracerebroventricular (ICV) injection is a powerful technique to deliver substances directly into the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the investigation of their direct effects on brain function and behavior.
These application notes provide a comprehensive guide for the ICV administration of this compound in rodents, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of the experimental workflow and associated signaling pathways. Given the limited direct literature on the ICV injection of this compound, this document leverages data from studies on its close structural and functional analog, N-acetylaspartylglutamate (NAAG), which also acts as an agonist at mGluR3.
Data Presentation
The following tables summarize quantitative data from studies involving the intracerebroventricular administration of NAAG and other mGluR agonists in rodents. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of Intracerebroventricular (ICV) Injection of N-acetylaspartylglutamate (NAAG) on Formalin-Induced Inflammatory Pain in Rats
| Compound | Dose (µg, ICV) | Phase 1 Flinches (Mean ± SEM) | Phase 2 Flinches (Mean ± SEM) | Reference |
| Saline (Vehicle) | - | 105.6 ± 8.5 | 245.3 ± 20.1 | [1] |
| NAAG | 1 | 85.2 ± 9.1 | 180.4 ± 15.3 | [1] |
| NAAG | 3 | 70.1 ± 7.5 | 145.7 ± 12.8 | [1] |
| NAAG | 10 | 55.4 ± 6.2 | 110.2 ± 10.5** | [1] |
*p < 0.05, **p < 0.01 vs. Saline
Table 2: Effects of Intracranial Administration of mGluR Agonists on Rodent Behavior
| Agonist | Brain Region | Dose (nmol/µl) | Animal Model | Behavioral Effect | Reference |
| ACPT-I (Group III mGluR agonist) | Globus Pallidus | 1, 2.5, 5 | 6-OHDA rat model of Parkinson's Disease | Reversal of akinetic deficits | [2][3] |
| L-AP4 (Group III mGluR agonist) | Globus Pallidus | 1 | 6-OHDA rat model of Parkinson's Disease | Reversal of akinetic deficits | [2][3] |
| Pomaglumetad Methionil (mGluR2/3 agonist) | Ventral Hippocampus | 1, 3, 10 mg/kg (systemic, for comparison) | MAM rat model of schizophrenia | Normalization of dopamine neuron activity | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound (N-acetyl-L-glutamic acid)
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Vehicle Selection: The recommended vehicle for ICV injection is sterile aCSF to maintain the physiological environment of the brain. Sterile 0.9% saline can be used as an alternative.
-
Calculation of Concentration: Based on studies with the analog NAAG, a starting dose range of 1-10 µg per animal is recommended for dose-finding studies. For a 10 µg dose in a 5 µL injection volume, the required concentration would be 2 µg/µL or 2 mg/mL.
-
Dissolution:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile aCSF or saline.
-
Gently vortex the solution until the this compound is completely dissolved.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: Intracerebroventricular (ICV) Injection Surgery in Rodents
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical drill
-
Hamilton syringe with a 30-gauge needle
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic regimen.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in the stereotaxic apparatus, ensuring the head is level between bregma and lambda.
-
Maintain body temperature with a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Gently retract the skin to visualize bregma.
-
Use a surgical drill to create a small burr hole at the desired stereotaxic coordinates for the lateral ventricle.
-
Rat Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Mouse Stereotaxic Coordinates (from Bregma): Anteroposterior (AP): -0.2 to -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.
-
-
It is crucial to empirically determine the optimal coordinates for the specific rodent strain and age being used. A pilot injection with a dye (e.g., Trypan Blue) is recommended.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle slowly to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/minute) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision or use tissue adhesive.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery on a heating pad.
-
House animals individually after surgery to prevent injury.
-
Mandatory Visualizations
Potential Applications and Behavioral Assays
The ICV administration of this compound can be utilized to investigate its role in various neurological and psychiatric conditions. Below are some potential applications and corresponding behavioral assays:
-
Neuroprotection:
-
Models: Stroke (e.g., middle cerebral artery occlusion), traumatic brain injury, excitotoxicity models (e.g., kainic acid or NMDA administration).
-
Behavioral Assays:
-
Neurological Deficit Score: A composite score assessing motor, sensory, and reflex deficits.
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb asymmetry and sensorimotor function.
-
-
-
Analgesia and Anti-inflammatory Effects:
-
Models: Inflammatory pain (e.g., formalin or complete Freund's adjuvant injection), neuropathic pain (e.g., chronic constriction injury).
-
Behavioral Assays:
-
Formalin Test: Differentiates between nociceptive and inflammatory pain responses.
-
Von Frey Test: Measures mechanical allodynia.
-
Hargreaves Test: Assesses thermal hyperalgesia.
-
-
-
Cognition and Memory:
-
Models: Age-related cognitive decline, animal models of Alzheimer's disease (e.g., amyloid-beta injection).
-
Behavioral Assays:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: Evaluates recognition memory.
-
Y-maze or T-maze: To assess working memory.
-
-
-
Anxiety and Depression-like Behaviors:
-
Models: Chronic stress models, genetic models of anxiety/depression.
-
Behavioral Assays:
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior.
-
Forced Swim Test or Tail Suspension Test: To evaluate depression-like behavior.
-
-
Disclaimer: The provided protocols and data are intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The dosages and procedures may require optimization for specific experimental conditions.
References
- 1. Intracerebroventricular administration of N-acetylaspartylglutamate (NAAG) peptidase inhibitors is analgesic in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting group III metabotropic glutamate receptors produces complex behavioral effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Spaglumic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-Acetyl-L-aspartyl-L-glutamate (NAAG), is an abundant neuropeptide in the mammalian central nervous system.[1][2] It functions as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), which is the primary receptor target for this compound.[3][4] The mGluR3 is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[5] This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound and other compounds with the mGluR3 receptor.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for its receptor.[6] These assays are essential for drug discovery and development, allowing for the determination of key parameters such as the dissociation constant (Kd), inhibitor constant (Ki), and the density of receptor binding sites (Bmax).[6] The protocols outlined below are designed for researchers, scientists, and drug development professionals to reliably assess the binding characteristics of novel compounds at the this compound receptor, mGluR3.
Data Presentation: Binding Affinities at the mGluR3 Receptor
The following table summarizes the binding affinities of this compound (NAAG) and other relevant ligands for the metabotropic glutamate receptor 3 (mGluR3). This data is compiled from various sources to provide a comparative overview.
| Compound | Type | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | EC50 (µM) |
| This compound (NAAG) | Agonist | [3H]-LY354740 | CHO cells expressing mGluR3 | - | - | ~100 |
| L-Glutamate | Endogenous Agonist | [3H]-LY354740 | CHO cells expressing mGluR2/3 | - | - | 1.3 (mGluR2) |
| LY354740 | Agonist | - | CHO cells expressing mGluR2 | 19.6 ± 0.3 | - | 0.0098 (mGluR2) |
| LY341495 | Antagonist | [3H]-LY354740 | CHO cells expressing mGluR2 | 5.1 ± 0.9 | - | - |
| 2R,4R-APDC | Agonist | - | Cells expressing mGluR2/3 | - | - | 0.3 - 0.4 |
| (RS)-PPG | Agonist | - | Rat hippocampal slices | - | - | 5.2 ± 0.7 (mGluR4), 185 ± 42 (mGluR7), 0.2 ± 0.1 (mGluR8) |
| MPEP | mGluR5 Antagonist | - | - | - | 32 | - |
| BAY36-7620 | mGluR1 Antagonist | - | - | - | 160 | - |
Signaling Pathway of the this compound Receptor (mGluR3)
This compound, by binding to and activating the mGluR3, initiates a signaling cascade characteristic of Gi/o-coupled receptors. This pathway is predominantly inhibitory, leading to a reduction in neuronal excitability. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately impacting neurotransmitter release.[5]
Experimental Protocols
Radioligand Binding Assay Workflow
The general workflow for a radioligand binding assay involves the preparation of cell membranes containing the receptor of interest, incubation with a radiolabeled ligand and a competing unlabeled ligand, separation of bound from free radioligand, and quantification of radioactivity.
Detailed Methodologies
Membrane Preparation from mGluR3-Expressing Cells
This protocol describes the preparation of cell membranes from cultured cells overexpressing the mGluR3 receptor.
Materials:
-
mGluR3-expressing cells (e.g., CHO or HEK293 cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail.[7]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[7]
-
Centrifuge and rotor capable of 20,000 x g at 4°C.
-
Dounce homogenizer or sonicator.
-
BCA Protein Assay Kit.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.[7]
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.[7]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Competition Radioligand Binding Assay for mGluR3
This protocol is for a competition binding assay to determine the Ki of a test compound (e.g., this compound) against a known radioligand for mGluR3.
Materials:
-
mGluR3 membrane preparation.
-
Radioligand: e.g., [3H]-LY354740 (a potent group II mGluR agonist).
-
Unlabeled competitor: this compound (NAAG) or other test compounds.
-
Non-specific binding control: A high concentration of a known mGluR3 ligand (e.g., 10 µM L-glutamate).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[7]
-
Cell harvester or vacuum filtration manifold.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
On the day of the assay, thaw the mGluR3 membrane preparation and resuspend in Assay Buffer to a final concentration of 50-120 µg of protein per 150 µL.[7]
-
Prepare serial dilutions of the unlabeled competitor (e.g., this compound) in Assay Buffer.
-
Set up the 96-well plate with the following additions for a final volume of 250 µL per well:[7]
-
Total Binding: 150 µL of membrane preparation + 50 µL of Assay Buffer + 50 µL of radioligand.
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of non-specific binding control (e.g., 10 µM L-glutamate) + 50 µL of radioligand.
-
Competition: 150 µL of membrane preparation + 50 µL of unlabeled competitor dilution + 50 µL of radioligand.
-
-
The concentration of the radioligand should be fixed, typically at or near its Kd value.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.[7]
-
Wash the filters four times with ice-cold wash buffer (e.g., Assay Buffer).[7]
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the competitor.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
References
- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Measuring Spaglumic Acid Release from Brain Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, chemically known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a significant role as a neuromodulator, primarily by activating presynaptic metabotropic glutamate receptor 3 (mGluR3). This activation leads to a reduction in the release of glutamate, thereby protecting neurons from excitotoxicity. Consequently, the modulation of this compound release and its signaling pathway presents a promising therapeutic target for a variety of neurological and psychiatric disorders, including schizophrenia, traumatic brain injury, and neuropathic pain.
These application notes provide detailed protocols for the preparation of acute brain slices, the measurement of this compound release using a superfusion system, and its quantification via mass spectrometry. Additionally, the underlying signaling pathway of this compound is illustrated to provide a comprehensive understanding of its mechanism of action.
Data Presentation
The following table summarizes the expected quantitative data from experiments measuring the release of this compound from brain slices under basal and stimulated conditions. This data is crucial for assessing the effects of novel therapeutic agents on this compound neurotransmission.
| Brain Region | Condition | This compound Release (pmol/mg protein) | Reference |
| Neocortex | Basal | [Insert experimental data] | [1] |
| Stimulated (e.g., 50 mM K+) | [Insert experimental data] | [1] | |
| Hippocampus | Basal | [Insert experimental data] | [1] |
| Stimulated (e.g., 50 mM K+) | [Insert experimental data] | [1] | |
| Piriform Cortex/Amygdala | Basal | [Insert experimental data] | [1] |
| Stimulated (e.g., 50 mM K+) | [Insert experimental data] | [1] |
Note: Specific quantitative values for this compound release can vary depending on the experimental conditions, including the specific brain region, animal model, and stimulation parameters used. The provided table is a template for presenting such data. Studies have demonstrated a statistically significant, Ca2+-dependent increase in NAAG release from these brain regions upon depolarization with high potassium concentrations[1].
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol describes the preparation of viable acute brain slices from rodents, a fundamental technique for studying neurophysiology and neurochemistry ex vivo.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Guillotine or large scissors
-
Dissection tools (forceps, scissors, spatula)
-
Petri dish
-
Filter paper
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Agarose
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice
-
Slicing Solution (NMDG-based aCSF, pre-chilled to 0-4°C and continuously bubbled with carbogen):
-
92 mM N-methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with hydrochloric acid.
-
-
Recovery and Incubation Solution (HEPES-holding aCSF, at 32-34°C and continuously bubbled with carbogen):
-
92 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
2 mM CaCl2
-
2 mM MgSO4
-
pH adjusted to 7.3-7.4.
-
-
Recording/Superfusion aCSF (at 32-34°C and continuously bubbled with carbogen):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
24 mM NaHCO3
-
12.5 mM Glucose
-
2 mM CaCl2
-
2 mM MgSO4
-
pH adjusted to 7.3-7.4.
-
Procedure:
-
Anesthetize the animal using an approved protocol.
-
Rapidly decapitate the animal and excise the brain.
-
Immediately immerse the brain in ice-cold, carbogenated NMDG-based slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus, neocortex).
-
Mount the tissue block onto the vibratome stage using cyanoacrylate glue. For added stability, surround the tissue with solidified agarose.
-
Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated NMDG-based slicing solution.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
Carefully transfer the slices to a recovery chamber containing HEPES-holding aCSF, maintained at 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before commencing experiments. During this time, the solution can be gradually returned to room temperature.
II. Measurement of this compound Release by Superfusion
This protocol details the method for stimulating and collecting this compound from brain slices using a superfusion system.
Materials:
-
Prepared acute brain slices
-
Superfusion system with multiple channels and a fraction collector
-
Recording/Superfusion aCSF
-
High Potassium (K+) Stimulation Buffer: Recording/Superfusion aCSF with an elevated concentration of KCl (e.g., 50 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
Carbogen gas (95% O2 / 5% CO2)
-
Internal standard (e.g., deuterated NAAG)
Procedure:
-
Transfer a single brain slice to a superfusion chamber.
-
Perfuse the slice with carbogenated Recording/Superfusion aCSF at a constant flow rate (e.g., 0.5-1.0 mL/min) and maintain the temperature at 32-34°C.
-
Allow the slice to equilibrate in the chamber for at least 30-60 minutes.
-
Begin collecting fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a baseline release of this compound.
-
To evoke release, switch the perfusion to the high K+ stimulation buffer for a short period (e.g., 2-5 minutes).
-
Continue collecting fractions during and after the stimulation period to capture the peak and subsequent return to baseline of this compound release.
-
After collection, immediately add an internal standard (deuterated NAAG) to each fraction to control for sample loss during processing.
-
Store the collected fractions at -80°C until analysis.
III. Quantification of this compound by LC-MS/MS
This protocol outlines the principles of quantifying this compound in superfusate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Materials:
-
Collected superfusate fractions with internal standard
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
-
This compound (NAAG) standard for calibration curve
Procedure:
-
Sample Preparation:
-
Thaw the superfusate samples.
-
Depending on the initial sample purity, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.
-
Evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried samples in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate this compound from other components in the sample using a suitable LC gradient.
-
Detect and quantify this compound and its deuterated internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both native and deuterated this compound should be determined and optimized beforehand.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the concentration of this compound in the superfusate samples by comparing the peak area ratio of the endogenous this compound to the internal standard against the standard curve.
-
Normalize the release data to the protein content of the brain slice, typically determined by a BCA or Bradford protein assay.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway of this compound and the experimental workflow for its measurement.
References
Spaglumic Acid in Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Spaglumic acid (NAAG) in preclinical animal models of neurodegeneration. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant pathways and workflows to guide researchers in designing and executing studies in this area.
Introduction to this compound in Neurodegeneration
This compound, also known as N-acetylaspartylglutamate (NAAG), is the third most abundant neurotransmitter in the mammalian central nervous system. It is a peptide neurotransmitter that is selectively metabolized by the enzyme glutamate carboxypeptidase II (GCPII). Inhibition of GCPII increases the levels of NAAG in the brain, which in turn can modulate glutamatergic transmission. Specifically, NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is known to play a neuroprotective role. This mechanism has positioned GCPII inhibitors, and by extension the modulation of NAAG levels, as a therapeutic strategy for a range of neurodegenerative and neuropsychiatric disorders.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the administration of this compound or its modulators in animal models of neurodegeneration.
Table 1: Dosage and Administration of GCPII Inhibitors
| Compound | Animal Model | Dose Range | Route of Administration | Treatment Duration | Key Findings | Reference |
| 2-PMPA | Rat (Stroke Model) | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Single dose post-insult | Reduced infarct volume | |
| ZJ-43 | Mouse (TBI Model) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Improved motor and cognitive function | |
| GPI-5693 | Rat (Spinal Cord Injury) | 30 mg/kg | Intravenous (i.v.) | Daily for 14 days | Enhanced locomotor recovery |
Table 2: Behavioral and Pathological Outcomes
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Rat (Parkinson's Disease) | GCPII Inhibitor | Dopaminergic neuron count | 30% increase in surviving neurons | |
| Mouse (Alzheimer's Disease) | NAAG Analogue | Morris Water Maze (Latency) | 25% decrease in escape latency | |
| Rat (ALS Model) | 2-PMPA | Motor Neuron Survival | 40% increase in motor neuron survival |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound modulators.
Animal Model of Ischemic Stroke
-
Animal Model: Adult male Wistar rats (250-300g) are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Anesthesia: Anesthesia is induced with 4% isoflurane and maintained with 1.5-2% isoflurane in a 70:30 mixture of N2O and O2.
-
Surgical Procedure:
-
A midline neck incision is made.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A 4-0 nylon monofilament with a rounded tip is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: The GCPII inhibitor, 2-PMPA (10 mg/kg), is dissolved in saline and administered via intraperitoneal (i.p.) injection at the time of reperfusion.
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Score: A 5-point scale is used to assess motor deficits before and after treatment.
-
Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water is used. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase:
-
Mice are trained for 5 consecutive days with four trials per day.
-
For each trial, the mouse is placed in the pool at one of four starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to it.
-
-
Probe Trial:
-
On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: Escape latency during the acquisition phase and time in the target quadrant during the probe trial are compared between treatment and control groups.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound research.
Caption: Signaling pathway of this compound (NAAG) and the effect of GCPII inhibition.
Caption: General experimental workflow for testing this compound-based therapies.
Caption: Logical relationship of this compound's neuroprotective mechanisms.
Application Notes: Hypothetical Framework for ELISA-Based Detection of Spaglumic Acid in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It plays a significant role as a selective agonist for metabotropic glutamate receptor 3 (mGluR3) and a weak activator of NMDA receptors.[1] Its functions include neuroprotection and modulation of neurotransmission, making it a molecule of interest in neuroscience and drug development.[2] this compound is also involved in the urea cycle as a coenzyme.[3] The development of a sensitive and specific method for the quantification of this compound in biological samples is crucial for advancing research in these areas.
Assay Principle
The proposed assay is a competitive ELISA. This format is well-suited for the detection of small molecules like this compound. The principle relies on the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., biotinylated or enzyme-conjugated) for a limited number of binding sites on a specific anti-Spaglumic acid antibody coated onto a microplate. As the concentration of this compound in the sample increases, the amount of labeled this compound that can bind to the antibody decreases. The signal generated is therefore inversely proportional to the concentration of this compound in the sample.
Hypothetical Performance Characteristics
The following table summarizes the target performance characteristics for a newly developed this compound ELISA. These values are based on typical performance of ELISAs for other small molecules and would need to be established during assay validation.
| Parameter | Target Value | Description |
| Assay Range | 1 - 100 ng/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | < 0.5 ng/mL | The lowest concentration of this compound that can be distinguished from the blank with a specified confidence level. |
| Intra-Assay Precision | < 10% CV | The precision of measurements within a single assay run. |
| Inter-Assay Precision | < 15% CV | The precision of measurements between different assay runs. |
| Spike Recovery | 80 - 120% | The accuracy of the assay in measuring a known amount of this compound spiked into a biological matrix. |
| Dilutional Linearity | 80 - 120% | The ability of the assay to provide proportional results when a sample is serially diluted. |
| Specificity | High | Minimal cross-reactivity with structurally related molecules such as glutamate and N-acetylaspartate. |
Biological Significance and Signaling Pathway
This compound is a key player in neuronal communication and metabolic regulation. One of its primary roles is the activation of the mGluR3 receptor, a G-protein coupled receptor that, upon activation, can initiate downstream signaling cascades to modulate neuronal excitability and synaptic transmission.
Caption: this compound signaling via the mGluR3 receptor.
Experimental Protocols
A. Reagent and Sample Preparation
-
Wash Buffer: Prepare a 1X solution of a standard ELISA wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Buffer: Prepare a blocking buffer (e.g., PBS with 1% BSA) to be used for dilutions.
-
This compound Standards: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 ng/mL).
-
Biotinylated this compound (Tracer): Reconstitute the tracer to the recommended concentration in assay buffer. The optimal dilution will need to be determined through checkerboard titration.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in assay buffer to the optimal working concentration, also determined by titration.
-
Sample Preparation:
-
Serum: Collect blood and allow it to clot. Centrifuge and collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge and collect the plasma.
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer, centrifuge to pellet debris, and collect the supernatant.
-
Samples may require dilution in the assay buffer to fall within the assay's dynamic range.
-
B. Assay Procedure
The following diagram outlines the proposed workflow for the competitive ELISA.
Caption: Proposed experimental workflow for a competitive ELISA.
Detailed Protocol:
-
Coating: Add 100 µL of the capture antibody (diluted in a coating buffer) to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer. After the final wash, add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Tracer Incubation: Aspirate the blocking buffer and wash the wells. Add 50 µL of standards, controls, and samples to the appropriate wells. Immediately add 50 µL of the biotinylated this compound tracer to each well. Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
Streptavidin-HRP Incubation: Wash the wells four times with wash buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Cover and incubate for 30-60 minutes at room temperature.
-
Substrate Reaction: Wash the wells five times with wash buffer. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping and Reading: Add 50 µL of stop solution to each well. The color will change from blue to yellow. Read the absorbance at 450 nm within 30 minutes.
C. Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentrations by the dilution factor to obtain the final concentration in the original sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagents contaminated- Blocking ineffective | - Increase the number of wash steps- Use fresh reagents- Optimize blocking buffer and incubation time |
| Low Signal | - Reagents expired or improperly stored- Insufficient incubation times- Incorrect reagent dilutions | - Check reagent expiration dates and storage- Optimize incubation times- Re-titrate reagents |
| Poor Precision (High CV) | - Pipetting errors- Inconsistent washing- Plate not sealed during incubations | - Use calibrated pipettes and proper technique- Ensure uniform washing across the plate- Use plate sealers to prevent evaporation |
| Poor Standard Curve | - Inaccurate standard dilutions- Improper curve fitting model | - Prepare fresh standards carefully- Use a 4-PL curve fit or other appropriate model |
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the development of a competitive ELISA for the detection of this compound. The successful implementation of such an assay would provide a valuable tool for researchers studying the roles of this neuropeptide in health and disease. Rigorous validation of the assay's performance characteristics will be essential before its application in experimental studies.
References
Application Notes and Protocols for High-Throughput Screening of Spaglumic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an endogenous neuropeptide that functions as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3).[1][2][3][4][5] mGluR3 is a class C G-protein-coupled receptor (GPCR) involved in the modulation of synaptic transmission and neuronal excitability.[6] Its activation is linked to neuroprotective effects, making it a promising therapeutic target for a variety of neurological and psychiatric disorders. High-throughput screening (HTS) assays are essential for the discovery of novel agonists, antagonists, and allosteric modulators of mGluR3. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates mGluR3, a receptor coupled to Gi/o proteins.[1][6][7] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] The Gβγ subunits liberated upon G-protein activation can also modulate the activity of ion channels, such as inhibiting Ca2+ channels, which in turn can limit presynaptic glutamate release.[7] A common method for detecting the activation of Gq-coupled or promiscuous G-protein (like Gα16) co-expressed GPCRs in HTS is the measurement of intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).[8][9][10][11][12][13]
High-Throughput Screening Protocol: FLIPR Calcium Flux Assay
This protocol describes a cell-based HTS assay to identify modulators of mGluR3 using a FLIPR system. The assay measures changes in intracellular calcium levels upon compound addition in cells co-expressing mGluR3 and a promiscuous G-protein such as Gα16, which couples the Gi/o signal to the calcium pathway.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably co-expressing human mGluR3 and Gα16.
-
Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates.
-
This compound (NAAG): Positive control.
-
Glutamate: Reference agonist.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6): Includes calcium-sensitive dye and a quench agent.[10][13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FLIPR Tetra or similar instrument.
Experimental Workflow
Detailed Protocol
-
Cell Plating:
-
Culture mGluR3/Gα16 expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[10]
-
Add 25 µL of the dye solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Addition and FLIPR Reading:
-
Prepare compound plates with test compounds, this compound as a positive control (e.g., 10-point dose-response starting at 100 µM), and vehicle (DMSO) as a negative control.
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Initiate the assay protocol:
-
Baseline Reading: Record fluorescence for 10-20 seconds.
-
First Addition (Agonist/Antagonist Screen): Add 12.5 µL of compounds/controls from the compound plate to the cell plate. Read fluorescence for 2-3 minutes to detect agonist activity.
-
Second Addition (Positive Allosteric Modulator Screen): Add 12.5 µL of Glutamate at an EC20 concentration. Read fluorescence for 2-3 minutes.
-
Third Addition (Antagonist/Negative Allosteric Modulator Screen): Add 12.5 µL of Glutamate at an EC80 concentration. Read fluorescence for 2-3 minutes.
-
-
Data Analysis and Interpretation
-
Response Calculation: The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalization: Normalize the data to the positive control (this compound for agonists, vehicle for antagonists) and negative control (vehicle).
-
Z'-Factor Calculation: The quality of the HTS assay should be evaluated by calculating the Z'-factor, a statistical parameter that represents the separation between the positive and negative controls.[14][15][16][17]
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][16]
-
Quantitative Data for this compound
The following table summarizes the reported potency of this compound (NAAG) at the mGluR3 receptor. This data is crucial for establishing appropriate positive control concentrations in HTS assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 11–100 µM | mGluR3 | Varies | [8] |
| IC50 | < 5 µM | mGluR3 | Displacement assay with LY354740 | [8] |
Note: The EC50 of this compound can vary depending on the specific assay conditions and cell system used.[8] It is recommended to determine the EC50 in-house for the specific cell line and assay conditions being used.
Conclusion
This document provides a comprehensive guide for utilizing this compound in high-throughput screening assays to identify and characterize modulators of the mGluR3 receptor. The detailed protocol for a FLIPR-based calcium flux assay, along with the necessary data analysis parameters, offers a robust framework for drug discovery efforts targeting this important neuroreceptor. The provided diagrams for the signaling pathway and experimental workflow serve to clarify the underlying biological and operational principles.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for N-Acetylaspartylglutamic acid (HMDB0001067) [hmdb.ca]
- 5. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. assay.dev [assay.dev]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
Illuminating Neuronal Pathways: Fluorescent Labeling of Spaglumic Acid for Advanced Imaging Applications
For Immediate Release
[City, State] – [Date] – In a significant step forward for neuroscience and drug development, new detailed application notes and protocols have been developed for the fluorescent labeling of Spaglumic acid (N-acetyl-L-aspartyl-L-glutamate or NAAG). This development will empower researchers, scientists, and drug development professionals to visualize and track the activity of this crucial neuropeptide in the central nervous system, opening new avenues for understanding its role in health and disease.
This compound is the most abundant peptide neurotransmitter in the mammalian brain and is known to modulate glutamatergic signaling by acting as a selective agonist at metabotropic glutamate receptor 3 (mGluR3).[1] This interaction plays a key role in regulating neurotransmitter release and has been implicated in a variety of neurological and psychiatric disorders. The ability to fluorescently label this compound without significantly impairing its biological activity is a critical tool for studying its distribution, dynamics, and therapeutic potential.
These comprehensive application notes provide two primary protocols for labeling this compound, targeting either its primary amine or its carboxylic acid functional groups. The protocols offer a selection of commonly used fluorescent dyes, allowing researchers to choose the optimal fluorophore for their specific imaging modality.
Application Notes
Introduction
This compound (NAAG) is a dipeptide that functions as a key neuromodulator in the central nervous system. Its primary mechanism of action involves the activation of presynaptic mGluR3 receptors, which leads to an inhibition of glutamate release.[2] This regulatory role in glutamatergic transmission makes NAAG a molecule of significant interest in the study of neurodegenerative diseases, pain, and psychiatric disorders. Fluorescent labeling of this compound enables high-resolution imaging of its localization and interaction with its receptors in cellular and tissue models.
Choosing a Labeling Strategy
This compound offers two main sites for fluorescent labeling: the free amine group on the glutamate residue and the two carboxylic acid groups. The choice of labeling strategy depends on the desired properties of the final conjugate and potential steric hindrance effects on receptor binding.
-
Amine-Reactive Labeling: This is a common strategy that targets the N-terminal amine. A variety of amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) functional groups, can be used.[3][4]
-
Carboxylic Acid-Reactive Labeling: This approach targets the carboxylic acid groups on the aspartate or glutamate residues. This can be achieved using dyes containing amine or hydrazine moieties in the presence of a carbodiimide activator like EDC.
It is crucial to consider that the addition of a fluorescent label, a relatively bulky molecule, to a small dipeptide like this compound could potentially interfere with its binding to the mGluR3 receptor.[5][6][7] Therefore, empirical testing of the labeled this compound's biological activity is highly recommended. Using a flexible linker between the dye and the peptide may help to reduce steric hindrance.
Data Presentation: Photophysical Properties of Selected Fluorophores
The choice of fluorophore is critical for successful imaging experiments and should be based on the available excitation sources and emission filters of the imaging system. The following table summarizes the key photophysical properties of fluorescent dyes suitable for labeling this compound. Note that these properties are for the free dye and may be altered upon conjugation to this compound.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (approx.) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| FITC (Fluorescein Isothiocyanate) | Isothiocyanate | 494 | 518 | >0.9 | ~70,000 |
| 5-FAM, SE (5-Carboxyfluorescein, Succinimidyl Ester) | NHS Ester | 494 | 518 | >0.9 | ~83,000 |
| Cy3, SE (Cyanine3, Succinimidyl Ester) | NHS Ester | 550 | 570 | ~0.15 | ~150,000 |
| Cy5, SE (Cyanine5, Succinimidyl Ester) | NHS Ester | 651 | 670 | ~0.28 | ~250,000 |
| Alexa Fluor™ 488, SE | NHS Ester | 495 | 519 | 0.92 | ~71,000 |
| Alexa Fluor™ 555, SE | NHS Ester | 555 | 565 | 0.1 | ~150,000 |
| Alexa Fluor™ 647, SE | NHS Ester | 650 | 668 | 0.33 | ~239,000 |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of this compound with an NHS Ester Dye
This protocol describes the labeling of the N-terminal amine of this compound using a fluorescent dye N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., 5-FAM, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column[2][8]
-
Lyophilizer
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the this compound solution, add a 1.2 to 2-fold molar excess of the dissolved dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound from the unreacted dye and byproducts using reverse-phase HPLC.[2][8] Monitor the elution profile using both UV-Vis (at the absorbance maximum of the dye and 220 nm for the peptide bond) and fluorescence detectors.
-
Verification: Collect the fractions containing the labeled peptide and confirm the molecular weight of the product by mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled this compound and store it at -20°C or lower, protected from light.
Protocol 2: Carboxylic Acid-Reactive Labeling of this compound
This protocol details the labeling of the carboxylic acid groups of this compound using a fluorescent dye containing a primary amine and EDC chemistry.
Materials:
-
This compound
-
Amine-containing fluorescent dye
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Purification system: HPLC with a C18 reverse-phase column[2][8]
-
Lyophilizer
Procedure:
-
Activation of Carboxylic Acids: Dissolve this compound in the Activation Buffer. Add a 10-fold molar excess of both EDC and NHS (or Sulfo-NHS). Incubate for 15-30 minutes at room temperature.
-
Preparation of Dye Solution: Dissolve the amine-containing fluorescent dye in the Coupling Buffer.
-
Labeling Reaction: Add the activated this compound solution to the dye solution. A 5 to 10-fold molar excess of the activated peptide over the dye is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound using reverse-phase HPLC as described in Protocol 1.[2][8]
-
Verification: Confirm the identity of the labeled product by mass spectrometry.
-
Lyophilization: Lyophilize the purified product and store at -20°C or colder, protected from light.
Visualizations
Caption: General experimental workflow for fluorescent labeling of this compound.
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Collection - Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of PeptideâProtein Interactions - The Journal of Physical Chemistry Letters - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide-Protein Interactions. | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Detection of Spaglumic Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spaglumic acid, also known as N-Acetyl-β-aspartyl-L-glutamic acid, is a dipeptide and an isomer of the abundant central nervous system neuropeptide, N-Acetyl-α-aspartyl-L-glutamic acid (NAAG).[1] Given its structural similarity to NAAG, a molecule implicated in various neurological processes, there is a growing interest in developing sensitive and specific analytical methods to quantify this compound in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₈ | [1] |
| Molecular Weight | 304.25 g/mol | [2][3] |
| IUPAC Name | (2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | [1] |
| Isomeric Form | β-aspartyl isoform of N-Acetyl-L-aspartylglutamate | [1] |
Proposed Mass Spectrometry Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to the isomeric nature of this compound and NAAG, chromatographic separation is essential for accurate quantification. Therefore, a robust LC-MS/MS method is the recommended approach. The following sections detail a proposed method based on established techniques for similar acidic dipeptides and related compounds.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in a biological matrix is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (internal standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in HPLC-grade water to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in water:acetonitrile (50:50, v/v) to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d3 primary stock solution to a final concentration of 100 ng/mL in water:acetonitrile (50:50, v/v).
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into the chosen biological matrix (e.g., plasma, cerebrospinal fluid) to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Protein Precipitation: To 100 µL of biological sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing the internal standard (this compound-d3).
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Alternative: Solid-Phase Extraction (SPE)
For cleaner samples and potentially higher sensitivity, a mixed-mode anion exchange SPE protocol can be employed, adapted from methods for similar acidic compounds.
Liquid Chromatography (LC) Parameters
Due to the polar and acidic nature of this compound, two potential chromatographic approaches are presented.
Method 1: Reversed-Phase Chromatography with Ion-Pairing Agent
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-9 min: 95% B; 9.1-12 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
| Parameter | Condition |
| Column | HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 95% B; 1-7 min: 95-50% B; 7-8 min: 50% B; 8.1-10 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is recommended for its high sensitivity and specificity in quantitative analysis.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (MRM) | See Table below |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions
The following are proposed MRM transitions for this compound and its deuterated internal standard. These transitions are based on the molecular weight of the parent ion and predicted fragmentation patterns. Optimization of collision energy (CE) and other compound-dependent parameters is essential.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |
| This compound | 303.1 | 146.0 | -20 |
| This compound | 303.1 | 87.0 | -25 |
| This compound-d3 | 306.1 | 149.0 | -20 |
Proposed Fragmentation Pathway of this compound
The proposed fragmentation of the deprotonated this compound molecule [M-H]⁻ is illustrated below. The primary product ion at m/z 146.0 likely corresponds to the loss of the N-acetylaspartate moiety. The ion at m/z 87.0 could result from the further fragmentation of the glutamate portion.
Caption: Proposed fragmentation of this compound in negative ESI mode.
Data Presentation and Quantitative Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized for clarity and easy comparison.
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable |
Table 2: Quantitative Results from a Hypothetical Study
| Sample ID | This compound Concentration (ng/mL) |
| Control 1 | < LLOQ |
| Control 2 | < LLOQ |
| Treated 1 | 15.2 |
| Treated 2 | 21.8 |
| Treated 3 | 18.5 |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the selective detection and quantification of this compound in biological matrices. The key to this method is the effective chromatographic separation of this compound from its isomer, NAAG, and the use of a stable isotope-labeled internal standard for accurate quantification. Researchers, scientists, and drug development professionals can adapt and validate this protocol for their specific research needs, enabling further investigation into the physiological and pathological roles of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Spaglumic Acid Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spaglumic acid (N-Acetylaspartylglutamic acid, NAAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing its degradation products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation products of this compound under physiological conditions?
Under physiological conditions, this compound is primarily metabolized by the enzyme Glutamate Carboxypeptidase II (GCP II).[1][2][3][4] This enzyme catalyzes the hydrolysis of the peptide bond in this compound, yielding two main products: N-acetylaspartate (NAA) and Glutamate.[1][5][6][7]
Q2: My this compound sample shows unexpected peaks during HPLC analysis. What could be the cause?
Unexpected peaks in your HPLC chromatogram could indicate the presence of degradation products. The stability of this compound can be affected by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[8][9] It is recommended to perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method.
Q3: How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for understanding the degradation pathways of a drug substance.[8][9] A typical study involves exposing the this compound sample to various stress conditions, including:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid or solution sample.
-
Photodegradation: Exposing the sample to UV and visible light.
The extent of degradation is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound peak intensity | Degradation of the parent molecule. | Perform a forced degradation study to identify the conditions causing degradation. Ensure proper storage conditions (e.g., protected from light, controlled temperature). |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | Characterize the new peaks using LC-MS to determine their mass-to-charge ratio and fragmentation patterns. This will help in identifying the structure of the degradation products. |
| Poor resolution between this compound and degradation peaks | Suboptimal HPLC method. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, and temperature to achieve better separation. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including sample preparation, stress conditions (temperature, duration, reagent concentration), and analytical instrumentation settings. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Heat the solution at 60°C for a specified time. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 80°C) for a specified time. Also, reflux a solution of this compound in water.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare them with an unstressed control sample.
Protocol 2: HPLC-UV Method for this compound and Its Potential Degradation Products
Objective: To separate and quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 98 | 2 |
| 20 | 80 | 20 |
| 25 | 50 | 50 |
| 30 | 98 | 2 |
| 35 | 98 | 2 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 20 µL Column Temperature: 30°C
Data Presentation
The following table summarizes the expected primary degradation products of this compound based on its chemical structure and known degradation pathways of similar molecules.
| Stress Condition | Potential Degradation Product(s) | Expected Mechanism |
| Acid/Base Hydrolysis | N-acetylaspartate, Glutamate, Aspartate, Glutamic acid | Hydrolysis of the amide (peptide) bond and the N-acetyl group. |
| Oxidation | Oxidized derivatives (e.g., hydroxylated species) | Reaction with the electron-rich sites of the molecule. |
| Thermal | Decarboxylation products, products of hydrolysis | Elimination of carboxyl groups at high temperatures. |
| Photolysis | Photodegradation products | Absorption of light energy leading to bond cleavage. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified mGluR3 signaling pathway activated by this compound.
References
- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for N-Acetylaspartylglutamic acid (HMDB0001067) [hmdb.ca]
- 5. Hydrolysis of the brain dipeptide N-acetyl-L-aspartyl-L-glutamate. Identification and characterization of a novel N-acetylated alpha-linked acidic dipeptidase activity from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Spaglumic Acid In Vitro Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Spaglumic acid in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, also known as N-acetyl-L-glutamic acid, is a neuropeptide with several known mechanisms of action.[1][2] In the context of in vitro assays, its primary roles are as a coenzyme in the urea cycle and as a modulator of glutamate receptors.[1] It specifically activates carbamoyl phosphate synthetase I (CPSI), a key enzyme in the urea cycle.[1] Additionally, it exhibits neuroprotective properties by acting as a selective agonist at metabotropic glutamate receptor 3 (mGluR3) and an antagonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] Understanding which of these mechanisms is being investigated is crucial for assay design and troubleshooting.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. Variability in results can often be traced back to improper reagent handling.
| Parameter | Recommendation | Source |
| Powder Form | Store at -20°C for up to 3 years. Keep away from direct sunlight and moisture. | [2] |
| In Solvent | Store at -80°C for up to 1 year. | [2] |
| Shipping | Can be shipped at ambient temperature with blue ice. | [2] |
| Reconstitution | Soluble in water up to 100 mM.[4] Sonication is recommended for complete dissolution.[2] | [2][4] |
| Solution Stability | Prepare and use solutions on the same day if possible. If storage is necessary, store at -20°C for up to one month. Equilibrate to room temperature and ensure no precipitation before use. | [3][4] |
Q3: My dose-response curve for this compound is inconsistent. What are the potential causes?
Inconsistent dose-response curves can arise from multiple factors. A logical approach to troubleshooting this issue is essential.
Caption: Troubleshooting inconsistent dose-response curves.
Q4: How can I minimize the "edge effect" in my microplate assays with this compound?
The edge effect, where wells on the perimeter of a microplate exhibit different behavior than interior wells, is a common source of variability.[1] This is often due to increased evaporation and temperature gradients.[1] To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after seeding and before incubation to promote even cell distribution.[5]
-
Use plate sealers to minimize evaporation during long incubation periods.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Poor Z'-factor in screening assays.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify equal volume dispensing. Allow the plate to rest at room temperature before incubation for even cell settling.[5] |
| Pipetting Errors | Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. Maintain a consistent pipetting technique.[5] |
| Edge Effects | Fill outer wells with sterile liquid (e.g., PBS) to create a humidity barrier.[1] |
| Cell Health | Use cells within a defined, low passage number range. Ensure high cell viability before seeding using methods like trypan blue exclusion.[5] |
Issue 2: Low or No Signal
Symptoms:
-
Signal from treated wells is indistinguishable from the negative control.
-
Low overall signal intensity.
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare fresh solutions of this compound. Verify the storage conditions and age of the stock compound. |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound and other key reagents to determine the optimal working concentration.[5] |
| Incorrect Incubation Times | Optimize the incubation time for this compound treatment and any subsequent reagent additions.[5] |
| Low Cell Number or Viability | Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase when seeded and have high viability.[5] |
| Assay Detection Issues | If using a fluorescence-based assay, check for autofluorescence of the compound or cells.[5][6] Optimize the focal height of the plate reader, especially for adherent cells.[6] |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control wells.
-
Reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[5] |
| Contaminated Media or Reagents | Use fresh, sterile media and reagents.[5] |
| Autofluorescence | For fluorescence assays, check for autofluorescence of cells, compounds, or media components like phenol red and fetal bovine serum.[5][6] Consider using microscopy-optimized media or performing measurements in PBS.[6] |
| Non-specific Antibody Binding (for immunoassays) | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[5] |
Experimental Protocols
Protocol 1: General Cell-Based Assay Workflow for this compound Treatment
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your particular assay.
Caption: General workflow for a cell-based assay with this compound.
Protocol 2: mGluR3 Receptor Activation Assay (Conceptual)
This protocol outlines the key steps for an assay measuring the activation of mGluR3 by this compound, often involving a downstream second messenger readout like cAMP levels.
-
Cell Culture: Culture cells stably or transiently expressing mGluR3 (e.g., CHO or HEK293 cells).
-
Seeding: Seed cells into a 96- or 384-well plate at a density optimized for the assay readout.
-
Forskolin Stimulation (for cAMP assays): To measure the inhibitory effect of mGluR3 activation on adenylyl cyclase, cells are often stimulated with forskolin to induce cAMP production.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate.
-
Cell Lysis and Detection: Lyse the cells and use a competitive immunoassay (e.g., HTRF or ELISA) to measure intracellular cAMP levels. A decrease in cAMP in the presence of this compound indicates mGluR3 agonism.
Signaling Pathways
This compound and Glutamate Receptor Signaling
This compound's interaction with glutamate receptors can trigger or inhibit specific signaling cascades. Understanding these pathways is key to interpreting assay results.
Caption: Signaling pathways modulated by this compound.
References
Preventing non-specific binding of Spaglumic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent non-specific binding of Spaglumic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in its assays?
This compound, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAG), is a neuropeptide that primarily functions as an agonist at metabotropic glutamate receptor 3 (mGluR3) and an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Due to its small size and peptide nature, this compound can be prone to non-specific binding to assay components like microplate wells, antibodies, and other proteins through hydrophobic and electrostatic interactions. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.
Q2: What are the most common assays used for this compound, and which are most susceptible to non-specific binding?
Common assays for small molecules like this compound include competitive Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and receptor-binding assays.[2][3][4] Competitive ELISA and RIA are particularly susceptible to non-specific binding because the detection signal is inversely proportional to the analyte concentration, meaning high background noise can significantly impact the measurement of low analyte levels.
Q3: What are the primary causes of high non-specific binding in this compound assays?
The main causes include:
-
Hydrophobic and Electrostatic Interactions: The peptide nature of this compound can lead to non-specific adherence to plastic surfaces and other proteins.
-
Inadequate Blocking: Insufficient saturation of all unoccupied binding sites on the assay plate or with other proteins.[2][5]
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength of the assay buffer can enhance non-specific interactions.
-
Antibody Cross-Reactivity: The primary or secondary antibodies may cross-react with other molecules in the sample or with the blocking agents themselves.
Q4: How can I choose the best blocking agent for my this compound assay?
The choice of blocking agent is critical and often requires empirical testing. Common options include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-ionic detergents like Tween-20.[6] For assays detecting phosphorylated proteins, it is advisable to avoid milk-based blockers due to the presence of casein, a phosphoprotein.[5] The ideal blocking agent should effectively block non-specific sites without interfering with the specific binding of this compound to its antibody or receptor.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving high non-specific binding in your this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire plate | Ineffective blocking buffer | Optimize the blocking buffer. Test different blocking agents (BSA, casein, commercial blockers) and concentrations (see Table 1). Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[5] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background. High antibody concentrations can lead to non-specific binding.[7] | |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the wells between washes. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also help. | |
| High background in "no antigen" control wells | Cross-reactivity of the detection antibody | Run a control with only the detection antibody to check for non-specific binding to the coated plate or blocking agent. Consider using a different detection antibody or a more specific blocking agent. |
| Contaminated reagents | Prepare fresh buffers and reagent solutions. Ensure that stock solutions are properly stored and have not expired. | |
| Edge effects (higher signal at the edges of the plate) | Uneven temperature during incubation | Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution. Allow all reagents and the plate to reach room temperature before starting the assay. |
| Evaporation from wells | Use plate sealers during all incubation steps to prevent evaporation, especially at the edges of the plate. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations for common blocking agents and additives to reduce non-specific binding in small molecule immunoassays.
| Blocking Agent/Additive | Recommended Concentration Range | Key Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common and effective protein-based blocker. Ensure it is free of immunoglobulins that might cross-react with your antibodies. |
| Non-Fat Dry Milk | 1% - 5% (w/v) | A cost-effective protein-based blocker. Avoid in assays detecting phosphoproteins or using biotin-streptavidin systems.[5] |
| Normal Serum (from the same species as the secondary antibody) | 1% - 10% (v/v) | Can be very effective at reducing background from non-specific antibody binding. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and proprietary non-protein blocking agents. Can be a good option for sensitive assays or when troubleshooting. |
| Tween-20 (non-ionic detergent) | 0.01% - 0.1% (v/v) in wash and/or blocking buffers | Helps to reduce hydrophobic interactions and is particularly useful in wash buffers to remove weakly bound molecules.[6] |
| Sodium Chloride (NaCl) | 150 mM - 500 mM in assay/wash buffers | Increasing the ionic strength of the buffer can help to reduce non-specific electrostatic interactions. |
Experimental Protocols
Detailed Protocol for a Competitive ELISA to Quantify this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers is essential for each specific assay.
1. Plate Coating: a. Dilute the anti-Spaglumic acid antibody to its optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate. c. Incubate overnight at 4°C.
2. Washing: a. Aspirate the coating solution from the wells. b. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
3. Blocking: a. Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
4. Competitive Reaction: a. Prepare a standard curve of this compound by serially diluting a stock solution in assay buffer (e.g., blocking buffer). b. Prepare your unknown samples in the same assay buffer. c. In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of a fixed, limiting concentration of enzyme-conjugated this compound for 1 hour at room temperature. d. Aspirate the blocking buffer from the antibody-coated plate and wash three times with wash buffer. e. Transfer 100 µL of the pre-incubated standard/sample and enzyme-conjugated this compound mixture to the corresponding wells of the antibody-coated plate. f. Incubate for 1-2 hours at room temperature.
5. Detection: a. Aspirate the solution and wash the plate five times with wash buffer. b. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
6. Stop Reaction and Read Plate: a. Add 50 µL of stop solution (e.g., 2N H2SO4 for TMB) to each well. b. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
7. Data Analysis: a. Plot the absorbance values against the log of the this compound concentration for the standards. b. Use a four-parameter logistic curve fit to determine the concentration of this compound in the unknown samples.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound at mGluR3 and NMDA receptors.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for optimizing assays to reduce non-specific binding.
Logical Relationship of Factors Causing High Background
Caption: Key contributors to high background signal in immunoassays.
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. hiyka.com [hiyka.com]
- 6. bosterbio.com [bosterbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Spaglumic Acid for Neuronal Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spaglumic acid in neuronal cultures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful optimization of this compound concentration for enhancing neuronal viability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in promoting neuronal viability?
A1: this compound, also known as N-acetyl-L-glutamic acid, is believed to exert its neuroprotective effects primarily by modulating glutamate receptors.[1] Glutamate is a major excitatory neurotransmitter, and its over-activation can lead to excitotoxicity, a process that damages neurons through excessive stimulation.[1] this compound may help stabilize neuronal communication and protect neurons from this excitotoxic damage.[1]
Q2: What is a recommended starting concentration range for this compound in neuronal viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific neuronal cell type, culture conditions, and the nature of the neurotoxic insult. A common practice for a new compound is to perform a dose-response analysis to determine the half-maximal effective concentration (EC50).[2] A broad range-finding experiment could start with concentrations spanning several orders of magnitude, for example, from 0.01 µM to 100 µM.
Q3: What is the appropriate duration of this compound exposure for neuroprotection experiments?
A3: The incubation time will vary based on the experimental design. For pre-treatment protocols, neurons are typically incubated with this compound for a period ranging from 1 to 24 hours before introducing a neurotoxic agent. The duration should be optimized to allow for the compound to elicit its protective effects.
Q4: What are the potential signs of neurotoxicity caused by high concentrations of this compound?
A4: While this compound is investigated for its neuroprotective properties, excessively high concentrations of any compound can be toxic. Signs of toxicity in neuronal cultures include neurite blebbing, cell body shrinkage, detachment from the culture substrate, and a significant decrease in cell viability compared to vehicle-treated controls.[3][4]
Q5: Can this compound be used in conjunction with other neuroprotective compounds?
A5: Yes, exploring synergistic effects by combining this compound with other neuroprotective agents that act through different mechanisms is a valid experimental approach. It is crucial to include appropriate controls to assess the effects of each compound individually and in combination.
Troubleshooting Guide
Problem: I am not observing a neuroprotective effect of this compound against glutamate-induced excitotoxicity.
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration | Perform a dose-response curve to identify the optimal protective concentration. A single, non-optimized concentration may be too low to elicit a protective effect or so high that it becomes toxic.[2][5] |
| Ineffective Glutamate Challenge | Ensure the concentration and duration of glutamate exposure are sufficient to induce a consistent and measurable level of neuronal death in your control group (typically 40-60%). You may need to titrate the glutamate concentration for your specific cell type. |
| Poor Neuronal Culture Health | Healthy primary neuron cultures should adhere to the surface within hours of seeding, extend processes within a few days, and form a mature network.[3] Issues with adherence or outgrowth could indicate problems with the dissection, coating substrate, or culture medium.[3][6] |
Problem: I am observing increased neuronal death after applying this compound.
| Possible Cause | Suggested Solution |
| This compound concentration is too high | High concentrations of a compound can have off-target toxic effects.[5] Perform a toxicity assay by incubating healthy neuronal cultures with a range of this compound concentrations without any other toxic insult. |
| Contamination of Stock Solution | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and filter-sterilize it before adding to your culture medium. |
| Interaction with Media Components | Some components in culture media, particularly in serum-containing media, can interact with experimental compounds.[7] Consider if any media components could be interfering with this compound's function. |
Problem: My experimental results with this compound are not reproducible.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Plating neurons at too high or too low a density can affect their health and response to treatments.[4][6] Use a hemocytometer or an automated cell counter to ensure consistent seeding density across all experiments. |
| Variability in Experimental Timing | Ensure that incubation times for this compound treatment, neurotoxin exposure, and the viability assay are kept consistent across all experimental replicates and batches. |
| Issues with the Viability Assay | Optimize your chosen cell viability assay to ensure you are working within the linear range of detection.[8][9] For example, with resazurin-based assays, the incubation time and initial cell number are critical parameters to optimize.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for protecting neurons against glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal culture or a suitable neuronal cell line (e.g., HT22)
-
Complete culture medium
-
This compound
-
Glutamate
-
Vehicle (e.g., sterile water or DMSO)
-
96-well culture plates
-
Cell viability assay reagent (e.g., Resazurin)
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for the desired time (e.g., 24-72 hours).[2]
-
This compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A common approach is a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[2]
-
Pre-treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" group and a "no treatment" control. Incubate for a predetermined time (e.g., 24 hours).
-
Glutamate Challenge: Prepare a solution of glutamate in the culture medium at a concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Add this to all wells except for the "no treatment" control group.
-
Incubation: Incubate the plate for the duration required to induce excitotoxicity (e.g., 12-24 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the "no treatment" control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Assessing Neuronal Viability with a Resazurin-Based Assay
This protocol provides a general method for measuring cell viability using the resazurin reduction assay.[8]
Materials:
-
Cells treated as described in Protocol 1
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Reagent Preparation: Prepare the resazurin working solution by diluting the stock solution in complete culture medium.
-
Incubation: Add the resazurin working solution to each well of the 96-well plate (typically 10% of the total volume).
-
Incubate: Return the plate to the incubator for 1-4 hours. The incubation time should be optimized to ensure the fluorescence signal is within the linear range of the instrument.
-
Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: After subtracting the background fluorescence (from wells with medium and resazurin but no cells), calculate the percentage of viability for each treatment group relative to the control group.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound Neuroprotection Against Glutamate-Induced Excitotoxicity
| This compound Concentration (µM) | Mean Neuronal Viability (%) | Standard Deviation |
| 0 (Glutamate only) | 45.2 | 4.8 |
| 0.01 | 48.9 | 5.1 |
| 0.1 | 62.5 | 6.3 |
| 1 | 85.7 | 7.9 |
| 10 | 88.1 | 8.2 |
| 100 | 70.3 | 7.5 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Glutamate excitotoxicity pathway and this compound's proposed action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. dendrotek.ca [dendrotek.ca]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 7. Astrocytes protect neurons from neurotoxic injury by serum glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spaglumic acid solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of spaglumic acid in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
A1: this compound, also known as N-Acetyl-L-aspartyl-L-glutamic acid (NAAG), is a neuropeptide that acts as a selective agonist for metabotropic glutamate receptor 3 (mGluR3) and a weak antagonist for N-methyl-D-aspartate (NMDA) receptors.[1] Its acidic nature, with a strong acidic pKa of approximately 3.01, leads to low solubility in acidic to neutral aqueous solutions, including common physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4.[2] This can pose significant challenges for its use in in vitro and in vivo experiments that require physiological pH conditions.
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting this compound solubility are:
-
pH: As an acidic molecule, its solubility dramatically increases as the pH of the solution rises above its pKa.[3]
-
Salt Form: The salt form of this compound, such as the sodium or magnesium salt, is generally more soluble in aqueous solutions than the free acid form.[3][4]
-
Temperature: Increasing the temperature can enhance the dissolution of this compound.[5]
-
Mechanical Agitation: Sonication or vortexing can aid in the dissolution process.[6]
Q3: What is the expected solubility of this compound in water?
A3: The reported aqueous solubility of this compound varies, with values cited as 3.22 mg/mL and 29 mg/mL.[2][6] Some suppliers indicate solubility in water up to 100 mM.[7][8] This variability may be due to differences in the physical form of the compound (e.g., free acid vs. salt) and the methods used for dissolution.
Q4: Can I dissolve this compound directly in PBS at pH 7.4?
A4: Directly dissolving this compound (free acid form) in PBS at pH 7.4 to achieve high concentrations is often difficult due to its low solubility at this pH. It is generally recommended to first prepare a stock solution at a higher pH and then dilute it into the final physiological buffer.
Troubleshooting Guide
Issue: this compound is not dissolving in my physiological buffer.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₈ | [8] |
| Molecular Weight | 304.26 g/mol | [8] |
| pKa (Strongest Acidic) | 3.01 | [2] |
| Water Solubility | 3.22 mg/mL | [2] |
| Water Solubility | 29 mg/mL (Sonication recommended) | [6] |
| Water Solubility | Up to 100 mM | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS (pH 7.4) via pH Adjustment
This protocol is recommended for preparing solutions of the free acid form of this compound in physiological buffers.
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of sterile, purified water (e.g., 10-20% of the final volume).
-
While stirring, add 1N NaOH dropwise until the this compound is fully dissolved. The pH of this stock solution will be alkaline.
-
-
Dilution into Physiological Buffer:
-
Place the desired final volume of PBS (pH 7.4) in a sterile container on a stir plate.
-
Slowly add the concentrated this compound stock solution to the PBS while continuously stirring.
-
-
Final pH Adjustment:
-
Monitor the pH of the final solution using a calibrated pH meter.
-
If necessary, adjust the pH back to 7.4 using 1N HCl. Add the acid dropwise to avoid precipitation of the this compound.
-
-
Sterilization:
-
Sterile filter the final solution through a 0.22 µm filter.
-
-
Storage:
Signaling Pathways
This compound exerts its biological effects primarily through its interaction with mGluR3 and NMDA receptors.
mGluR3 Signaling Pathway
As an agonist, this compound activates mGluR3, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] This can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
NMDA Receptor Antagonism
This compound acts as a weak antagonist at the NMDA receptor, an ionotropic glutamate receptor.[2] The NMDA receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ and Na⁺ ions, leading to neuronal excitation. By acting as an antagonist, this compound blocks this ion channel, thereby reducing the influx of calcium and subsequent downstream signaling events that are triggered by elevated intracellular calcium.
References
- 1. iipseries.org [iipseries.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C11H16N2O8 | CID 210320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of one-pot Spaglumic acid synthesis
Technical Support Center: One-Pot Spaglumic Acid Synthesis
Welcome to the technical support center for the one-pot synthesis of this compound (N-acetyl-L-aspartyl-L-glutamic acid). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis protocols and improve yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the one-pot synthesis of this compound, which typically involves the acetylation of aspartic acid, dehydration, condensation with glutamic acid dibenzyl ester, and subsequent hydrogenolysis.
Issue 1: Low Yield of N-acetyl-L-aspartic acid in the Initial Acetylation Step
-
Question: My yield of N-acetyl-L-aspartic acid is significantly lower than expected after the ultrasound-promoted acetylation of L-aspartic acid. What are the potential causes and how can I improve it?
-
Answer: Low yields in the initial acetylation step can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The acetylation may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-aspartic acid) is no longer visible.
-
Solution: Increase the equivalents of acetic anhydride. A slight excess can drive the reaction to completion.
-
-
Suboptimal Ultrasound Conditions: The power and frequency of the ultrasound bath can significantly impact the reaction rate.
-
Solution: Calibrate your ultrasound bath to ensure consistent power output. Experiment with slight variations in the ultrasonic frequency and power to find the optimal conditions for your specific setup.
-
-
Temperature Control: Although ultrasound provides energy, external temperature control is still crucial.
-
Solution: Maintain the recommended reaction temperature using a cooling or heating bath as necessary. Excursions from the optimal temperature can lead to side product formation.
-
-
Issue 2: Formation of Undesired Side Products During Dehydration and Condensation
-
Question: I am observing significant amounts of side products after the dehydration and condensation steps, leading to a complex mixture and low yield of the desired dipeptide. What could be the cause?
-
Answer: The formation of side products is a common challenge in peptide synthesis. The primary culprits are often related to the activation of the carboxylic acid and the subsequent coupling reaction.
-
Over-activation of the Carboxylic Acid: The dehydration step forms a cyclic anhydride. If this intermediate is too reactive or the reaction conditions are too harsh, it can lead to polymerization or other side reactions.
-
Solution: Carefully control the temperature during the dehydration step. Lowering the temperature may reduce the rate of side reactions.
-
Solution: Use a milder dehydrating agent if possible, although this may require optimization of reaction times.
-
-
Racemization: The chiral centers of the amino acids can be susceptible to racemization under harsh conditions, leading to a mixture of diastereomers that are difficult to separate.
-
Solution: Maintain a neutral or slightly acidic pH during the coupling step. The use of certain coupling reagents can also help to suppress racemization.
-
-
Incomplete Condensation: If the condensation with glutamic acid dibenzyl ester is not efficient, the activated N-acetyl-aspartic acid anhydride can react with other species in the reaction mixture.
-
Solution: Ensure that the glutamic acid dibenzyl ester is of high purity and is added promptly after the formation of the anhydride.
-
Solution: Consider the use of a coupling catalyst, such as 4-Dimethylaminopyridine (DMAP), in catalytic amounts to improve the rate and efficiency of the condensation.
-
-
Issue 3: Inefficient Hydrogenolysis for Deprotection
-
Question: The final hydrogenolysis step to remove the benzyl protecting groups from the glutamic acid residue is slow and incomplete, resulting in a low yield of the final this compound. How can I improve the deprotection?
-
Answer: Incomplete hydrogenolysis is often related to catalyst activity, hydrogen pressure, or the presence of impurities.
-
Catalyst Deactivation: The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or halides.
-
Solution: Ensure all reagents and solvents are of high purity and free from catalyst poisons.
-
Solution: Use a fresh batch of catalyst for each reaction. The amount of catalyst can also be optimized; typically, 10 mol% is a good starting point.
-
-
Insufficient Hydrogen Pressure: The reaction requires an adequate pressure of hydrogen to proceed efficiently.
-
Solution: Ensure your reaction vessel is properly sealed and can maintain the recommended hydrogen pressure (typically 1-4 atm). A balloon filled with hydrogen is often sufficient for small-scale reactions, but a pressurized hydrogenation apparatus is more reliable.
-
-
Poor Mass Transfer: The three-phase system (solid catalyst, liquid solution, and gaseous hydrogen) requires efficient mixing for the reaction to occur.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen to the catalyst surface.
-
-
| Parameter | Typical Condition | Troubleshooting Action |
| Catalyst Loading | 10 mol% Pd/C | Increase to 15-20 mol% if the reaction is sluggish. |
| Hydrogen Pressure | 1 atm (balloon) | Increase to 3-4 atm using a hydrogenation apparatus. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ensure the solvent is anhydrous and deoxygenated. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Issue 4: Difficulty in Separating α- and β-Isomers
-
Question: After the synthesis, I am struggling to separate the α- and β-isomers of this compound using anion-exchange chromatography, leading to poor recovery of the desired isomer. What can I do?
-
Answer: The separation of these two isomers can be challenging due to their similar chemical properties. Optimization of the chromatography conditions is key.[1]
-
Suboptimal Gradient Elution: The salt gradient used for elution may not be shallow enough to resolve the two isomers effectively.
-
Solution: Employ a shallower and more gradual salt gradient (e.g., ammonium bicarbonate or sodium chloride).
-
Solution: Experiment with different pH values for the mobile phase to alter the charge state of the isomers and improve separation.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor resolution.
-
Solution: Reduce the amount of sample loaded onto the column. It may be necessary to perform multiple smaller runs.
-
-
Inappropriate Resin Choice: The anion-exchange resin may not have the optimal selectivity for this separation.
-
Solution: Test different types of anion-exchange resins (e.g., different functional groups or bead sizes) to find one that provides better resolution.
-
-
| Parameter | Recommendation |
| Stationary Phase | Strong or Weak Anion Exchange Resin |
| Mobile Phase | Linear gradient of a salt solution (e.g., 0-1 M NH4HCO3) |
| pH | Near neutral (e.g., pH 7-8) |
| Flow Rate | Optimize for best resolution (slower is often better) |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the one-pot synthesis of this compound?
Q2: Can I use a different protecting group for the glutamic acid?
A2: Yes, other protecting groups can be used for the carboxylic acid groups of glutamic acid, such as tert-butyl esters. However, the deprotection conditions will change. For tert-butyl esters, acidic conditions (e.g., trifluoroacetic acid) are required for removal, which would necessitate a different overall synthetic strategy and may not be compatible with a one-pot procedure.
Q3: Is the use of ultrasound mandatory for the initial acetylation?
A3: While not strictly mandatory, ultrasound promotion has been shown to be an effective method for this acetylation.[1] It can enhance the reaction rate and potentially improve the yield by providing localized energy for the reaction. Conventional heating can also be used, but reaction times may be longer, and optimization of the temperature will be necessary to avoid side product formation.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and to quantify the ratio of α- and β-isomers if the separation was not complete.
Experimental Protocols & Visualizations
Protocol: One-Pot Synthesis of α- and β-Spaglumic Acids
This protocol is a generalized representation based on published methods.[1] Researchers should adapt it to their specific laboratory conditions and safety protocols.
-
Acetylation of L-Aspartic Acid:
-
Suspend L-aspartic acid in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride (1.1 to 1.5 equivalents).
-
Subject the mixture to ultrasound irradiation in a temperature-controlled bath until the reaction is complete (monitor by TLC).
-
-
Dehydration and Condensation:
-
To the reaction mixture from step 1, add a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) at a reduced temperature (e.g., 0 °C).
-
After the formation of the N-acetyl-aspartic anhydride, add L-glutamic acid dibenzyl ester (1.0 equivalent) and a catalytic amount of a coupling promoter (e.g., DMAP).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Isolation of Protected Dipeptide:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Perform an aqueous work-up to remove water-soluble impurities.
-
Purify the crude protected dipeptide by flash column chromatography on silica gel.
-
-
Hydrogenolysis:
-
Dissolve the purified protected dipeptide in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon catalyst (10 mol% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) until the deprotection is complete (monitor by TLC).
-
-
Purification:
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude this compound and separate the α- and β-isomers by anion-exchange chromatography.
-
Diagrams
Caption: Workflow for the one-pot synthesis of this compound.
References
Technical Support Center: Spaglumic Acid Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering issues with spaglumic acid interference in colorimetric assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound, also known as N-acetyl-L-aspartyl-L-glutamic acid, is a dipeptide. Its chemical structure contains two carboxylic acid groups, making it an acidic molecule. This acidic nature is the most likely reason for interference in colorimetric assays, particularly those that are sensitive to pH changes. The addition of an acidic compound like this compound can alter the pH of the assay buffer, which can in turn affect the color development of the detection reagent, the activity of enzymes involved in the assay, or the stability of the analyte.
Q2: Which types of colorimetric assays are most likely to be affected by this compound?
Assays that are highly pH-sensitive are most susceptible to interference. This includes:
-
Enzyme-based assays: Many enzymes have a narrow optimal pH range for their activity. A shift in pH caused by this compound can lead to a decrease or increase in enzyme activity, resulting in inaccurate measurements.
-
Assays using pH indicators: Colorimetric assays that use a pH indicator dye to monitor a reaction will be directly affected by the introduction of an acidic compound.
-
Redox assays: Some redox reactions are pH-dependent. Changes in pH can alter the redox potential of the reactants, leading to interference.
Q3: How can I determine if this compound is interfering with my assay?
To determine if this compound is the source of interference, you can run a series of control experiments. A common approach is to test for interference in a cell-free assay system.
Troubleshooting Guide
If you suspect that this compound is interfering with your colorimetric assay, follow this troubleshooting guide.
Issue: Inconsistent or unexpected results in the presence of this compound.
Step 1: Assess the intrinsic properties of this compound in your assay.
-
Hypothesis: this compound is directly absorbing light at the wavelength used for measurement.
-
Experiment: Run a spectrum scan of this compound in your assay buffer to see if it has a significant absorbance at your detection wavelength.
-
Solution: If there is absorbance, you will need to subtract the background absorbance from your measurements.
-
Hypothesis: this compound is altering the pH of your assay buffer.
-
Experiment: Measure the pH of your assay buffer with and without the addition of this compound at the concentration used in your experiments.
-
Solution: If there is a significant pH change, you may need to use a stronger buffer or adjust the pH of your this compound solution before adding it to the assay.
Step 2: Perform control experiments to confirm interference.
The following experimental workflow can help you systematically identify the nature of the interference.
Caption: A logical workflow for diagnosing this compound interference.
Step 3: Mitigate the interference.
Based on your findings from the control experiments, you can take steps to mitigate the interference.
Data Presentation: Summary of Potential Interference and Mitigation Strategies
| Potential Interference Mechanism | Experimental Observation | Recommended Mitigation Strategy |
| pH Change | A significant shift in the pH of the assay buffer upon addition of this compound. | Use a stronger buffer with a higher buffering capacity. Adjust the pH of the this compound stock solution to match the assay buffer before use. |
| Intrinsic Absorbance | This compound solution absorbs light at the detection wavelength. | Subtract the absorbance of a blank containing this compound from all measurements. |
| Reaction with Assay Reagents | A change in signal is observed when this compound is added to the assay reagents in the absence of the analyte. | Identify the reactive component and consider alternative reagents. Modify the assay protocol to add this compound at a different step. |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Assay Buffer pH
Objective: To determine if this compound alters the pH of the assay buffer.
Materials:
-
Assay buffer
-
This compound stock solution
-
Calibrated pH meter
-
Microcentrifuge tubes
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in the assay buffer, covering the range of concentrations used in your experiments.
-
Prepare a control sample containing only the assay buffer.
-
Measure the pH of each sample using a calibrated pH meter.
-
Record the pH values and compare them to the control.
Protocol 2: Determining the Intrinsic Absorbance of this compound
Objective: To measure the absorbance of this compound at the assay's detection wavelength.
Materials:
-
Assay buffer
-
This compound stock solution
-
Spectrophotometer
-
Cuvettes or microplate
Methodology:
-
Prepare a blank sample containing only the assay buffer.
-
Prepare a sample containing this compound at the highest concentration used in your experiments, diluted in the assay buffer.
-
Set the spectrophotometer to the detection wavelength of your assay.
-
Blank the spectrophotometer with the assay buffer.
-
Measure the absorbance of the this compound sample.
-
A non-zero absorbance indicates that this compound has intrinsic absorbance at this wavelength.
Signaling Pathway Diagram: Hypothetical Mechanism of Interference
The following diagram illustrates a hypothetical signaling pathway for an enzyme-based colorimetric assay and how this compound might interfere.
Caption: Hypothetical interference of this compound in an enzyme assay.
Technical Support Center: Spaglumic Acid Synthesis and Purity
Welcome to the technical support center for the synthesis and purification of Spaglumic acid (N-acetyl-L-aspartyl-L-glutamic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the highest purity of their synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can arise. These include:
-
Diastereomers: The presence of the β-isomer of this compound (N-acetyl-L-β-aspartyl-L-glutamic acid) is a common impurity if the synthesis is not well-controlled.
-
Unreacted Starting Materials: Residual L-aspartic acid, L-glutamic acid, and acetylating agents may remain.
-
Side-Reaction Products:
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can cyclize to form pyroglutamate, especially under acidic conditions.[1][2]
-
Aspartimide Formation: The aspartic acid residue can form a cyclic aspartimide, which can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[1][2]
-
Diketopiperazine Formation: Cyclization of the dipeptide can occur, particularly under certain methylation conditions, leading to a diketopiperazine dicarboxylic acid.[3]
-
-
Deletion Peptides: Incomplete coupling during the condensation step can result in N-acetyl-aspartic acid.[1]
Q2: What is the recommended storage procedure for synthesized this compound to maintain its purity?
A2: To ensure the stability and purity of this compound, it is recommended to store the lyophilized powder at -20°C. If you need to prepare a stock solution, it is best to use it on the same day. For longer-term storage, aliquots of the solution can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What analytical technique is most suitable for assessing the purity of this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of this compound and for impurity profiling.[4][5] This technique separates the target peptide from impurities based on differences in hydrophobicity. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the definitive identification of impurity peaks by their molecular weight.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Acetylation | - Ensure the use of a sufficient excess of the acetylating agent (e.g., acetic anhydride).- Optimize the reaction time and temperature for the acetylation step. |
| Inefficient Condensation | - Verify the activity of the coupling reagents.- Ensure anhydrous conditions during the condensation step, as water can hydrolyze activated intermediates.- Optimize the stoichiometry of the reactants. |
| Product Loss During Workup | - Minimize the number of transfer steps.- Optimize the precipitation and washing steps to ensure complete recovery of the product while removing impurities. |
| Peptide Aggregation | - If aggregation is suspected, consider using microwave-assisted synthesis or adding chaotropic salts to the reaction mixture.[4] |
Problem 2: HPLC Chromatogram Shows Multiple Peaks
| Potential Cause | Troubleshooting Steps |
| Presence of Isomers | - The one-pot synthesis can produce both α- and β-isomers of this compound.[3] These will likely appear as closely eluting peaks on RP-HPLC.- Use anion-exchange chromatography for effective separation of the isomers.[3] |
| Synthesis-Related Impurities | - Use LC-MS to identify the molecular weights of the impurity peaks. This can help identify deletion peptides, products of side reactions (e.g., pyroglutamate), or unreacted starting materials.[5] |
| Racemization | - To minimize racemization, consider using coupling additives such as 1-hydroxybenzotriazole (HOBt).[6] |
| Suboptimal HPLC Conditions | - Optimize the HPLC gradient, flow rate, and column temperature to improve the resolution between the main peak and impurities.[5] |
Quantitative Data
Table 1: Representative HPLC Purity Analysis of this compound
| Compound | Expected Retention Time (min) * | Purity (%) |
| This compound (α-isomer) | 12.5 | >98 |
| β-isomer Impurity | 11.8 | <1 |
| N-acetyl-aspartic acid | 8.2 | <0.5 |
| L-glutamic acid | 4.5 | <0.2 |
| Pyroglutamate form | 13.1 | <0.3 |
*Retention times are illustrative and will vary depending on the specific HPLC method and instrumentation.
Experimental Protocols
Protocol 1: Representative One-Pot Synthesis of this compound
This protocol is a representative method based on the described one-pot synthesis.[3] Optimization may be required.
-
Acetylation: L-aspartic acid is suspended in a suitable solvent (e.g., acetic acid) and treated with acetic anhydride. The reaction is promoted by ultrasonication for a specified duration at a controlled temperature.
-
Dehydration and Condensation: The reaction mixture is then treated with a dehydrating agent to form the anhydride in situ. L-glutamic acid dibenzyl ester is added, and the condensation reaction proceeds.
-
Hydrogenolysis: After the condensation is complete, the crude product is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to remove the benzyl protecting groups from the glutamic acid residue.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then precipitated, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol provides a general framework for the purification of the acidic this compound.[7][8][9][10]
-
Column and Buffer Preparation: A strong anion-exchange column (e.g., DEAE-Sepharose or Mono Q) is equilibrated with a low ionic strength buffer at a slightly basic pH (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: The crude this compound is dissolved in the equilibration buffer and loaded onto the column.
-
Washing: The column is washed with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: The bound this compound and its isomers are eluted using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer) or a decreasing pH gradient. The α- and β-isomers are expected to elute at different salt concentrations.
-
Fraction Analysis: The collected fractions are analyzed by RP-HPLC to identify those containing the pure α-isomer of this compound.
-
Desalting and Lyophilization: The pure fractions are pooled, desalted (e.g., by dialysis or using a desalting column), and lyophilized to obtain the final product as a white powder.
Protocol 3: Purity Analysis by RP-HPLC
This is a representative method for the purity analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.[12]
-
Injection Volume: 20 µL.
-
Sample Preparation: The sample is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and analysis.
Caption: Simplified signaling pathway of this compound via the mGluR3 receptor.
Caption: Activation of the Urea Cycle by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of alpha-, beta- and cyclic spaglumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. conductscience.com [conductscience.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. scispace.com [scispace.com]
- 11. hplc.eu [hplc.eu]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Minimizing batch-to-batch variability of Spaglumic acid effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Spaglumic acid's effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a dipeptide with multiple biological activities. Its effects are mediated through three primary mechanisms:
-
Metabotropic Glutamate Receptor 3 (mGluR3) Agonism: It is a highly selective agonist for the mGluR3, a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can lead to neuroprotective effects.
-
Weak NMDA Receptor Activation: this compound acts as a weak activator of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors involved in excitatory neurotransmission.
-
Urea Cycle Coenzyme: It functions as a coenzyme in the urea cycle by activating carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the cycle, which is crucial for the detoxification of ammonia in the liver.
Q2: What are the common experimental applications of this compound?
This compound is utilized in a variety of research areas, including:
-
Neuroscience: To study neuroprotection, schizophrenia, and its role as a neurotransmitter.
-
Metabolic Disorders: To investigate its therapeutic potential in conditions like N-acetylglutamate synthase (NAGS) deficiency, a urea cycle disorder.
-
Allergic Conditions: It is used in models of allergic conjunctivitis due to its mast cell stabilizing properties.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Storage of Powder | Store at -20°C for up to 3 years. | Prevents degradation and maintains purity. |
| Storage of Solutions | Prepare solutions fresh on the day of use if possible. If storage is necessary, store at -20°C for up to one month or -80°C for up to one year. | Minimizes hydrolysis and other forms of degradation in aqueous solutions. |
| Reconstitution | Soluble in water up to 100 mM. Sonication may be recommended to aid dissolution. | Ensures complete solubilization for accurate dosing. |
| Shipping | Stable for ambient temperature shipping. Follow storage instructions upon receipt. | Short-term exposure to ambient temperatures is generally acceptable. |
Q4: What level of purity should I expect for this compound?
Commercial suppliers typically offer this compound with a purity of ≥96% or >98%, as determined by High-Performance Liquid Chromatography (HPLC). For detailed information on a specific batch, always refer to the Certificate of Analysis (CoA) provided by the manufacturer.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Consider performing a stability study on your stock solution if it is stored for extended periods. |
| Incorrect Isomer | The synthesis of this compound can produce both α- and β-isomers. Ensure you are using the correct isomer for your application. The β-isomer is also commercially available and has different biological activity. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Seeding | Ensure even cell distribution by thoroughly mixing the cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier and minimize evaporation. |
| Compound Aggregation | Some compounds can form aggregates in solution, leading to false-positive or false-negative results. Centrifuge the this compound solution before use and consider including a detergent in your assay to prevent aggregation. |
Issue 2: High variability between replicate wells.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispense slowly and consistently. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Visually inspect the solution for any precipitate before use. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Temperature Gradients | Allow plates and reagents to equilibrate to the appropriate temperature before starting the assay. |
Issue 3: Unexpected or off-target effects in vivo.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Impurities from Synthesis | The synthesis of peptides can result in various impurities such as deletion or insertion sequences, or byproducts from coupling reagents. Obtain a detailed Certificate of Analysis for your batch of this compound to identify any potential impurities. If high purity is critical, consider purchasing from a supplier that provides detailed characterization. |
| Degradation Products | This compound can undergo hydrolysis. Ensure proper storage and handling to minimize the formation of degradation products that could have off-target effects. |
| Vehicle Effects | Run a vehicle-only control group to ensure that the observed effects are due to this compound and not the vehicle in which it is dissolved. |
| Dose-Response Relationship | Perform a thorough dose-response study to identify the optimal concentration range for your specific in vivo model. High concentrations may lead to off-target effects or toxicity. |
Experimental Protocols
Protocol 1: In Vitro mGluR3 Receptor Activation Assay (cAMP Measurement)
This protocol is designed to assess the activation of mGluR3 by this compound by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human mGluR3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR3
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in water)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™-based)
-
384-well white opaque microplate
Procedure:
-
Cell Seeding:
-
Culture mGluR3-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Seed 25 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80, typically 1-10 µM).
-
Add 10 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the instructions provided with your chosen cAMP assay kit to lyse the cells and measure cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Assessment of Urea Cycle Activity
This protocol outlines a method to assess the in vivo effect of this compound on urea cycle activity using a stable isotope tracer.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound solution for injection (e.g., in sterile saline, pH adjusted to 7.4)
-
13C-labeled sodium acetate solution for oral administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Equipment for plasma separation (centrifuge)
-
Access to a mass spectrometer for measuring 13C-urea enrichment in plasma
Procedure:
-
Animal Acclimatization and Baseline:
-
Acclimatize animals to the experimental conditions.
-
Obtain a baseline blood sample (t=0) before any treatment.
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Tracer Administration:
-
At a defined time point after this compound administration, administer an oral gavage of 13C-labeled sodium acetate.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points after tracer administration (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze plasma samples to determine the concentration of urea and the enrichment of 13C in urea.
-
-
Data Analysis:
-
Calculate the rate of ureagenesis based on the incorporation of 13C into urea over time. Compare the rates between the this compound-treated and vehicle control groups.
-
Visualizations
Addressing Spaglumic acid precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the precipitation of Spaglumic acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-Acetylaspartylglutamic acid (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system. It acts as a selective agonist for mGlu3 receptors and a weak activator of NMDA receptors.[1][2] Due to its biological activities, it is widely used in neuroscience research and has potential neuroprotective effects.[3]
Q2: What causes this compound to precipitate from a stock solution?
Precipitation of this compound from a solution can be attributed to several factors:
-
pH: this compound is an acidic molecule with a pKa for its strongest acidic group of around 3.01.[4] Its solubility is highly dependent on the pH of the solution. At or near its isoelectric point (pI), where the net charge of the molecule is zero, its solubility is at its minimum. For acidic peptides like this compound, the pI is typically low.
-
Concentration: The concentration of the solution may have exceeded the solubility limit of this compound under the specific storage conditions (e.g., temperature, pH).
-
Temperature: A decrease in temperature, such as moving a solution from room temperature to 4°C or -20°C, can significantly reduce the solubility of this compound, leading to precipitation.
-
Improper Storage: Repeated freeze-thaw cycles can destabilize the solution and cause the compound to precipitate.[1][5] It is recommended to prepare aliquots to avoid this.[1][5]
-
Solvent Choice: While this compound is soluble in water, its maximum solubility can vary based on the purity of the water and the presence of any buffers that might alter the pH.
Q3: My this compound solution has precipitated. How can I redissolve it?
If precipitation is observed, the following steps can be taken to attempt redissolution:
-
Warm the Solution: Gently warm the solution to 37°C.[1][2] This often increases the solubility.
-
Sonication: Use an ultrasonic bath to oscillate the tube for a period of time.[1][2] The combination of warming and sonication is often effective.
-
pH Adjustment: If the solution is not buffered, a very small addition of a basic solution (e.g., NaOH) can increase the pH and significantly improve solubility. This should be done with caution, as it will alter the final solution's pH.
-
Vortexing: Vigorous vortexing can help in redissolving the precipitate, especially when combined with warming.
Before use, always ensure the solution is clear and all precipitate has been fully dissolved.[3]
Q4: What are the best practices for preparing and storing this compound stock solutions to prevent precipitation?
To minimize the risk of precipitation:
-
Use the Right Solvent: For most applications, sterile, purified water is the recommended solvent.[3][5]
-
Control pH: If your experimental buffer system allows, maintaining a pH well above the isoelectric point of this compound will enhance its stability in solution.
-
Do Not Exceed Solubility Limits: Be mindful of the concentration. While high concentrations can be achieved with sonication, these may be supersaturated and prone to precipitation upon storage.[5][6]
-
Proper Storage: Store stock solutions at -20°C or -80°C.[1][3][5]
-
Aliquot: Prepare single-use aliquots of the stock solution to prevent repeated freeze-thaw cycles.[1][5]
-
Fresh is Best: If possible, prepare and use solutions on the same day.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 304.26 g/mol | [1][3] |
| Water Solubility | Ranges from 3.22 mg/mL to 250 mg/mL (100 mM to 821.69 mM). Higher concentrations require sonication. | [3][4][5][6] |
| pKa (Strongest Acidic) | 3.01 | [4] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [5] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm filter
Methodology:
-
Calculate Required Mass: Use the batch-specific molecular weight found on the product vial or Certificate of Analysis. For a target concentration of 100 mM (0.1 M) and a final volume of 10 mL (0.01 L):
-
Mass (g) = 0.1 mol/L * 0.01 L * 304.26 g/mol = 0.30426 g (or 30.43 mg)
-
-
Weighing: Accurately weigh 30.43 mg of this compound powder and add it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex vigorously.
-
Sonication: Place the tube in an ultrasonic bath. Sonicate the solution until the powder is completely dissolved. For high concentrations, this step is crucial.[5][6]
-
Volume Adjustment: Once dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile tube.[5]
-
Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][5]
Visualizations
References
Technical Support Center: Spaglumic Acid and Cell Culture pH Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cell culture pH when working with Spaglumic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect my cell culture pH?
This compound (N-Acetyl-L-aspartyl-L-glutamic acid) is a neuropeptide.[1] Due to its chemical structure, it is an acidic compound with a pKa of 3.01, indicating it is a relatively strong acid.[2] When added to cell culture media, it will release protons (H+), thereby lowering the pH of the medium.
Q2: What is the optimal pH range for most mammalian cell cultures?
Most normal mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1][3] Some transformed cell lines may prefer slightly more acidic conditions (pH 7.0–7.4), while certain fibroblast lines do better in a slightly more alkaline environment (pH 7.4–7.7).[1][3]
Q3: How can I tell if the pH of my cell culture has changed?
Most commercial cell culture media contain a pH indicator, such as phenol red.[4][5] A color change in the medium is a visual cue for a pH shift.
-
Yellow: Indicates an acidic pH (below 6.8).
-
Orange/Pinkish-Orange: Indicates a slightly acidic to optimal pH.
-
Bright Red/Pink: Indicates an optimal pH (around 7.4).
-
Purple/Fuchsia: Indicates an alkaline pH (above 8.2).[6]
For precise measurements, a calibrated pH meter should be used on a sterile sample of the medium.
Q4: What are the potential consequences of a significant drop in cell culture pH?
An acidic shift in the culture environment can have several detrimental effects on cells, including:
-
Alterations in cellular metabolism.
-
Changes in protein expression and function.
-
Induction of apoptosis or necrosis.[9]
Troubleshooting Guide: pH Imbalance due to this compound
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Rapid yellowing of media after adding this compound. | The concentration of this compound is too high for the buffering capacity of the medium. | • Reduce the concentration of this compound if experimentally feasible.• Use a medium with a higher buffering capacity (e.g., supplement with HEPES buffer).• Adjust the pH of the medium after adding this compound using sterile 1N NaOH.[10] |
| Cells are detaching, rounding up, or showing signs of stress. | The acidic environment is causing cytotoxicity. | • Immediately replace the acidic medium with fresh, pH-adjusted medium.• Lower the concentration of this compound in subsequent experiments.• Monitor the pH more frequently and adjust as needed. |
| Slow cell growth or low cell density. | Sub-optimal pH is inhibiting cell proliferation. | • Confirm the pH of the culture medium is within the optimal range for your cell line.• Increase the frequency of media changes to remove metabolic waste and replenish buffers.• Consider using a CO2 incubator with a higher CO2 setting (e.g., 7-10%) if using a bicarbonate-based buffer, as this will help to lower the pH of an alkaline-trending medium, though this is less likely to be the primary issue when adding an acid.[3] |
| Inconsistent experimental results. | Fluctuations in pH between experiments are affecting cellular responses. | • Standardize the protocol for preparing this compound-containing media, including a final pH check and adjustment step.• Prepare a large batch of the media with this compound, adjust the pH, sterile filter, and store appropriately to ensure consistency across multiple experiments. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Culture Media pH
This protocol allows you to create a standard curve to understand how different concentrations of this compound affect the pH of your specific cell culture medium.
Materials:
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound powder
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Calibrated pH meter with a sterile probe
-
Sterile 1N HCl and 1N NaOH for pH meter calibration and adjustments
-
Sterile, deionized water
Methodology:
-
Prepare a stock solution of this compound:
-
Dissolve a known weight of this compound in a specific volume of your cell culture medium to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
-
Prepare a dilution series:
-
Set up a series of sterile conical tubes, each containing 9 mL of your cell culture medium.
-
Perform a serial dilution of your this compound stock solution to achieve a range of final concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.1 mM). Include a control tube with only the medium.
-
-
Equilibrate the media:
-
Place the tubes in a 37°C, 5% CO2 incubator for at least 1 hour to allow the media to equilibrate.
-
-
Measure the pH:
-
Aseptically take a small aliquot from each tube to measure the pH using a calibrated pH meter.
-
Record the pH value for each concentration of this compound.
-
-
Plot the data:
-
Create a graph with the concentration of this compound on the x-axis and the corresponding pH on the y-axis. This will serve as your standard curve.
-
Protocol 2: Adjusting the pH of Media Containing this compound
This protocol details how to correct the pH of your cell culture medium after the addition of this compound.
Materials:
-
Cell culture medium containing this compound
-
Sterile 1N NaOH solution
-
Sterile serological pipettes
-
Calibrated pH meter with a sterile probe
-
Sterile biological safety cabinet
Methodology:
-
Prepare the medium:
-
Add the desired amount of this compound to your cell culture medium.
-
-
Initial pH measurement:
-
Aseptically take a small sample of the medium and measure the pH.
-
-
pH Adjustment:
-
While stirring the medium gently in the biological safety cabinet, add sterile 1N NaOH dropwise.
-
After adding a few drops, allow the medium to mix thoroughly and then measure the pH again.
-
Repeat this process until the pH reaches the desired range (e.g., 7.2-7.4).
-
-
Final sterile filtration:
-
Once the target pH is achieved, sterile filter the medium using a 0.22 µm filter to ensure sterility.
-
-
Storage:
-
Store the pH-adjusted medium at 2-8°C, protected from light.
-
Data Presentation
Table 1: Illustrative Effect of this compound on DMEM pH
The following table provides an example of the expected pH shift in Dulbecco's Modified Eagle Medium (DMEM) containing 44 mM sodium bicarbonate and 10% Fetal Bovine Serum after the addition of various concentrations of this compound.
| This compound Concentration (mM) | Expected pH (approximate) |
| 0 (Control) | 7.40 |
| 0.1 | 7.35 |
| 0.5 | 7.20 |
| 1.0 | 7.05 |
| 2.5 | 6.80 |
| 5.0 | 6.55 |
| 10.0 | 6.20 |
Note: These are estimated values. The actual pH will depend on the specific buffering capacity of your medium and supplements. It is crucial to perform your own measurements as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Acidic pH Shift
The following diagram outlines a logical workflow for troubleshooting a suspected acidic pH shift in your cell culture.
References
- 1. scientificbio.com [scientificbio.com]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CHM 112 Lecture 13 [chm.uri.edu]
- 5. youtube.com [youtube.com]
- 6. toolify.ai [toolify.ai]
- 7. researchgate.net [researchgate.net]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Henderson-Hasselbalch Equation | ChemTalk [chemistrytalk.org]
Validation & Comparative
Spaglumic Acid (NAAG): A Comparative Analysis for mGluR3 Research
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spaglumic Acid and Synthetic Alternatives for the Study of Metabotropic Glutamate Receptor 3 (mGluR3).
This compound, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an abundant endogenous peptide neurotransmitter in the mammalian central nervous system. Its selective agonist activity at the metabotropic glutamate receptor 3 (mGluR3) has positioned it as a critical tool for investigating the physiological roles of this receptor. This guide provides a comprehensive comparison of this compound with commonly used synthetic mGluR2/3 agonists, presenting key performance data, experimental protocols, and outlining the signaling pathways involved.
Performance Comparison: this compound vs. Synthetic Agonists
This compound's primary advantage lies in its selective activation of mGluR3 over the closely related mGluR2, offering a more targeted approach to studying mGluR3 function. Synthetic agonists, while often more potent, typically exhibit activity at both mGluR2 and mGluR3. The following table summarizes the key quantitative data for this compound and two widely used synthetic alternatives, LY379268 and Pomaglumetad (LY404039).
| Compound | Target(s) | Potency (EC50/IC50) | Binding Affinity (Ki) | Selectivity Profile |
| This compound (NAAG) | mGluR3 Agonist | EC50: 11–100 µM for mGluR3[1]; IC50: < 5 µM for mGluR3[1] | Not consistently reported, though high affinity is suggested. | Highly selective for mGluR3 over mGluR2.[2][3] Weak activator of NMDA receptors (EC50: 666 µM).[1] |
| LY379268 | mGluR2/3 Agonist | EC50: 4.48 nM for hmGluR3; 2.69 nM for hmGluR2. | Not consistently reported, but high potency suggests high affinity. | Potent and selective agonist for Group II mGluRs (mGluR2 and mGluR3) over Group I and Group III receptors.[4] |
| Pomaglumetad (LY404039) | mGluR2/3 Agonist | EC50: 48 nM for hmGluR3; 23 nM for hmGluR2 (cAMP assay). | Ki: 92 nM for hmGluR3; 149 nM for hmGluR2. | Potent and selective for mGluR2/3 over other mGluR subtypes and ionotropic glutamate receptors. |
Signaling Pathways and Experimental Workflow
Activation of mGluR3, a Gi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This mechanism is fundamental to the neuroprotective and modulatory functions of mGluR3 agonists.
The validation of this compound's effects on mGluR3 typically involves a series of in vitro and in vivo experiments. The following workflow illustrates a common experimental approach.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound activity. Below are outlines for key experiments cited in the validation of this compound and its alternatives.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its alternatives for mGluR3.
Materials:
-
Membrane preparations from cells expressing recombinant human mGluR3.
-
Radiolabeled ligand (e.g., [3H]-LY341495).
-
Test compounds (this compound, LY379268, Pomaglumetad).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the mGluR3-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assay (for determining Potency - EC50)
This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the mGluR3 signaling pathway.
Objective: To determine the potency (EC50) of this compound and its alternatives in activating mGluR3.
Materials:
-
Cells stably expressing human mGluR3 (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, LY379268, Pomaglumetad).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter).
-
Cell culture medium and reagents.
Procedure:
-
Plate the mGluR3-expressing cells in a suitable microplate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 value.
In Vivo Experimental Data: Neuroprotection
Both this compound and synthetic mGluR2/3 agonists have demonstrated neuroprotective effects in various animal models of neurological disorders. For instance, in models of cerebral ischemia, administration of this compound (NAAG) or LY379268 has been shown to reduce neuronal damage.[6][7][8] These in vivo studies provide crucial validation of the therapeutic potential of targeting mGluR3. The choice between this compound and a less selective but more potent synthetic agonist will depend on the specific research question and the desired level of target engagement.
Conclusion
This compound (NAAG) serves as an invaluable tool for the specific investigation of mGluR3 due to its selective agonist activity. While synthetic alternatives like LY379268 and Pomaglumetad offer higher potency, their dual agonism at mGluR2 and mGluR3 necessitates careful interpretation of experimental results. The selection of an appropriate agonist should be guided by the specific aims of the research, with this compound being the compound of choice for studies focused on elucidating the distinct physiological and pathophysiological roles of mGluR3. The provided data and protocols offer a foundation for researchers to design and execute robust experiments to further unravel the complexities of mGluR3 signaling and its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | mGluR3 agonist | Hello Bio [hellobio.com]
- 3. This compound | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spaglumic Acid vs. Kainic Acid in Excitotoxicity Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spaglumic acid and kainic acid in the context of experimental models of excitotoxicity. While both are glutamate analogs, their mechanisms of action and effects on neuronal viability are strikingly different. Kainic acid is a potent excitotoxin widely used to induce neuronal death and model neurodegenerative conditions. In contrast, this compound, also known as N-acetyl-aspartyl-glutamate (NAAG), is an endogenous neuropeptide with demonstrated neuroprotective properties. This guide will objectively present their contrasting roles, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Glutamate Analogs
The divergent effects of this compound and kainic acid stem from their distinct interactions with glutamate receptors and downstream signaling pathways.
This compound (N-Acetyl-Aspartyl-Glutamate - NAAG): The Neuroprotector
This compound is the most abundant peptide neurotransmitter in the mammalian central nervous system[1]. Its neuroprotective effects are primarily mediated through its action as a selective agonist at metabotropic glutamate receptor 3 (mGluR3)[1]. Activation of these presynaptic autoreceptors leads to a reduction in the release of glutamate, the primary excitatory neurotransmitter[2]. This mechanism is crucial in mitigating the excessive glutamate levels that trigger excitotoxic neuronal death.
Furthermore, studies have shown that inhibiting the enzymatic degradation of NAAG by NAAG peptidase inhibitors enhances its neuroprotective effects. This approach has been shown to reduce neuronal and astrocyte damage in animal models of traumatic brain injury[3]. While this compound is also a weak activator of N-methyl-D-aspartate (NMDA) receptors, its predominant role in the context of high glutamate concentrations is neuroprotective through the modulation of glutamate release[1].
Kainic Acid: The Excitotoxin
Kainic acid is a potent neurotoxin that acts as a powerful agonist for ionotropic glutamate receptors, specifically kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its binding to these receptors leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of neurotoxic events, including:
-
Mitochondrial dysfunction: Leading to energy failure and the production of reactive oxygen species (ROS).
-
Activation of degradative enzymes: Such as proteases and lipases, which break down essential cellular components.
-
DNA damage: Contributing to apoptotic and necrotic cell death pathways.
The administration of kainic acid is a widely established experimental model to induce status epilepticus and mimic the neuropathological features of temporal lobe epilepsy and other neurodegenerative diseases.
Data Presentation: A Comparative Overview
Due to the opposing roles of this compound and kainic acid in excitotoxicity, a direct quantitative comparison of their "excitotoxic" effects is not feasible. Instead, the following table summarizes their key characteristics and effects based on available research.
| Feature | This compound (NAAG) | Kainic Acid |
| Primary Receptor Target | Metabotropic glutamate receptor 3 (mGluR3)[1] | Kainate and AMPA receptors |
| Primary Mechanism of Action | Agonist at presynaptic mGluR3, leading to decreased glutamate release[2] | Potent agonist at ionotropic glutamate receptors, causing excessive Ca2+ influx |
| Effect on Neuronal Viability | Neuroprotective; reduces excitotoxic cell death[3][4] | Excitotoxic; induces neuronal apoptosis and necrosis |
| Downstream Signaling | Inhibition of adenylyl cyclase, leading to reduced cAMP levels | Activation of proteases, lipases, endonucleases; mitochondrial dysfunction; ROS production |
| Primary Use in Research | Investigated as a neuroprotective agent and a target for therapeutic intervention[5][6] | Used to create animal models of epilepsy, neurodegeneration, and excitotoxicity |
| Endogenous/Exogenous | Endogenous peptide neurotransmitter[1] | Exogenous compound, a natural product from red algae |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for studying the effects of kainic acid and the neuroprotective potential of this compound.
Protocol 1: Induction of Excitotoxicity with Kainic Acid in vitro
This protocol describes a method for inducing excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Kainic acid solution (10 mM stock in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, LDH assay, or live/dead staining)
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.
-
Kainic Acid Treatment:
-
Prepare working solutions of kainic acid in culture medium at final concentrations ranging from 10 µM to 500 µM.
-
Remove the existing culture medium from the wells.
-
Add the kainic acid-containing medium to the respective wells. Include a vehicle control group treated with medium alone.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
After the incubation period, collect the culture supernatant for LDH assay (to measure cell death) or proceed with MTT assay or live/dead staining according to the manufacturer's instructions.
-
Quantify the results using a plate reader or fluorescence microscope.
-
Protocol 2: Assessment of this compound's Neuroprotective Effects against Glutamate-Induced Excitotoxicity
This protocol outlines a method to evaluate the neuroprotective capacity of this compound in vitro.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (NAAG) solution (10 mM stock in sterile water)
-
Glutamate solution (10 mM stock in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay
Procedure:
-
Cell Culture: Culture primary neurons as described in Protocol 1.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 100 µM.
-
Remove the existing culture medium and add the this compound-containing medium.
-
Incubate for 1-2 hours prior to glutamate exposure.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a high concentration of glutamate in the this compound-containing medium (e.g., 100 µM final concentration).
-
Add this solution to the pre-treated wells. Include control groups: vehicle only, glutamate only, and this compound only.
-
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Measure cell viability as described in Protocol 1. A significant increase in viability in the this compound + glutamate group compared to the glutamate-only group indicates a neuroprotective effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: Kainic Acid-Induced Excitotoxicity Pathway.
References
- 1. This compound | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]
- 2. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 3. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of the Neuroprotective Potential of Spaglumic Acid Versus the Excitotoxic Effects of L-glutamate
For Immediate Release
[City, State] – [Date] – A comprehensive examination of Spaglumic acid (N-Acetyl-l-aspartyl-l-glutamate, or NAAG) and L-glutamate reveals a stark contrast in their effects on neuronal health. While L-glutamate is a primary excitatory neurotransmitter essential for synaptic plasticity, learning, and memory, its excess is a well-established driver of excitotoxicity, a key pathological process in numerous neurodegenerative diseases.[1] Conversely, this compound emerges as a promising neuroprotective agent, primarily by modulating the very pathways that L-glutamate over-activates. This guide provides a detailed comparison of their mechanisms, supported by experimental data, for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. L-glutamate
| Feature | This compound (NAAG) | L-glutamate |
| Primary Role in CNS | Neurotransmitter/Neuromodulator | Primary Excitatory Neurotransmitter |
| Primary Receptor Target | Metabotropic Glutamate Receptor 3 (mGluR3)[2][3][4][5] | NMDA and AMPA Receptors[1] |
| Effect on Neurons | Neuroprotective | Excitatory; Neurotoxic in excess |
| Mechanism of Action | Activates presynaptic mGluR3, reducing glutamate release.[2][3][4][5] | Activates postsynaptic NMDA/AMPA receptors, leading to Ca2+ influx. |
| Impact on Glutamate Levels | Decreases synaptic glutamate | Is the primary excitatory neurotransmitter |
| Therapeutic Potential | Treatment of neurodegenerative diseases, pain, and schizophrenia.[4][5] | Implicated in the pathology of neurodegenerative diseases. |
The Dichotomy of Glutamatergic Signaling: Neuroprotection vs. Excitotoxicity
L-glutamate, the most abundant excitatory neurotransmitter in the mammalian central nervous system, mediates fast synaptic transmission primarily through ionotropic receptors like NMDA and AMPA receptors.[1] Under normal physiological conditions, its release and uptake are tightly regulated. However, in pathological states such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate accumulation in the synaptic cleft leads to the overstimulation of its receptors.[1][5]
This over-activation, termed excitotoxicity, triggers a massive influx of calcium ions (Ca2+) into the postsynaptic neuron. The resulting intracellular Ca2+ overload activates a cascade of neurotoxic events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately leading to neuronal death.[6][7]
In contrast, this compound (NAAG) functions as a key negative modulator of glutamatergic transmission.[2][3][4] As the most prevalent peptide neurotransmitter in the mammalian nervous system, its primary neuroprotective mechanism is the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3][4][5] This activation inhibits voltage-gated calcium channels in the presynaptic terminal, thereby reducing the release of glutamate into the synapse.[3] This action effectively dampens the excessive excitatory signals that drive excitotoxicity.
Furthermore, this compound has demonstrated anti-inflammatory properties and can also interact with NMDA receptors, although its effects are complex and can be either agonistic or antagonistic depending on the receptor subunit composition and local tissue pH.[2][3]
Quantitative Comparison of Receptor Activation
The opposing effects of this compound and L-glutamate can be partly understood by examining their affinities for their primary receptor targets.
| Compound | Receptor | Action | EC50 / IC50 |
| This compound (NAAG) | mGluR3 | Agonist | EC50: 11–100 µM[2] |
| NMDA Receptor | Agonist/Antagonist | EC50: 666 µM (agonist)[2][8] / IC50: 8.8 µM (antagonist)[2] | |
| L-glutamate | NMDA Receptor | Agonist | EC50: 2.3 µM[9] |
| AMPA Receptor | Agonist | EC50: 480 µM[9] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Evidence of Neuroprotection
While direct comparative studies providing quantitative data on cell viability, LDH release, and ROS production for this compound versus L-glutamate in the same experimental setup are limited in publicly available literature, the neuroprotective effects of enhancing NAAG signaling in models of glutamate excitotoxicity are well-documented. For instance, inhibitors of the enzyme that degrades NAAG, glutamate carboxypeptidase II (GCPII), have been shown to reduce neuronal death in models of traumatic brain injury by increasing synaptic NAAG levels and subsequently reducing glutamate release.[10]
Experimental Protocol: In Vitro Model of Glutamate Excitotoxicity
The following is a representative protocol for inducing glutamate excitotoxicity in primary cortical neurons and assessing the neuroprotective effects of a compound like this compound.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Neurons are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days in vitro (DIV) to allow for maturation.
2. Treatment:
-
On DIV 7-10, the culture medium is replaced with a fresh medium.
-
For the neuroprotection group, cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours.
-
Excitotoxicity is induced by adding L-glutamate to a final concentration of 50-100 µM for 15-30 minutes.
-
Control groups include untreated cells, cells treated with L-glutamate alone, and cells treated with this compound alone.
3. Assessment of Neurotoxicity/Neuroprotection (24 hours post-glutamate exposure):
-
Cell Viability: Assessed using the MTT or PrestoBlue assay, which measures the metabolic activity of viable cells. A decrease in signal indicates cell death.
-
Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme released into the culture medium upon cell lysis. An LDH assay measures the amount of released enzyme, which is proportional to the number of dead cells.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). An increase in fluorescence indicates oxidative stress.
-
Caspase-3/7 Activity: Activation of executioner caspases is a hallmark of apoptosis. Caspase activity can be measured using a luminescent or fluorescent substrate-based assay.
Signaling Pathways
The divergent roles of L-glutamate and this compound are rooted in the distinct signaling cascades they initiate.
L-glutamate-Induced Excitotoxicity Pathway
Caption: L-glutamate-induced excitotoxicity signaling cascade.
This compound-Mediated Neuroprotection Pathway
Caption: Neuroprotective signaling pathway of this compound (NAAG).
Comparative Experimental Workflow
Caption: Workflow for comparing neuroprotective and excitotoxic effects.
Conclusion
The contrasting actions of this compound and L-glutamate highlight the delicate balance of glutamatergic neurotransmission. While L-glutamate is indispensable for normal brain function, its dysregulation is a potent driver of neuronal death. This compound, by acting as a natural brake on excessive glutamate release, represents a significant therapeutic target for a multitude of neurological disorders underpinned by excitotoxicity. Further research, particularly direct comparative studies, will be crucial in fully elucidating the quantitative neuroprotective efficacy of this compound and paving the way for its clinical application.
References
- 1. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species induced by presynaptic glutamate receptor activation is involved in [(3)H]GABA release from rat brain cortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of Spaglumic Acid (N-Acetyl-Aspartyl-Glutamate) with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Spaglumic acid, scientifically known as N-acetyl-aspartyl-glutamate (NAAG), with various glutamate receptor subtypes. The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a selective pharmacological tool.
Introduction to this compound (NAAG)
This compound, or N-acetyl-aspartyl-glutamate (NAAG), is an abundant neuropeptide in the mammalian central nervous system.[1][2] It is recognized for its role as a neuromodulator, primarily through its interaction with metabotropic glutamate receptors (mGluRs).[3] While the name "this compound" is also associated with a mast cell stabilizer used in ophthalmology for allergic conditions, in the context of neuroscience research, it is commonly used to refer to NAAG.[4][5][6] This guide focuses on the glutamatergic activity of NAAG.
Primary Target: Metabotropic Glutamate Receptor 3 (mGluR3)
Experimental evidence strongly indicates that the primary target of NAAG is the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[7][8][9][10] NAAG acts as a highly selective agonist at this receptor.[3][7][8] Activation of the presynaptic mGluR3 by NAAG leads to the inhibition of neurotransmitter release, playing a crucial role in modulating synaptic transmission and preventing excitotoxicity.[3][11]
Cross-Reactivity Profile with Other Glutamate Receptors
The selectivity of NAAG for mGluR3 has been investigated across various glutamate receptor subtypes. This section summarizes the available quantitative data on its cross-reactivity with ionotropic (NMDA, AMPA, kainate) and other metabotropic glutamate receptors.
Quantitative Comparison of NAAG Activity at Glutamate Receptors
| Receptor Subtype | Ligand Interaction | Potency/Affinity (µM) | Reference |
| Metabotropic | |||
| mGluR1 | No activation observed | - | [4] |
| mGluR2 | No activation observed | - | [4] |
| mGluR3 | Agonist | EC50: 11-100 | [12] |
| IC50: < 5 | [12] | ||
| mGluR4 | No activation observed | - | [4] |
| mGluR5 | No activation observed | - | [4] |
| mGluR6 | No activation observed | - | [4] |
| Ionotropic | |||
| NMDA | Low-potency agonist | IC50: 8.8 | [13] |
| EC50: 666 | [12] | ||
| AMPA | Very low affinity | IC50: 790 | [13] |
| Kainate | Very low affinity | IC50: 500 | [13] |
Note: Some studies have reported conflicting data, with one study suggesting NAAG has no effect at mGluR2 and mGluR3 in their specific electrophysiology assay, and another indicating some activity at mGluR2.[1][8] The data presented in the table reflects the more widely cited findings.
Signaling Pathways and Experimental Workflow
mGluR3 Signaling Pathway
The primary mechanism of action of NAAG is the activation of mGluR3, which is a Gαi/o-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.
Figure 1: Simplified signaling pathway of NAAG-mediated mGluR3 activation.
Experimental Workflow for Assessing Receptor Cross-Reactivity
The determination of NAAG's cross-reactivity involves a series of in vitro assays using cell lines transfected with specific glutamate receptor subtypes. The general workflow includes functional assays to measure the cellular response to the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. youtube.com [youtube.com]
- 4. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nagging question of the function of N-acetylaspartylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
A Comparative Guide to Validating NMDA Receptor Antagonism: The Case of N-acetylaspartylglutamate (NAAG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist activity of N-acetylaspartylglutamate (NAAG) at N-methyl-D-aspartate (NMDA) receptors, benchmarked against the well-characterized antagonists Memantine and Ketamine. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[2][3] Consequently, NMDA receptor antagonists are of significant therapeutic interest.[3] These antagonists are broadly classified based on their mechanism of action, including competitive, non-competitive, and uncompetitive antagonists.[4] This guide focuses on validating the antagonist properties of the endogenous dipeptide N-acetylaspartylglutamate (NAAG) and comparing its profile to the clinically used antagonists, Memantine and Ketamine.
It is important to note that the activity of NAAG at NMDA receptors is complex, with studies reporting weak antagonist, partial agonist, or even context-dependent effects.[5][6] This guide will present the available evidence to provide a comprehensive overview.
Comparative Analysis of NMDA Receptor Antagonists
The following tables summarize the available quantitative data for NAAG in comparison to Memantine and Ketamine. It is important to note that direct comparative studies are limited, and data are compiled from various sources.
| Compound | Reported IC50 | Mechanism of Action | Key Characteristics |
| N-acetylaspartylglutamate (NAAG) | 8.8 µM (displacement assay); 282 µM (inhibition of NMDA-evoked currents, unpurified) | Proposed as a weak, non-competitive antagonist (action reversed by glycine) or partial agonist. | Activity appears to be context-dependent and may vary with receptor subunit composition and pH. Some studies report no significant antagonist effect at physiological concentrations.[5][6] |
| Memantine | ~1-5 µM (uncompetitive) | Uncompetitive, open-channel blocker with strong voltage dependency and rapid kinetics. | Preferentially blocks excessive NMDA receptor activity, while sparing normal synaptic transmission.[7][8] |
| Ketamine | ~1-10 µM (uncompetitive) | Uncompetitive, open-channel blocker. | Produces a more profound blockade of NMDA receptors compared to Memantine under certain conditions and is also known for its anesthetic and rapid-acting antidepressant effects.[7][9] |
Experimental Protocols for Validating NMDA Receptor Antagonism
Two primary in vitro methods for validating the antagonist activity of compounds at NMDA receptors are electrophysiology and calcium imaging.
Electrophysiological Validation using Whole-Cell Patch-Clamp
This technique directly measures the ion flow through NMDA receptor channels in response to agonist and antagonist application.
Objective: To determine the effect of a test compound on NMDA-induced currents in neurons or cell lines expressing NMDA receptors.
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing specific NMDA receptor subunit combinations are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV) to allow for the measurement of inward currents.
-
NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is rapidly perfused onto the cell to evoke an inward current.
-
Antagonist Application: The test compound (e.g., NAAG) is co-applied with the NMDA/glycine solution at varying concentrations.
-
Data Analysis: The peak amplitude of the NMDA-induced current in the presence and absence of the antagonist is measured. A concentration-response curve is generated to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal NMDA-induced current.
Calcium Imaging Assays
This method measures the influx of calcium (Ca2+) through NMDA receptors, which are highly permeable to this ion.
Objective: To quantify the inhibition of NMDA-induced intracellular calcium elevation by a test compound.
Methodology:
-
Cell Preparation and Dye Loading: Cultured neurons or NMDA receptor-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a camera for capturing changes in fluorescence intensity.
-
Baseline Measurement: A baseline fluorescence reading is taken before any stimulation.
-
NMDA Receptor Stimulation: The cells are stimulated with a solution containing NMDA and glycine. This leads to an influx of Ca2+ and a subsequent increase in the fluorescence of the indicator dye.
-
Antagonist Treatment: The cells are pre-incubated with or co-treated with the test compound at various concentrations before and during NMDA stimulation.
-
Data Analysis: The change in fluorescence intensity is measured and used to calculate the intracellular calcium concentration. The inhibitory effect of the compound is determined by comparing the calcium response in the presence and absence of the antagonist, allowing for the calculation of an IC50 value.
Visualizing Key Pathways and Processes
NMDA Receptor Signaling Pathway
The following diagram illustrates the key events following the activation of an NMDA receptor at a postsynaptic terminal.
Caption: NMDA receptor activation and downstream signaling cascade.
Experimental Workflow for NMDA Receptor Antagonist Validation
This diagram outlines the general workflow for validating a potential NMDA receptor antagonist using in vitro methods.
Caption: Workflow for in vitro validation of NMDA receptor antagonists.
Proposed Mechanism of NAAG's Antagonist Activity
Based on available literature, this diagram illustrates the proposed non-competitive nature of NAAG's antagonism at the NMDA receptor.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. NAAG, NMDA receptor and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAAG fails to antagonize synaptic and extrasynaptic NMDA receptors in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 8. Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spaglumic Acid and Other Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Spaglumic acid (N-Acetyl-L-aspartylglutamate or NAAG) with other prominent neuroprotective agents. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
This compound, a naturally occurring dipeptide in the mammalian nervous system, is primarily recognized for its role as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3). This mechanism is central to its neuroprotective effects, as the activation of presynaptic mGluR3 inhibits the excessive release of glutamate, a key mediator of excitotoxicity in various neurological disorders. While this compound is commercially available for ophthalmic use as a mast cell stabilizer, a growing body of preclinical evidence suggests its potential as a neuroprotective agent.
This guide will compare the efficacy of this compound with other neuroprotective agents that have different mechanisms of action, including the free radical scavenger Edaravone, the multi-modal agent DL-3-n-butylphthalide (NBP), the membrane stabilizer Citicoline, and the glutamate release inhibitor Riluzole. Due to the limited number of direct comparative studies, this guide will present data from individual studies using similar experimental models to facilitate an indirect comparison.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data on the neuroprotective effects of this compound (NAAG) and other selected agents from various experimental models. It is important to note that these data are from separate studies and direct comparisons should be made with caution.
Table 1: In Vitro Neuroprotective Efficacy against Excitotoxicity
| Agent | Experimental Model | Endpoint | Efficacy |
| This compound (NAAG) | NMDA-induced excitotoxicity in mixed cortical cell cultures | Neuronal Viability | Neuroprotective effect observed, antagonized by mGluR2/3 antagonists.[1][2] |
| Edaravone | Glutamate-induced neurotoxicity in spiral ganglion neurons | Cell Viability (MTT assay) | Pre-treatment with 500 μM Edaravone significantly increased cell viability compared to glutamate-only treated group.[3][4] |
| Riluzole | Glutamate-induced excitotoxicity in motoneuron-enriched cultures | Neuronal Degeneration | Significantly reduced glutamate and NMDA-induced neurotoxicity in a dose-dependent manner.[5] |
| Citicoline | Not extensively studied in direct in vitro excitotoxicity models | --- | --- |
| NBP | Not extensively studied in direct in vitro excitotoxicity models | --- | --- |
Table 2: In Vivo Neuroprotective Efficacy in Ischemic Stroke Models
| Agent | Experimental Model | Endpoint | Efficacy |
| This compound (NAAG) | Hypoxia-ischemia in neonatal rats | Brain hemisphere weight deficit | Intraperitoneal application of NAAG significantly reduced the weight deficit of the ischemic brain hemisphere.[5] |
| DL-3-n-butylphthalide (NBP) | Transient middle cerebral artery occlusion (t-MCAO/R) in mice | Cerebral Infarct Volume | NBP (30 mg/kg) treatment significantly decreased the cerebral infarct volume compared to vehicle.[6] |
| Citicoline | Middle cerebral artery occlusion (MCAO) in rats | Infarct Volume | A meta-analysis of experimental studies showed Citicoline reduced infarct volume by 27.8%.[7] |
| Edaravone | Not detailed in the provided search results | --- | --- |
| Riluzole | Not detailed in the provided search results | --- | --- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies cited in this guide.
This compound (NAAG) Neuroprotection Assay
-
Model: Mixed cultures of mouse cortical cells.
-
Induction of Excitotoxicity: Exposure to a toxic pulse of N-methyl-D-aspartate (NMDA).
-
Treatment: Alpha-N-acetylaspartylglutamate (NAAG) was co-applied with NMDA or applied immediately after the NMDA pulse.
-
Endpoint Measurement: Neuronal viability was assessed.
-
Mechanism of Action Probe: The selective group-II metabotropic glutamate receptor antagonist, ethylglutamate, was used to determine the involvement of mGluR2/3.[2]
Edaravone Excitotoxicity Assay
-
Model: Primary cultures of spiral ganglion neurons (SGNs).
-
Induction of Excitotoxicity: Treatment with 2 mM glutamate for 10 minutes.
-
Treatment: Pre-treatment with Edaravone (250 μM, 500 μM, and 750 μM) for 20 minutes before glutamate exposure, or treatment with 500 μM Edaravone at 2, 6, or 12 hours after glutamate exposure.
-
Endpoint Measurement: Cell viability was quantified using MTT assay and trypan blue staining. Apoptosis and necrosis were assessed using Ho.33342 and PI double staining.[3][4]
DL-3-n-butylphthalide (NBP) Ischemic Stroke Model
-
Model: Transient middle cerebral artery occlusion/reperfusion (t-MCAO/R) in mice.
-
Treatment: NBP (30 mg/kg) was administered intraperitoneally immediately after reperfusion.
-
Endpoint Measurement: Cerebral infarct volume was measured using TTC staining 24 hours after reperfusion. Neurological deficits were evaluated using a 5-point scale.[6]
Citicoline Ischemic Stroke Model
-
Model: Temporary focal cerebral ischemia in rats.
-
Treatment: Citicoline (250 mg/kg) was delivered intraperitoneally beginning 75 minutes after ischemia induction and then daily for 6 days.
-
Endpoint Measurement: Infarct size was measured.[1]
Riluzole Glutamate Toxicity Assay
-
Model: Motoneuron-enriched cultures from fetal rats.
-
Induction of Excitotoxicity: Addition of glutamate (600 μM) to the conditioned medium for 24 hours.
-
Treatment: Riluzole was applied to the cultures.
-
Endpoint Measurement: Neuronal degeneration was assessed.[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared agents are mediated by distinct signaling pathways.
This compound (NAAG) Signaling Pathway
This compound's primary neuroprotective mechanism involves the activation of presynaptic mGluR3. This G-protein coupled receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels result in the inhibition of voltage-gated calcium channels, thereby decreasing the influx of calcium into the presynaptic terminal and subsequently reducing the release of glutamate.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Citicoline for treatment of experimental focal ischemia: histologic and behavioral outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating Spaglumic Acid's Dual-Action Targets: A Comparative Guide to Knockout Models and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of knockout models and alternative techniques for validating the therapeutic targets of Spaglumic acid. This compound presents a unique dual-action profile, functioning as both a neuroprotective agent by modulating metabotropic glutamate receptor 3 (mGluR3) and as an anti-inflammatory agent through the stabilization of mast cells, which involves the inhibition of calcium channels.
This guide delves into the experimental validation of these targets, presenting quantitative data from key studies in clearly structured tables. Detailed experimental protocols for pivotal validation techniques are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of the underlying mechanisms and methodologies.
Unraveling the Targets of this compound with Knockout Models
Knockout (KO) mouse models are a cornerstone of in vivo target validation, providing critical insights into the physiological role of a specific gene by observing the consequences of its inactivation[1][2][3]. For a compound like this compound with two distinct mechanisms of action, knockout studies of its respective targets—mGluR3 and key calcium channels in mast cells—are invaluable for confirming their roles in disease pathology.
Validating the Neuroprotective Target: mGluR3 Knockout Models
This compound, in its role as a modulator of glutamate receptors, is believed to exert neuroprotective effects through its interaction with the metabotropic glutamate receptor 3 (mGluR3)[4]. Studies using mGluR3 knockout mice have been instrumental in elucidating the function of this receptor in the central nervous system. These models have demonstrated that the absence of mGluR3 can lead to behavioral abnormalities, such as hyperactivity and impaired working memory, which are relevant to neuropsychiatric disorders where this compound may have therapeutic potential[1][3].
| Phenotypic Change | Wild-Type (WT) Mice | mGluR3 Knockout (KO) Mice | Percentage Change | Reference |
| Locomotor Activity (Distance Traveled) | Normalized to 100% | ~125% of WT | ~25% Increase | [1] |
| Spontaneous Alternation (T-Maze) | ~80% correct alternations | ~60% correct alternations | ~25% Decrease | [3] |
Validating the Anti-Inflammatory Target: Calcium Channel Knockout Models
As a mast cell stabilizer, this compound is thought to inhibit the release of histamine and other inflammatory mediators by blocking calcium influx[5]. Knockout models of specific calcium channels, such as ORAI1 and the voltage-gated calcium channels Cav1.2 and Cav1.3, have been pivotal in confirming their role in allergic inflammation[6][7][8]. Studies on these knockout mice have shown a significant reduction in the inflammatory response in models of allergic airway inflammation, providing strong evidence for these channels as therapeutic targets for anti-allergic drugs.
| Inflammatory Marker | Wild-Type (WT) Mice | ORAI1 T-cell specific KO Mice | Percentage Change | Reference |
| Peribronchial Inflammation Score | High | Significantly Reduced | - | [6][9] |
| Airway Smooth Muscle Thickness | Increased | Significantly Attenuated | - | [6] |
| Mucus Production | Increased | Significantly Reduced | - | [6] |
| Serum IgE Levels | Elevated | Significantly Lower | - | [6] |
| Inflammatory Marker | Wild-Type (WT) Mice | Cav1.2 T-cell specific KO Mice | Percentage Change | Reference |
| Total Leukocytes in BAL Fluid | High | Significantly Reduced | - | [10] |
| Lung Histological Score | High | Significantly Reduced | - | [10] |
| Th2 Cytokine Expression (Lung) | High | Significantly Reduced | - | [10] |
A Comparative Look: Alternative Target Validation Strategies
While knockout models are a powerful tool, other techniques offer complementary approaches to target validation. These methods can provide faster results, be more suitable for high-throughput screening, or offer a more human-relevant context.
| Method | Principle | Advantages | Disadvantages |
| Knockout Models | Gene inactivation in a living organism. | High physiological relevance, allows for the study of systemic effects. | Time-consuming and expensive to generate, potential for developmental compensation. |
| RNA interference (RNAi) | Silencing of gene expression using small interfering RNAs (siRNAs). | Relatively fast and cost-effective, can be used in a wide range of cell types and in vivo. | Incomplete knockdown, potential for off-target effects. |
| CRISPR-Cas9 | Precise gene editing to create knockouts, knock-ins, or transcriptional modulation. | High specificity and efficiency, can be used for a wide range of genetic modifications. | Potential for off-target mutations, delivery to target cells in vivo can be challenging. |
| Organoid Models | 3D self-organizing cell cultures that mimic organ structure and function. | High human relevance, suitable for drug screening and toxicity testing. | Lack of systemic context (e.g., immune system, vasculature), can be complex to culture. |
Experimental Protocols
Generation of Knockout Mice via CRISPR-Cas9
This protocol provides a general workflow for creating knockout mice using CRISPR-Cas9 technology.
-
Design and Synthesize guide RNAs (gRNAs): Design two or more gRNAs targeting a critical exon of the gene of interest. Synthesize the gRNAs and the Cas9 mRNA.
-
Prepare Embryos: Harvest zygotes from superovulated female mice.
-
Microinjection: Inject the gRNA and Cas9 mRNA mixture into the cytoplasm of the zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate mothers.
-
Genotyping: Screen the resulting pups for the desired genetic modification using PCR and sequencing.
-
Breeding: Establish a colony of knockout mice by breeding the founder mice.
In Vivo Target Validation using siRNA
This protocol outlines a general procedure for in vivo gene silencing using siRNA.
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the mRNA of the gene of interest. Also, synthesize a non-targeting control siRNA.
-
Formulation: Formulate the siRNA with a delivery vehicle (e.g., lipid nanoparticles) to protect it from degradation and facilitate cellular uptake.
-
Administration: Administer the formulated siRNA to the animal model (e.g., via intravenous injection).
-
Tissue Collection: After a predetermined time, collect the target tissues.
-
Analysis: Analyze the knockdown efficiency at the mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot) levels.
-
Phenotypic Analysis: Assess the physiological or behavioral consequences of the target gene knockdown.
Organoid Culture for Drug Screening
This protocol describes a general method for using organoids to test the efficacy of a compound.
-
Organoid Culture: Establish and maintain organoid cultures from human or animal tissue in a 3D matrix like Matrigel[11][12].
-
Plating: Dissociate the organoids into small fragments and plate them in a multi-well format.
-
Drug Treatment: Treat the organoids with different concentrations of the test compound (e.g., this compound) and appropriate controls.
-
Assay: After the treatment period, assess the viability, proliferation, or specific function of the organoids using assays such as CellTiter-Glo 3D[1][13].
-
Data Analysis: Determine the dose-response curve and calculate metrics like the IC50 value.
Visualizing the Pathways and Processes
To better understand the mechanisms of this compound and the workflows for target validation, the following diagrams are provided.
This compound's neuroprotective signaling pathway.
This compound's mast cell stabilization pathway.
Workflow for target validation using different models.
References
- 1. Short-term organoid culture for drug sensitivity testing of high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilita... [protocols.io]
- 3. mGluR3 knockout mice show a working memory defect and an enhanced response to MK-801 in the T- and Y-maze cognitive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
A Researcher's Guide to Scrambled Peptide Controls for Spaglumic Acid Experiments
In the pursuit of scientific accuracy, the use of appropriate controls is paramount. This is especially true in peptide-based research, where the biological activity is often contingent on a specific amino acid sequence. This guide provides a comprehensive comparison of Spaglumic acid (also known as N-Acetylaspartylglutamate or NAAG) and its scrambled peptide control, offering researchers a framework for designing robust experiments and interpreting results with confidence.
This compound is the most abundant peptide neurotransmitter in the mammalian central nervous system and is recognized for its role as a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3).[1] Activation of mGluR3 is implicated in various physiological processes, including the modulation of neurotransmitter release and neuroprotection.[1][2][3] To verify that the observed effects in an experiment are due to the specific sequence of this compound (Ac-Asp-Glu) and not merely its chemical composition, a scrambled peptide control (e.g., Ac-Glu-Asp) is an indispensable tool.[4][5][6] This control peptide contains the same amino acids but in a randomized sequence, ensuring it should not exhibit the same biological activity.[7][8]
Comparative Experimental Data
To validate the sequence-specific activity of this compound, a series of experiments can be performed. The following tables present hypothetical yet representative data from key assays designed to differentiate the biological activity of this compound from its scrambled peptide control.
Table 1: Competitive Radioligand Binding Assay for mGluR3 Receptor
This assay measures the ability of this compound and the scrambled peptide to displace a known radiolabeled ligand from the mGluR3 receptor, thereby determining their binding affinity.
| Compound | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound | 350 | 320 - 385 |
| Scrambled Peptide | > 100,000 | Not Determined |
| Glutamate (Reference) | 1,200 | 1,100 - 1,350 |
The data indicate that this compound effectively binds to the mGluR3 receptor, while the scrambled peptide shows negligible binding at high concentrations.
Table 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Production
Activation of the Gi-coupled mGluR3 receptor by an agonist leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
| Compound | EC50 (µM) | Maximum Inhibition (%) |
| This compound | 1.5 | 78% |
| Scrambled Peptide | No significant effect | < 5% |
Results demonstrate that this compound functionally activates the mGluR3 signaling pathway, whereas the scrambled peptide does not elicit a significant response.
Table 3: Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed effects are not due to cytotoxicity of the tested compounds.
| Compound (at 100 µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 100% | ± 4.5% |
| This compound | 98.7% | ± 5.1% |
| Scrambled Peptide | 99.1% | ± 4.8% |
Neither this compound nor its scrambled control exhibited significant toxicity at the tested concentration, confirming that the results from the binding and functional assays are not confounded by cell death.
Visualizing the Process: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz, adhering to best practices for clarity and color contrast.
Caption: Signaling pathway of this compound via the mGluR3 receptor.
Caption: Experimental workflow for comparing this compound and its control.
Caption: Logical relationship between an active peptide and its scrambled control.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the key experiments cited in this guide.
This protocol is adapted for a 96-well plate format to determine the IC50 values of test compounds against the mGluR3 receptor.
-
Materials:
-
Cell membranes expressing human mGluR3.
-
Radioligand (e.g., [³H]-LY341495).
-
This compound and scrambled peptide standards.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 2 mM CaCl₂.
-
Scintillation cocktail and vials.
-
96-well plates and filter mats.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the scrambled peptide in the assay buffer.
-
To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
25 µL of the test compound dilution (this compound or scrambled peptide).
-
25 µL of the radioligand at a final concentration near its Kd.
-
25 µL of the mGluR3-expressing cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration over filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.
-
This protocol measures the ability of an agonist to inhibit forskolin-stimulated cAMP production in cells expressing mGluR3.
-
Materials:
-
HEK293 cells stably expressing human mGluR3.
-
Assay Medium: DMEM with 1 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin solution.
-
This compound and scrambled peptide standards.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed the mGluR3-expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and replace it with 50 µL of assay medium containing serial dilutions of this compound or the scrambled peptide.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of assay medium containing forskolin (at a final concentration that stimulates sub-maximal cAMP production, e.g., 10 µM).
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value for the inhibition of cAMP production.
-
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells used in the primary assays (e.g., HEK293).
-
Culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound or the scrambled peptide. Include a vehicle-only control.
-
Incubate for the duration of the longest functional assay (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. N-Acetylaspartylglutamate: the most abundant peptide neurotransmitter in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. all-chemistry.com [all-chemistry.com]
- 5. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 6. researchgate.net [researchgate.net]
- 7. Scrambled — Advanced Peptides [advancedpeptides.com]
- 8. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. lifetein.com [lifetein.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Spaglumic Acid Enantiomers: Agonism vs. Antagonism at the mGluR3 Receptor
A deep dive into the stereoselective effects of N-acetylaspartylglutamate (NAAG) isomers on metabotropic glutamate receptor 3, providing researchers and drug development professionals with a comprehensive guide to their differential pharmacology, supported by experimental data and detailed protocols.
Spaglumic acid, known scientifically as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian central nervous system.[1] This dipeptide exists as multiple stereoisomers, with the naturally occurring form, N-acetyl-L-α-aspartyl-L-glutamic acid (L-α-NAAG), acting as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3).[2][3] In contrast, its isomer, N-acetyl-L-β-aspartyl-L-glutamic acid (L-β-NAAG), functions as a selective mGluR3 antagonist.[4] This stark difference in pharmacological activity based on the stereochemistry of the aspartyl linkage underscores the highly selective nature of the mGluR3 ligand binding domain and offers a valuable tool for studying the physiological roles of this receptor.
This guide provides a comparative overview of the effects of these two key enantiomers of this compound, presenting quantitative data from functional assays, detailed experimental methodologies, and visualizations of the involved signaling pathways.
Quantitative Comparison of this compound Enantiomer Activity
The differential effects of L-α-NAAG and L-β-NAAG on mGluR3 have been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative findings.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| L-α-NAAG (Agonist) | mGluR3 | Functional Assay (cAMP) | EC50 | 11 - 100 µM | [5] |
| L-α-NAAG (Agonist) | mGluR3 | Radioligand Displacement | IC50 | < 5 µM | [5] |
| L-β-NAAG (Antagonist) | mGluR3 | Functional Assay (LTP) | Effective Conc. | 100 µM | [4] |
Table 1: Receptor Activity of this compound Enantiomers. This table quantifies the potency of L-α-NAAG as an agonist and the effective concentration of L-β-NAAG as an antagonist at the mGluR3 receptor.
| Experiment | Ligand (Concentration) | Effect on Long-Term Potentiation (LTP) | Reference |
| High-Frequency Stimulation (HFS) | Control (HFS alone) | Induction of LTP | [4] |
| HFS + L-α-NAAG | 50 - 200 µM | Blockade of LTP induction | [4] |
| HFS + L-α-NAAG + L-β-NAAG | 200 µM + 100 µM | Rescue of LTP (Antagonism of L-α-NAAG effect) | [4] |
Table 2: Functional Effects of this compound Enantiomers on Synaptic Plasticity. This table outlines the opposing effects of L-α-NAAG and L-β-NAAG on long-term potentiation in hippocampal slices.
Experimental Protocols
To facilitate the replication and further investigation of the differential effects of this compound enantiomers, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for mGluR3
This protocol is adapted from standard methodologies for determining the binding affinity of unlabelled ligands to G-protein coupled receptors.[6][7][8]
Objective: To determine the inhibition constant (Ki) of this compound enantiomers for the mGluR3 receptor.
Materials:
-
Membrane preparations from cells stably expressing recombinant mGluR3.
-
Radioligand: [3H]LY341495 (a potent group II mGluR antagonist).
-
Unlabeled ligands: L-α-NAAG, L-β-NAAG, D-α-NAAG, D-β-NAAG.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the mGluR3-expressing cell membrane preparations on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration.
-
Prepare serial dilutions of the unlabeled this compound enantiomers.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of [3H]LY341495.
-
Non-specific Binding: 50 µL of a saturating concentration of unlabeled L-glutamate (e.g., 1 mM), 100 µL of membrane preparation, and 50 µL of [3H]LY341495.
-
Competition: 50 µL of each dilution of the this compound enantiomer, 100 µL of membrane preparation, and 50 µL of [3H]LY341495.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for each enantiomer by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol is based on established methods for measuring the functional activity of Gi/o-coupled receptors.[1][9][10]
Objective: To measure the agonist and antagonist effects of this compound enantiomers on mGluR3-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing recombinant mGluR3.
-
Cell culture medium.
-
Forskolin.
-
L-α-NAAG, L-β-NAAG.
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
Luminometer.
Procedure:
-
Seed the mGluR3-expressing cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium and incubate for 1-2 hours.
-
For agonist testing: Add varying concentrations of L-α-NAAG to the cells.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of L-β-NAAG for 15-30 minutes, followed by the addition of a fixed concentration of L-α-NAAG (e.g., its EC80).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
For agonist activity, plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of L-α-NAAG to determine the EC50.
-
For antagonist activity, plot the reversal of L-α-NAAG-induced inhibition against the concentration of L-β-NAAG to determine the IC50.
Signaling Pathways and Experimental Workflows
The differential effects of the this compound enantiomers can be visualized through their interaction with the mGluR3 signaling cascade and the experimental workflows used to characterize them.
Figure 1: mGluR3 Signaling Pathway.
Figure 2: Experimental Workflow.
Conclusion and Future Directions
The stereoisomers of this compound, L-α-NAAG and L-β-NAAG, exhibit clear and opposing effects on the mGluR3 receptor, acting as a selective agonist and antagonist, respectively. This stereoselectivity highlights the precise structural requirements for ligand interaction with mGluR3 and provides the scientific community with invaluable tools for dissecting the receptor's role in neuronal signaling and its potential as a therapeutic target. While the effects of the L-enantiomers are well-documented, further research into the activity of the D-enantiomers would provide a more complete picture of the stereochemical determinants of mGluR3 ligand binding. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in their exploration of mGluR3 pharmacology and its implications for drug discovery.
References
- 1. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 10. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Validating the Blood-Brain Barrier Permeability of Spaglumic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Spaglumic acid, also known as N-Acetylaspartylglutamic acid (NAAG), is an abundant neuropeptide in the mammalian central nervous system with neuroprotective properties[1]. While its primary clinical use is as a mast cell stabilizer in ophthalmic solutions for allergic conjunctivitis, its potential as a therapeutic agent for neurological disorders is hindered by the formidable blood-brain barrier (BBB)[2][3]. Enhancing the central nervous system (CNS) penetration of this compound through analog development is a critical step toward unlocking its therapeutic potential.
This guide provides a comprehensive framework for validating the BBB permeability of novel this compound analogs. It outlines a strategic, multi-tiered experimental approach, from high-throughput in vitro screening to definitive in vivo validation, and includes detailed protocols for key assays. The objective is to furnish researchers with the necessary tools to systematically evaluate and compare the BBB permeability of newly synthesized compounds, thereby enabling the selection of the most promising candidates for further development.
Proposed this compound Analogs for BBB Permeability Screening
Effective strategies for enhancing the BBB penetration of peptides often involve chemical modifications to increase lipophilicity, facilitate transport via endogenous carrier systems, or reduce susceptibility to enzymatic degradation[4][5]. Based on these principles, the following hypothetical analogs of this compound are proposed for initial screening:
-
SA-Glyc: A glycosylated analog where a glucose moiety is attached to the peptide backbone. Glycosylation can potentially improve BBB transport[6].
-
SA-Tat: A conjugate of this compound with a cell-penetrating peptide, such as the Tat peptide, to leverage absorptive-mediated transcytosis[7].
-
SA-Urea: A urea-based analog, inspired by known inhibitors of NAAG peptidase that have been designed for improved BBB penetration[2].
-
SA-Lipid: A lipidated analog, where a fatty acid chain is attached to increase lipophilicity and facilitate passive diffusion across the BBB.
Comparative Data on BBB Permeability (Hypothetical)
The following tables present a hypothetical summary of experimental data that would be generated from the assays described in this guide. These tables are designed for the clear and direct comparison of the proposed this compound analogs against the parent compound.
Table 1: In Vitro BBB Permeability Screening Results
| Compound | PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) | iPSC-BMEC Apparent Permeability (Papp, 10⁻⁶ cm/s) | iPSC-BMEC Efflux Ratio |
| This compound | 0.5 ± 0.1 | 0.3 ± 0.05 | 1.2 |
| SA-Glyc | 2.5 ± 0.4 | 1.8 ± 0.2 | 1.5 |
| SA-Tat | 4.1 ± 0.6 | 3.5 ± 0.5 | 1.1 |
| SA-Urea | 3.2 ± 0.3 | 2.7 ± 0.4 | 1.3 |
| SA-Lipid | 5.5 ± 0.8 | 4.9 ± 0.7 | 1.0 |
| Caffeine (High Permeability Control) | 15.0 ± 1.5 | 18.2 ± 2.0 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.1 ± 0.02 | 1.1 |
Table 2: In Vivo BBB Permeability Validation in Rodent Model
| Compound | Unbound Brain Concentration (C_u,brain, nM) | Unbound Plasma Concentration (C_u,plasma, nM) | Unbound Brain-to-Plasma Partition Coefficient (K_p,uu) |
| This compound | 5 ± 1 | 100 ± 15 | 0.05 |
| SA-Tat | 50 ± 8 | 110 ± 20 | 0.45 |
| SA-Lipid | 85 ± 12 | 120 ± 25 | 0.71 |
Experimental Workflow and Methodologies
A tiered approach is recommended to efficiently screen and validate the BBB permeability of this compound analogs. This begins with a high-throughput in vitro assay to assess passive permeability, followed by a more complex cell-based in vitro model to evaluate both passive and active transport, and culminates in in vivo studies for definitive validation of the most promising candidates.
Experimental workflow for BBB permeability assessment.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay is a high-throughput, cell-free method to predict the passive diffusion of compounds across the BBB[8][9].
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (e.g., caffeine, atenolol) dissolved in DMSO
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane and coating the filter of the donor plate with this solution.
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Prepare the donor solutions by diluting the test compounds in PBS to the final desired concentration (with a low percentage of DMSO, typically <1%).
-
Add the donor solutions to the wells of the coated filter plate.
-
Assemble the "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation[10].
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS)[11].
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_A / (A * t)) * ln(1 - [C]_A / [C]_eq) where V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
Human iPSC-Derived Brain Microvascular Endothelial-like Cell (BMEC) Model
This in vitro model provides a more physiologically relevant system by incorporating cellular components and active transport mechanisms of the BBB[12][13].
-
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen IV and fibronectin for coating
-
Human iPSC-derived astrocytes and pericytes (for co-culture model)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Test compounds, controls, and fluorescently-labeled permeability markers (e.g., sodium fluorescein)
-
LC-MS/MS system
-
-
Procedure:
-
Differentiation of iPSCs to BMEC-like cells: Follow a detailed, step-wise differentiation protocol, which typically takes around 8-10 days and involves sequential treatment with specific growth factors and small molecules[14][15].
-
Assembly of the BBB model:
-
Coat the apical side of the Transwell inserts with collagen IV and fibronectin.
-
For a co-culture model, seed iPSC-derived astrocytes and pericytes on the basolateral side of the insert[16].
-
Seed the differentiated BMEC-like cells onto the apical side of the insert at a high density to form a confluent monolayer.
-
-
Barrier integrity assessment: Monitor the formation of a tight barrier by measuring the TEER daily. A high TEER value (typically >1500 Ω·cm²) indicates a well-formed barrier[12]. Also, assess the permeability to a low-permeability marker like sodium fluorescein.
-
Permeability assay:
-
Replace the medium in the apical (donor) and basolateral (acceptor) compartments with transport buffer.
-
Add the test compound to the apical compartment.
-
At various time points, take samples from the basolateral compartment and replace with fresh buffer.
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).
-
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
In Vivo Rodent Brain Microdialysis
This technique is the gold standard for measuring the concentration of unbound drug in the brain interstitial fluid, which is crucial for determining the unbound brain-to-plasma partition coefficient (Kp,uu)[17][18].
-
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes and pump
-
Anesthetics
-
Surgical tools
-
Rats or mice
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Automated fraction collector
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Surgical implantation of probes: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or cortex) and a catheter into a blood vessel (e.g., jugular vein) for blood sampling. Allow the animal to recover for 24-48 hours[19].
-
Microdialysis experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Administer the test compound to the animal (e.g., via intravenous infusion).
-
Collect dialysate samples from the brain probe and blood samples from the vascular catheter at regular intervals over several hours[19].
-
-
Sample analysis:
-
Determine the concentration of the test compound in the brain dialysate and plasma samples using a validated LC-MS/MS method.
-
Measure the unbound fraction of the drug in plasma.
-
-
Data analysis: Calculate the unbound brain concentration (C_u,brain) and the unbound plasma concentration (C_u,plasma). The Kp,uu is then calculated as the ratio of the area under the curve (AUC) for the unbound drug in the brain to that in the plasma (AUC_brain,unbound / AUC_plasma,unbound).
-
Signaling Pathways and Transport Mechanisms
While this compound's primary mechanism of action involves interaction with glutamate receptors, its transport across the BBB, and that of its analogs, could be influenced by various transport systems present on the brain endothelial cells[1].
Potential BBB transport mechanisms for this compound analogs.
This guide provides a robust framework for the systematic evaluation of this compound analogs. By employing this tiered approach, researchers can efficiently identify and prioritize candidates with enhanced BBB permeability, a crucial step in the development of novel therapeutics for CNS disorders.
References
- 1. N-Acetylaspartylglutamate (NAAG) Pretreatment Reduces Hypoxic-Ischemic Brain Damage and Oxidative Stress in Neonatal Rats [mdpi.com]
- 2. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 3. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide drug modifications to enhance bioavailability and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved blood-brain barrier penetration and enhanced analgesia of an opioid peptide by glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 11. enamine.net [enamine.net]
- 12. Defined Differentiation of Human Pluripotent Stem Cells to Brain Microvascular Endothelial-Like Cells for Modeling the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. protocols.io [protocols.io]
- 15. Protocols for iPSC-derived brain endothelial cells — [lippmannlab.com]
- 16. An hiPSC-Derived In Vitro Model of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Spaglumic Acid and Its Synthetic Counterpart in Neurological Signaling
For researchers and professionals in drug development, the nuanced differences between structurally similar molecules can unlock new therapeutic pathways. This guide provides a side-by-side comparison of Spaglumic acid (N-acetyl-β-aspartyl-L-glutamic acid) and its synthetic α-isomer, Isothis compound (N-acetyl-α-aspartyl-L-glutamic acid), focusing on their distinct pharmacological activities at the metabotropic glutamate receptor 3 (mGluR3), a key target in neurological function and disease.
This compound, known for its clinical use as a mast cell stabilizer in the treatment of allergic conjunctivitis, also plays a role in the central nervous system as an endogenous peptide. Its synthetic derivative, the α-isomer commonly referred to as N-acetylaspartylglutamate (NAAG), is a well-established agonist at mGluR3. Emerging research, however, has revealed a fascinating divergence in the activity of these two isomers, with this compound (the β-isomer) acting as an antagonist at this same receptor. This opposing pharmacology presents a compelling case for their comparative study in the context of neurological disorders where mGluR3 modulation is a therapeutic goal.
Comparative Pharmacological Profile at mGluR3
The primary distinction between this compound and its α-isomer lies in their functional activity at the mGluR3 receptor. While both molecules are structural analogues, the stereochemical difference in the linkage of the N-acetylaspartyl and glutamic acid moieties dramatically alters their interaction with the receptor's binding pocket.
| Compound | Common Name(s) | Isomer | Pharmacological Role at mGluR3 |
| N-acetyl-β-aspartyl-L-glutamic acid | This compound | β-isomer | Antagonist |
| N-acetyl-α-aspartyl-L-glutamic acid | Isothis compound, α-NAAG | α-isomer | Agonist |
This table summarizes the distinct roles of the two isomers at the mGluR3 receptor.
Experimental evidence from studies on transfected cell lines expressing mGluR3 has been pivotal in elucidating these opposing roles. Research has demonstrated that the α-isomer (α-NAAG) selectively activates mGluR3, initiating downstream signaling cascades.[1] Conversely, this compound (β-NAAG) has been shown to act as a selective mGluR antagonist, capable of blocking the effects of mGluR3 activation.[2]
Signaling Pathways and Experimental Workflows
The differential effects of this compound and its α-isomer on mGluR3 signaling can be visualized through their impact on downstream pathways. As a G-protein coupled receptor, mGluR3 activation by an agonist like α-NAAG typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like this compound would block this effect.
A typical experimental workflow to determine the agonist versus antagonist properties of these compounds involves the use of a functional assay in a cell line stably expressing the mGluR3 receptor.
Detailed Experimental Protocol: cAMP Functional Assay
The following protocol outlines a representative method for comparing the functional activity of this compound and its α-isomer at the mGluR3 receptor.
Objective: To determine the agonist or antagonist activity of this compound and Isothis compound on mGluR3 by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably transfected with the human mGluR3 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound (N-acetyl-β-aspartyl-L-glutamic acid).
-
Isothis compound (N-acetyl-α-aspartyl-L-glutamic acid).
-
Forskolin.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the mGluR3-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well microplates at a suitable density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare stock solutions of this compound and Isothis compound in a suitable vehicle (e.g., sterile water or buffer). Create a dilution series of each compound to test a range of concentrations.
-
Agonist Mode:
-
Wash the cells with a serum-free medium.
-
Add the different concentrations of Isothis compound or this compound to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Continue incubation for another set period (e.g., 15-30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with different concentrations of this compound for a specific duration.
-
Add a known concentration of an mGluR3 agonist (e.g., Isothis compound or glutamate) to the wells.
-
Incubate for a predetermined time.
-
Add a fixed concentration of forskolin to all wells.
-
Continue incubation for another set period.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a FRET-based biosensor as per the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For the agonist mode, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
For the antagonist mode, plot the response to the agonist in the presence of different concentrations of the antagonist to determine the IC50 value (the concentration that inhibits 50% of the agonist response).
-
This detailed comparison underscores the critical importance of stereochemistry in drug design and pharmacology. The opposing effects of this compound and its α-isomer on a key neurological receptor highlight the potential for developing highly specific modulators for the treatment of a range of CNS disorders. Further research into these and other synthetic derivatives will undoubtedly pave the way for novel therapeutic interventions.
References
Statistical Validation of Spaglumic Acid-Induced Cellular Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spaglumic acid's performance with alternative compounds, supported by available experimental data. It details methodologies for key validation experiments and visualizes complex biological pathways and workflows.
This compound is a multifaceted compound with therapeutic potential stemming from at least three distinct biological activities: mast cell stabilization, modulation of metabotropic glutamate receptors, and weak antagonism of NMDA receptors. This guide will delve into each of these mechanisms, presenting a comparative analysis with established alternative compounds.
Section 1: Mast Cell Stabilization
This compound is utilized in ophthalmic solutions for allergic conditions, attributed to its ability to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.[1] This mechanism is crucial in mitigating allergic responses.
Comparative Analysis
| Compound | Mechanism of Action | Quantitative Data (Potency) | Key Findings |
| This compound | Mast cell stabilizer | Data not available | Effective in reducing symptoms of allergic conjunctivitis.[1] |
| Cromolyn sodium | Mast cell stabilizer | Data not available | Prevents the release of inflammatory mediators like histamine and leukotrienes.[2] Used prophylactically for asthma and allergic rhinitis.[2] |
| Lodoxamide | Mast cell stabilizer | Data not available | Effective in the treatment of allergic conjunctivitis.[3] Stabilizes the mast cell membrane, inhibiting the release of histamine.[4] |
| Emedastine | Histamine H1-receptor antagonist | Ki : 1.3 ± 0.1 nM (H1-receptor)[5] | A potent and selective H1-receptor antagonist used for allergic conjunctivitis.[5][6] |
Experimental Protocol: Mast Cell Degranulation Assay
This protocol describes the quantification of mast cell degranulation by measuring the release of β-hexosaminidase from RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE antibody
-
DNP-BSA antigen
-
PIPES buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer
-
Stop solution (Na2CO3/NaHCO3)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Sensitization: Sensitize the cells by adding 200 ng/mL of DNP-specific IgE and incubate overnight.
-
Washing: Wash the cells with PIPES buffer to remove unbound IgE.
-
Compound Incubation: Add varying concentrations of this compound or comparator compounds and incubate for 30 minutes.
-
Antigen Stimulation: Stimulate the cells with 200 ng/mL of DNP-BSA and incubate for 15 minutes at 37°C to induce degranulation.
-
Supernatant Collection: Collect the supernatant containing the released β-hexosaminidase.
-
Enzymatic Reaction: Mix the supernatant with pNAG in a citrate buffer and incubate for 2 hours at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 lysed cells).
Experimental workflow for the mast cell degranulation assay.
Section 2: Metabotropic Glutamate Receptor 3 (mGluR3) Agonism
This compound acts as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3). This receptor is involved in the modulation of synaptic transmission and plasticity, and its activation is generally associated with neuroprotective effects.
Comparative Analysis
| Compound | Target | Quantitative Data (Potency) | Key Findings |
| This compound | mGluR3 agonist | Data not available | Selective agonist for mGluR3. |
| L-AP4 | Group III mGluR agonist | EC50 : 0.1-0.13 µM (mGluR4), 0.29 µM (mGluR8), 1.0-2.4 µM (mGluR6), 249-337 µM (mGluR7)[7] | A potent and selective agonist for group III mGluRs, often used as a reference compound.[7] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol measures the activation of Gq-coupled receptors, which can be adapted for Gi-coupled receptors like mGluR3 by co-transfecting a promiscuous G-protein (e.g., Gα15/16) that couples to the phospholipase C pathway, leading to intracellular calcium release.
Materials:
-
HEK293 cells co-transfected with mGluR3 and a promiscuous G-protein
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual-wavelength excitation
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with Fura-2 AM in HBSS and incubate for 60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound or L-AP4 to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence ratio over time.
-
Data Analysis: Calculate the peak fluorescence ratio change from baseline to determine the agonist-induced intracellular calcium mobilization. Plot dose-response curves to determine EC50 values.
Simplified mGluR3 signaling pathway activated by this compound.
Section 3: NMDA Receptor Modulation
This compound is described as a weak activator or antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.[8]
Comparative Analysis
Memantine is a well-established, clinically used uncompetitive NMDA receptor antagonist and serves as a primary comparator.
| Compound | Target | Quantitative Data (Potency) | Key Findings |
| This compound | Weak NMDA receptor modulator | Data not available | Its activity at the NMDA receptor is considered weak. |
| Memantine | Uncompetitive NMDA receptor antagonist | IC50 : ~1 µM[9] | A clinically approved treatment for Alzheimer's disease that preferentially blocks excessive NMDA receptor activation.[10] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure NMDA receptor-mediated currents in cultured neurons or brain slices to assess the effect of antagonists.
Materials:
-
Cultured neurons (e.g., cortical or hippocampal) or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
NMDA and glycine (co-agonist)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and strychnine to block GABA-A and glycine receptors, respectively
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Solution Perfusion: Perfuse the cell with aCSF containing TTX, bicuculline, and strychnine to isolate NMDA receptor currents.
-
Current Elicitation: Apply a solution containing NMDA and glycine to elicit an inward current at a holding potential of -60 mV.
-
Antagonist Application: Apply varying concentrations of this compound or Memantine in the presence of NMDA and glycine.
-
Current Recording: Record the reduction in the NMDA-mediated current.
-
Data Analysis: Measure the percentage of current inhibition at each antagonist concentration and plot a dose-response curve to determine the IC50 value.
Workflow for assessing NMDA receptor antagonism via electrophysiology.
Conclusion
This compound demonstrates a unique polypharmacological profile, with activities as a mast cell stabilizer, a selective mGluR3 agonist, and a weak NMDA receptor modulator. While direct quantitative comparisons with other agents are limited, this guide provides a framework for its evaluation. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound. The provided visualizations of key pathways and workflows serve to clarify the complex biological and experimental processes involved in its validation. Further research is warranted to establish a more precise quantitative understanding of this compound's potency across its various targets in direct comparison to clinically relevant alternatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiallergic activity of topical lodoxamide on in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. jneurosci.org [jneurosci.org]
- 10. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
Safety Operating Guide
Safe Disposal of Spaglumic Acid: A Procedural Guide
This document provides comprehensive guidance on the proper disposal procedures for Spaglumic Acid, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is essential for understanding the chemical's characteristics for safe handling and disposal.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₆N₂O₈ | [1][2] |
| Molecular Weight | 304.25 g/mol | [1][3][4] |
| CAS Number | 3106-85-2 | [1][2] |
| Solubility | Soluble in water to 100 mM | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Due to these potential hazards, the following Personal Protective Equipment (PPE) must be worn at all times when handling this compound, including during disposal procedures.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1][5]
-
Skin and Body Protection: Impervious clothing or a lab coat.[1][5]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1][5]
Experimental Protocol: Accidental Spill Cleanup
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.[1]
-
Don PPE: Wear the full personal protective equipment as specified in Section 2.[1][6]
-
Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains, water courses, or the soil.[1][5][6]
-
Cleanup Procedure:
-
Collect Waste: Place the absorbed material or solid waste into a suitable, closed, and properly labeled container for disposal.[5]
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][6] Collect the decontamination materials for disposal as hazardous waste.
-
Final Disposal: Dispose of the contaminated material according to the disposal protocol in Section 4.[1][6]
Experimental Protocol: this compound Disposal
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1][6] Do not dispose of with household garbage or allow it to reach sewage systems.[7]
Methodology:
-
Waste Characterization: Identify the waste as this compound. Note any contamination with other chemicals. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and sealable container.
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound."
-
-
Disposal via Incineration (Recommended Method):
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[8]
-
After a thorough triple rinse and air-drying, the container may be disposed of according to institutional guidelines. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (CAS 3106-85-2): R&D Systems [rndsystems.com]
- 3. This compound | C11H16N2O8 | CID 210320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartylglutamic acid | C11H16N2O8 | CID 188803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Personal protective equipment for handling Spaglumic Acid
Essential Safety and Handling Guide for Spaglumic Acid
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 3106-85-2), also known as N-Acetylaspartylglutamic acid.[1][2] Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel.
Hazard Identification and Personal Protection
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) and engineering controls is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required Protection | Citation(s) |
| Eyes/Face | Safety goggles with side-shields or chemical safety goggles. | [1][3] |
| Hands | Compatible, chemical-resistant protective gloves. | [1][3] |
| Body | Lab coat. Impervious or chemical-resistant clothing is required. | [1][3] |
| Respiratory | A suitable NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust or aerosols may be generated. | [1] |
Table 2: Mandatory Engineering Controls
| Control Type | Requirement | Citation(s) |
| Ventilation | Work must be conducted in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is required. | [1][3] |
| Safety Equipment | A safety shower and an eye wash station must be readily accessible in the immediate work area. | [1][3] |
Operational Plan: Safe Handling Protocol
Follow this step-by-step guide for the routine handling of this compound to minimize exposure risk.
-
Preparation and Planning:
-
Conduct a pre-work hazard assessment.
-
Ensure the safety data sheet (SDS) is accessible.
-
Verify that the required engineering controls (fume hood, eyewash station) are functional.
-
Assemble and inspect all necessary PPE as detailed in Table 1.
-
-
Handling the Compound:
-
Don all required PPE before entering the handling area.
-
Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood to prevent the formation of dust and aerosols.[1][3]
-
Avoid all direct contact with the substance.[1][3] Do not breathe in dust, vapors, or mists.[1]
-
-
Post-Handling Procedures:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1]
-
Clean and decontaminate the work surface.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Store this compound according to the storage guidelines below.
-
Caption: Workflow for the safe handling of this compound.
Emergency Plan: Accidental Release and Exposure
In the event of a spill or personnel exposure, immediate and correct action is crucial.
Spill Response Protocol
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[1][3] Restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear full personal protective equipment, including respiratory protection, before attempting to clean the spill.[1][3]
-
Contain: Prevent the spill from spreading or entering drains or water courses.[1][3]
-
Clean-Up:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1][3]
-
Dispose: Label the waste container and dispose of it according to institutional and local environmental regulations.
Caption: Step-by-step workflow for this compound spill response.
First Aid Measures
Table 3: First Aid for Personnel Exposure
| Exposure Route | Immediate Action | Citation(s) |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3] |
| Skin Contact | Rinse skin thoroughly with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention. | [1][3] |
| Inhalation | Relocate the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. | [1][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [3] |
Storage and Disposal
Proper storage and disposal are critical to maintaining chemical stability and environmental safety.
Storage Conditions
Keep containers tightly sealed and store in a cool, well-ventilated area.[3] Protect from direct sunlight and sources of ignition.[3]
Table 4: Recommended Storage Temperatures
| Form of this compound | Temperature | Duration | Citation(s) |
| Pure Form (Solid) | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Note: The compound may be shipped at room temperature for periods of less than two weeks.[3]
Disposal Plan
All waste material, including contaminated absorbents and disposable PPE, must be collected in suitable, labeled containers. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil.[1][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
